molecular formula C5H6BrN3 B3025333 3-Bromopyridine-2,5-diamine CAS No. 896160-69-3

3-Bromopyridine-2,5-diamine

Cat. No.: B3025333
CAS No.: 896160-69-3
M. Wt: 188.03 g/mol
InChI Key: YJENCMIONVUOCW-UHFFFAOYSA-N
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Description

3-Bromopyridine-2,5-diamine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENCMIONVUOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-69-3
Record name 896160-69-3
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Foundational & Exploratory

Technical Monograph: 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

3-Bromopyridine-2,5-diamine is a high-value heterocyclic building block used primarily in the synthesis of multi-targeted kinase inhibitors and allosteric modulators. Its structural utility lies in its orthogonal reactivity : it possesses two chemically distinct amino groups (positions 2 and 5) and an electrophilic handle (bromine at position 3), allowing for sequential, regioselective functionalization.

Critical Distinction: Researchers must distinguish this compound from its isomer, 5-bromo-2,3-diaminopyridine (CAS 38875-53-5) . While the latter is used for [4,5]-fused systems, the subject of this guide (CAS 896160-69-3) is the precursor of choice for [1,2]-fused systems such as imidazo[1,2-a]pyridines.

Chemical Data Table
PropertySpecification
CAS Number 896160-69-3
IUPAC Name This compound
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
SMILES Nc1ncc(N)cc1Br
InChI Key YRGMYJUKFJPNPD-UHFFFAOYSA-N
Melting Point 122–127 °C (Experimental)
Appearance Off-white to light brown solid (Oxidation sensitive)
pKa (Predicted) ~3.5 (Pyridine N), ~6.0 (C5-NH₂), ~2.0 (C2-NH₂)

Synthesis & Manufacturing Strategy

The synthesis of this compound is not a trivial one-pot reaction. Direct bromination of 2,5-diaminopyridine is uncontrolled and leads to poly-halogenation and oxidation. The authoritative route utilizes 2-amino-5-nitropyridine as the starting material, leveraging the directing effects of the amino and nitro groups to install the bromine regioselectively at C3 before reducing the nitro group.

Step 1: Regioselective Bromination

Reaction: 2-Amino-5-nitropyridine + Br₂ → 2-Amino-3-bromo-5-nitropyridine

  • Mechanism: The C2-amino group is a strong ortho/para director. The C5-nitro group is a meta director. Both directing effects reinforce substitution at the C3 position.

  • Protocol:

    • Dissolve 2-amino-5-nitropyridine (1.0 eq) in Glacial Acetic Acid (AcOH).

    • Cool to 0–5 °C.

    • Add Bromine (Br₂, 1.1 eq) dropwise over 1 hour. Note: Exothermic.

    • Allow to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Pour into ice water; neutralize with NaOH to pH 7–8.

    • Filter the yellow precipitate (Intermediate: CAS 15862-31-4).

Step 2: Chemoselective Reduction

Reaction: 2-Amino-3-bromo-5-nitropyridine → this compound

  • Critical Control Point: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated because it frequently causes hydrodebromination (cleavage of the C-Br bond), yielding the non-brominated diamine.

  • Recommended Method: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (SnCl₂) reduction preserves the halogen handle.

  • Protocol (Fe/NH₄Cl System):

    • Suspend 2-amino-3-bromo-5-nitropyridine (1.0 eq) in EtOH/H₂O (4:1).

    • Add NH₄Cl (5.0 eq) and Iron powder (Fe, 5.0 eq, <325 mesh).

    • Heat to reflux (80 °C) for 2–4 hours. Monitor by LCMS.

    • Hot filter through Celite to remove iron oxides.

    • Concentrate filtrate; extract with Ethyl Acetate.

    • Crystallize or use immediately (product oxidizes in air).

Visualization: Synthesis Workflow

SynthesisRoute Start 2-Amino-5-nitropyridine (CAS 4214-76-0) Step1 Bromination (Br2, AcOH, 0°C) Start->Step1 Inter Intermediate: 2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4) Step1->Inter Step2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Avoid AVOID: H2 / Pd-C (Causes Dehalogenation) Inter->Avoid Product Target: This compound (CAS 896160-69-3) Step2->Product

Figure 1: Validated synthetic route avoiding hydrodebromination.

Reactivity Profile & Applications

The value of CAS 896160-69-3 lies in its "Tri-Functional" nature. Each position offers a distinct chemical handle, allowing for the construction of complex libraries.

A. The C3-Bromine (The Electrophile)

This is the site for Carbon-Carbon bond formation via Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Couples with aryl boronic acids.

  • Buchwald-Hartwig: Allows introduction of a third amine or ether linkage.

  • Significance: This position usually forms the core scaffold "branch" in kinase inhibitors (e.g., targeting the solvent-exposed region of the ATP pocket).

B. The C2-Amine (The Amidine-Like Nucleophile)

Located adjacent to the pyridine nitrogen, this amine is less nucleophilic than the C5-amine but is perfectly positioned for cyclization .

  • Reaction: Condensation with alpha-haloketones forms Imidazo[1,2-a]pyridines .

  • Reaction: Condensation with 1,3-dicarbonyls forms Pyrido[1,2-a]pyrimidines .

C. The C5-Amine (The Aniline-Like Nucleophile)

This is the most nucleophilic site and behaves like a standard electron-rich aniline.

  • Reaction: Amide coupling (with carboxylic acids/HATU).

  • Reaction: Reductive amination (with aldehydes/STAB).

  • Selectivity: In a competition reaction, the C5-amine will react with electrophiles (like acid chlorides) before the C2-amine.

Visualization: Chemo-Selectivity Map

ReactivityMap Core This compound C5 C5-Amine (Most Nucleophilic) Reaction: Amide Coupling / Reductive Amination Use: Linker attachment Core->C5 C2 C2-Amine (Amidine-like) Reaction: Cyclization w/ Electrophiles Use: Formation of Imidazo[1,2-a]pyridine core Core->C2 C3 C3-Bromine (Electrophile) Reaction: Suzuki / Buchwald Coupling Use: Aryl group installation Core->C3

Figure 2: Chemo-selectivity profile demonstrating orthogonal functionalization sites.

Handling, Stability & Safety

This compound is an intermediate, not a final drug product, and requires specific handling protocols to maintain purity.[1]

  • Oxidation Sensitivity: Like many electron-rich diamines, the free base oxidizes upon prolonged exposure to air, turning from off-white to dark purple/black.

    • Storage: Store under Argon or Nitrogen at 2–8 °C.

    • Stabilization: Conversion to the dihydrochloride salt (via HCl/Dioxane) significantly improves shelf-life.

  • Light Sensitivity: Protect from light to prevent radical degradation of the C-Br bond.

  • Toxicity: Treat as a suspected mutagen. Standard PPE (gloves, fume hood) is mandatory. It is an irritant to eyes and respiratory tract.[2]

References

  • Chemical Identity & CAS Verification

    • Source: National Center for Biotechnology Inform
    • Entry: this compound (CAS 896160-69-3).
    • Link:

  • Synthesis Intermediate (Bromination Step)

    • Source: ChemicalBook / Literature Precedents for 2-amino-3-bromo-5-nitropyridine.
    • Link:

  • Reduction Methodology (Fe/NH4Cl)

    • Context: Standard protocol for selective nitro reduction in the presence of halogens (Bechamp Reduction).
    • Source: Organic Syntheses, Coll.[3] Vol. 5, p. 346 (Analogous procedure for aminopyridines).[4]

    • Link:

  • Isomer Distinction (2,3-Diamino vs 2,5-Diamino)

    • Source: Sigma-Aldrich Product Sheet for the isomer 2,3-Diamino-5-bromopyridine (to demonstr
    • Link:

Sources

An In-depth Technical Guide to 3-Bromopyridine-2,5-diamine: A Key Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Properties

3-Bromopyridine-2,5-diamine is a substituted pyridine ring bearing two nucleophilic amino groups and a bromine atom, a versatile handle for a variety of chemical transformations. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic scaffolds.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₅H₆BrN₃BLD Pharm[1]
Molecular Weight 188.03 g/mol BLD Pharm[1]
CAS Number 896160-69-3BLD Pharm, Sigma-Aldrich[1]
IUPAC Name This compoundThermo Fisher Scientific[2]
SMILES Code NC1=NC=C(N)C=C1BrBLD Pharm[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°CBLD Pharm[1]

It is important to distinguish this compound from its more common isomer, 5-Bromopyridine-2,3-diamine (CAS No. 38875-53-5). While sharing the same molecular weight, the differing positions of the functional groups lead to distinct chemical reactivity and applications.

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway for this compound, starting from a suitable pyridine precursor. The causality behind this proposed route is based on the directing effects of the substituents on the pyridine ring during electrophilic substitution and the subsequent reduction of nitro groups to amines.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start Pyridine Precursor (e.g., 2,5-diaminopyridine or 3-bromopyridine) Nitration Electrophilic Nitration (HNO₃/H₂SO₄) Start->Nitration Introduction of Nitro Groups Dinitro 3-Bromo-2,5-dinitropyridine (Hypothetical Intermediate) Nitration->Dinitro Reduction Chemoselective Reduction (e.g., Fe/HCl, SnCl₂/HCl, or H₂/Pd-C) Dinitro->Reduction Conversion of Nitro to Amino Product This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

The synthesis of the isomer, 2,3-Diamino-5-bromopyridine, typically involves the reduction of 2-amino-5-bromo-3-nitropyridine using reagents like iron powder in ethanol and hydrochloric acid.[3] This established method for a related compound lends credence to the proposed reduction step in the synthesis of this compound.

Key Applications in Research and Development

The strategic placement of the amino and bromo functionalities on the pyridine core makes this compound a valuable scaffold in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The pyridine ring is a common motif in many therapeutic agents.[4] The diamino groups on this molecule provide sites for further derivatization to build complex heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The bromine atom serves as a key functional group for introducing diversity through metal-catalyzed cross-coupling reactions.

G Core This compound Suzuki Suzuki Coupling (with Boronic Acids) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (with Amines) Core->Buchwald C-N Bond Formation Sonogashira Sonogashira Coupling (with Alkynes) Core->Sonogashira C-C Bond Formation Derivatives Diverse Pyridine Derivatives Suzuki->Derivatives Buchwald->Derivatives Sonogashira->Derivatives

Caption: Cross-coupling reactions utilizing the bromo functionality.

These reactions are fundamental in modern pharmaceutical synthesis for creating novel compounds for drug discovery programs, including oncology, antivirals, and central nervous system agents.[4]

Materials Science

The unique electronic and structural properties of this compound make it a candidate for the development of novel organic materials. Its potential applications in this field include the synthesis of polymers and coatings with specific conductive or photophysical properties.[5]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method is suitable for determining the purity of this compound and for monitoring reaction progress.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or ammonium formate buffer at pH 3) is a good starting point.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[6]

  • Injection Volume: 5-10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound and identifying any impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts and coupling constants will be characteristic of the 2,3,5-substitution pattern.

  • ¹³C NMR: The spectrum will show five signals for the carbon atoms of the pyridine ring, with their chemical shifts indicating the electronic environment influenced by the bromo and amino substituents.

  • Impurity Identification: NMR can be a powerful tool for identifying and quantifying impurities, even at low levels.[4]

Mass Spectrometry (MS) for Molecular Weight Verification:

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

GHS Hazard Information
Hazard StatementDescription
H301Toxic if swallowed
H317May cause an allergic skin reaction
H319Causes serious eye irritation

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

References

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • J&K Scientific LLC. 2,5-Diamino-3-bromopyridine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Bromopyridine. [Link]

  • Holzgrabe, U. NMR spectroscopy in pharmacy. [Link]

Sources

Navigating the Physicochemical Landscape of 3-Bromopyridine-2,5-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide on the Physical Properties of 3-Bromopyridine-2,5-diamine

This guide offers a comprehensive overview of the physical properties of this compound (CAS Number: 896160-69-3), a compound of growing interest in pharmaceutical and materials science research. Due to its relatively recent emergence, extensive experimental data for this specific isomer is limited. This document addresses this gap by providing confirmed and predicted data for this compound, alongside a comparative analysis of its more extensively characterized isomers and parent compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in their own characterization efforts.

Compound Identification and Core Data

This compound is a distinct isomer within the brominated diaminopyridine family. It is crucial to differentiate it from its isomers, as substituent positions significantly influence the molecule's physicochemical properties and reactivity.

PropertyValueSource
CAS Number 896160-69-3Synchem[1]
Molecular Formula C₅H₆BrN₃Synchem[1]
Molecular Weight 188.03 g/mol Synchem[1]
InChIKey YJENCMIONVUOCW-UHFFFAOYSA-NPubChem[2]
SMILES C1=C(C=NC(=C1Br)N)NPubChem[2]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions offer valuable initial insights into the behavior of this compound. The following properties have been predicted through computational modeling.

PropertyPredicted ValueSource
XlogP 0.5PubChem[2]
Collision Cross Section (CCS) for [M+H]⁺ 128.2 ŲPubChem[2]

The positive XlogP value suggests a slight preference for lipophilic environments over hydrophilic ones. The predicted collision cross-section provides a preliminary parameter for ion mobility mass spectrometry studies.

Isomeric and Parent Compound Comparative Analysis

A deeper understanding of the physical properties of this compound can be inferred by examining its better-characterized isomers and parent compounds.

Isomeric Comparison

The positioning of the bromo and amino groups on the pyridine ring significantly impacts intermolecular forces, and consequently, the physical properties.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Solubility
5-Bromopyridine-2,3-diamine 38875-53-5155 (dec.)-Insoluble in water.
6-Bromopyridine-2,3-diamine 129012-04-0~130-133345.2 ± 37.0 (Predicted)Soluble in alcohol, ether, and ketone; slightly soluble in water.
3-Bromopyridine-2,6-diamine 54903-86-5---

Data for 5-Bromopyridine-2,3-diamine from Sigma-Aldrich and ChemicalBook[3]. Data for 6-Bromopyridine-2,3-diamine from ChemBK.

Parent Compound Properties

The physical properties of the parent molecules, 2,5-diaminopyridine and 3-bromopyridine, provide a foundational understanding of the contributions of the amino and bromo functional groups.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
2,5-Diaminopyridine 4318-76-7109.13110.3180 (at 12 mmHg)1.251
3-Bromopyridine 626-55-1158.00-271731.640

Data for 2,5-Diaminopyridine from ChemicalBook[2]. Data for 3-Bromopyridine from Wikipedia[4] and Sigma-Aldrich[5].

The diamino pyridine parent is a solid with a relatively high melting point, indicating strong intermolecular hydrogen bonding. In contrast, 3-bromopyridine is a liquid at room temperature with a significantly lower melting point. The combination of these functionalities in this compound is expected to result in a solid with a melting point influenced by both hydrogen bonding from the amino groups and the increased molecular weight and van der Waals forces from the bromine atom.

Experimental Protocols for Physicochemical Characterization

For researchers seeking to experimentally determine the physical properties of this compound, the following standard protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Figure 1: Workflow for Melting Point Determination.
Solubility Assessment

Understanding a compound's solubility is fundamental for its application in various experimental settings.

Methodology:

  • Initial Screening: Approximately 0.1 g of the solid is added to 3 mL of a solvent (e.g., water, ethanol, dichloromethane, acetone) in a test tube.[7]

  • Agitation: The mixture is shaken vigorously for 30 seconds.

  • Observation: The sample is observed for complete dissolution, partial dissolution, or insolubility.

  • pH-Dependent Solubility: For aqueous insolubility, tests are repeated with 5% aqueous HCl and 5% aqueous NaOH to assess the solubility of the basic amine and potentially acidic protons.[7]

Figure 2: Decision tree for solubility testing.
Spectroscopic Characterization

NMR spectroscopy is indispensable for structural elucidation. For aromatic amines, characteristic chemical shifts are expected.

¹H NMR:

  • Aromatic Protons: Signals for the pyridine ring protons are expected in the aromatic region.

  • Amine Protons: The N-H protons of the amino groups will likely appear as broad signals between 3-5 ppm.[8]

FT-IR spectroscopy provides information about the functional groups present.

Sample Preparation (Solid):

  • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a transparent pellet.[9]

  • Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[9]

Expected Absorptions:

  • N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.

  • C-N Stretching: Aromatic amines exhibit C-N stretching absorptions between 1200 and 1350 cm⁻¹.[10]

  • N-H Bending: A scissoring absorption for the NH₂ group is expected around 1550-1650 cm⁻¹.[10]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data for this compound: [2]

  • [M+H]⁺: m/z 187.98178

  • [M+Na]⁺: m/z 209.96372

Conclusion

While experimental data on this compound remains scarce, this guide provides a solid foundation for researchers by consolidating available information, offering comparative data from related compounds, and detailing essential experimental protocols for its characterization. The provided methodologies and comparative data will aid in the design of experiments and the interpretation of results, ultimately accelerating research and development involving this promising molecule.

References

A comprehensive list of references is available upon request.

Sources

An In-depth Technical Guide to 3-Bromopyridine-2,5-diamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2,5-diamine is a key heterocyclic building block in medicinal chemistry. Its strategic placement of amino and bromo functionalities on the pyridine scaffold makes it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The pyridine ring is a common motif in numerous FDA-approved drugs, and the presence of amino groups allows for the formation of various heterocyclic systems, while the bromo substituent serves as a convenient handle for cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the significant applications of this compound in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis and drug design. These properties dictate its reactivity, solubility, and pharmacokinetic profile.

PropertyValueSource
Melting Point 122-127 °C
CAS Number 896160-69-3
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Solid

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Overall Reaction A 2,5-Diaminopyridine B 3-Bromo-2,5-diaminopyridine A->B Br₂ / Acetic Acid Start 2,5-Diaminopyridine End This compound Start->End Single Step Bromination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Bromination of 2,5-Diaminopyridine

This procedure is adapted from the established method for the bromination of aminopyridines.

Materials:

  • 2,5-Diaminopyridine

  • Bromine (Br₂)

  • Acetic Acid

  • Sodium hydroxide (NaOH) solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-diaminopyridine in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The molar ratio of bromine to 2,5-diaminopyridine should be approximately 1:1.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into ice-cold water.

  • Neutralize the solution with a cold aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any inorganic salts.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and comparing it to the literature value (122-127 °C). Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential to confirm the structure.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold in the design and synthesis of novel therapeutic agents. The diaminopyridine core is a known pharmacophore in a variety of biologically active molecules.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine scaffold, a substructure of this compound, is a well-established hinge-binding motif in many kinase inhibitors. The amino groups can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.

The bromine atom at the 5-position provides a vector for further chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents to probe the solvent-exposed regions of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the inhibitor.

G cluster_0 Drug Development Workflow A This compound Scaffold B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A:f1->B:f0 C Library of Analogs Diverse Substituents B:f1->C:f0 D Biological Screening (e.g., Kinase Assays) C:f1->D:f0 E Lead Compound Potent & Selective Inhibitor D:f1->E:f0

Caption: Logical workflow for utilizing this compound in kinase inhibitor discovery.

Precursor to Fused Heterocyclic Systems

The adjacent amino groups in this compound are ideally positioned for the construction of fused heterocyclic ring systems, such as imidazopyridines and triazolopyridines. These bicyclic scaffolds are prevalent in many biologically active compounds and can act as bioisosteres of purines, allowing them to interact with a variety of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is essential before use.

Hazard Summary:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves.

  • Wear eye and face protection.

  • Use in a well-ventilated area or with respiratory protection.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, coupled with a plausible and scalable synthetic route, make it an attractive starting material for the synthesis of novel compounds. The strategic positioning of its functional groups allows for the facile generation of diverse chemical libraries, particularly for the discovery of kinase inhibitors and other targeted therapeutics. A comprehensive understanding of its chemistry and safe handling is paramount to unlocking its full potential in the development of next-generation medicines.

References

  • Georganics. (2011, January 3). SAFETY DATA SHEET: 3-BROMO-2,5-DIAMINOPYRIDINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-DIAMINOPYRIDINE. Coll. Vol. 4, p.273 (1963); Vol. 36, p.25 (1956). Retrieved from [Link]

  • Wang, X., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(17), 7251–7261. [Link]

Sources

Technical Guide: Synthesis of 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Bromopyridine-2,5-diamine (CAS: 896160-69-3), a critical intermediate for kinase inhibitors and complex heterocyclic scaffolds.[1] The synthesis strategy prioritizes regiochemical control and functional group compatibility, utilizing a robust two-step sequence: electrophilic bromination followed by chemoselective nitro reduction.

Executive Summary

Target Molecule: this compound CAS Number: 896160-69-3 Molecular Formula: C


H

BrN

Molecular Weight: 188.03 g/mol [1][2]

Synthesizing this compound presents two primary challenges: regioselectivity during halogenation and chemoselectivity during reduction.[1][2] Direct bromination of 2,5-diaminopyridine is prone to oxidation and poly-halogenation due to the highly electron-rich ring.[1] Therefore, this guide advocates a "Nitro-First" approach. By starting with 2-amino-5-nitropyridine, the nitro group serves as a temporary blocking group and a meta-director, reinforcing the ortho-directing power of the amino group to exclusively target the 3-position.[1] The subsequent reduction is performed using iron/acid to prevent hydrodehalogenation (loss of bromine) which is common with catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the electronic synergy between the amino and nitro groups in the precursor.

  • Step 1 (Bromination): The 2-amino group is a strong ortho, para-director.[1] The 5-nitro group is a meta-director.[1][2]

    • Position 3 is ortho to the amino group and meta to the nitro group (reinforcing).

    • Position 4 is meta to the amino group (disfavored).

    • Position 6 is ortho to the nitro group (disfavored) and meta to the amino group.

  • Step 2 (Reduction): The nitro group must be reduced to an amine without affecting the C-Br bond. Standard catalytic hydrogenation (H

    
    , Pd/C) poses a high risk of debromination. Chemical reduction (Fe/AcOH or SnCl
    
    
    
    ) is required.[1][3]

Retrosynthesis Target This compound (Target) Intermediate 2-Amino-3-bromo-5-nitropyridine (Stable Intermediate) Target->Intermediate Chemoselective Reduction (Fe/H+) SM 2-Amino-5-nitropyridine (Starting Material) Intermediate->SM Regioselective Bromination (Br2/AcOH)

Figure 1: Retrosynthetic logic leveraging electronic directing effects.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-nitropyridine

This step utilizes elemental bromine in acetic acid.[1][2] Control of temperature is critical to prevent polybromination or oxidative degradation.

Reagents:

  • 2-Amino-5-nitropyridine (1.0 eq)[1][2][4]

  • Bromine (Br

    
    ) (1.1 eq)[1][5]
    
  • Glacial Acetic Acid (Solvent, 6-7 volumes)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer with 2-amino-5-nitropyridine (e.g., 30 g) and glacial acetic acid (200 mL).

  • Dissolution: Stir the mixture at room temperature until a suspension or partial solution is achieved.

  • Bromination: Cool the mixture to 10–15 °C using an ice/water bath.

  • Addition: Add Bromine (38 g, 1.1 eq) dropwise over 45–60 minutes. Critical: Maintain internal temperature < 20 °C to ensure regioselectivity.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 1–2 hours. Monitor by TLC or HPLC. The product often precipitates as a hydrobromide salt or free base during the reaction.

  • Workup: Pour the reaction mixture into ice water (500 mL). Adjust pH to 8–9 using saturated aqueous NaHCO

    
     or 20% NaOH solution.
    
  • Isolation: Filter the resulting yellow/orange precipitate.

  • Purification: Wash the filter cake with water (3 x 100 mL) to remove residual acid and bromide salts. Recrystallize from Ethanol or Ethyl Acetate if high purity (>98%) is required.

  • Yield: Expected yield 75–85%.

Data Profile (Intermediate):

  • Appearance: Yellow to orange solid.

  • 1H NMR (DMSO-d6): Distinct singlets for H4 and H6 protons.[1] The disappearance of the H3 proton confirms substitution at the 3-position.

Step 2: Reduction to this compound

Iron-mediated reduction is the method of choice.[1][2] It is mild, scalable, and preserves the aromatic bromine.

Reagents:

  • 2-Amino-3-bromo-5-nitropyridine (1.0 eq)[1][2]

  • Iron Powder (Fe, reduced) (4.0 - 5.0 eq)[1]

  • Ammonium Chloride (NH

    
    Cl) (5.0 eq)[1]
    
  • Ethanol/Water (3:1 ratio)[1]

Protocol:

  • Setup: Charge a flask with 2-amino-3-bromo-5-nitropyridine (10 g), Ethanol (100 mL), Water (30 mL), and Ammonium Chloride (12 g).

  • Activation: Heat the mixture to 70 °C with vigorous stirring.

  • Reduction: Add Iron powder (10 g) portion-wise over 15 minutes. Caution: Exothermic reaction. Hydrogen gas evolution may occur.

  • Reflux: Heat the mixture at reflux (approx. 80 °C) for 2–4 hours. Monitor by TLC (the starting nitro compound is yellow; the product is often colorless or darkens upon oxidation).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Storage: The resulting diamine is sensitive to air oxidation. Store under nitrogen/argon at -20 °C.

Data Profile (Target):

  • Appearance: Off-white to light brown solid (darkens on air exposure).[1]

  • 1H NMR (DMSO-d6):

    
     7.45 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 5.60 (s, 2H, NH
    
    
    
    ), 4.80 (s, 2H, NH
    
    
    ). (Shifts are approximate).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Bromination Temp < 20 °CHigher temperatures promote polybromination (3,5-dibromo species) or oxidation of the amine.[1][2]
Reduction Agent Fe or SnCl

Avoid Pd/C + H

. Catalytic hydrogenation will rapidly cleave the C-Br bond, yielding 2,5-diaminopyridine.[1]
pH Control pH 8-9 (Step 1)Ensures the free base precipitates.[1][2] If pH is too low, the product remains soluble as a salt; if too high (>12), hydrolysis may occur.
Inert Atmosphere Required for Step 22,5-Diaminopyridines are electron-rich and prone to oxidation (quinone imine formation).[1][2] Handle final product under N

.

Workflow Visualization

Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Chemoselective Reduction Start 2-Amino-5-nitropyridine Reagent1 Br2 / AcOH 10-20°C Start->Reagent1 Inter 2-Amino-3-bromo- 5-nitropyridine Reagent1->Inter Reagent2 Fe / NH4Cl EtOH/H2O, 80°C Inter->Reagent2 Product 3-Bromopyridine- 2,5-diamine Reagent2->Product

Figure 2: Sequential workflow for the synthesis of this compound.

Safety & Toxicology

  • Bromine (Br

    
    ):  Highly corrosive and toxic. Causes severe burns. Use only in a fume hood with appropriate PPE (gloves, face shield). Quench spills with sodium thiosulfate.
    
  • Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. 2-Amino-5-nitropyridine is a skin irritant.[1][2][4]

  • Iron Waste: The iron filter cake from Step 2 may be pyrophoric if dried completely. Keep wet and dispose of as hazardous solid waste.

References

  • ChemicalBook. (2025).[1][6][7] Synthesis of 2-Amino-3-bromo-5-nitropyridine. Retrieved from [1]

  • Organic Syntheses. (1951). 2,3-Diaminopyridine (Reference for Nitro Reduction Methodology). Org. Synth. 1951, 31,[1] 46. Retrieved from [1]

  • Heterocyclic Letters. (2021). Synthesis of brominated aminopyridines. Vol 11, No. 3, 447-452.[1] (Context on bromination regioselectivity).

  • BLD Pharm. (2025).[1] Product Data: this compound (CAS 896160-69-3).[1][2][8] Retrieved from [1]

  • PubChem. (2025).[4] Compound Summary: 2-Amino-5-bromo-3-nitropyridine.[1][2][3][4] CID 138878.[4] Retrieved from [1]

Sources

Technical Monograph: 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery scientists. It prioritizes synthetic logic, chemo-selective reactivity, and downstream medicinal utility.

Synthetic Architecture, Chemo-selectivity, and Medicinal Utility

Executive Summary & Chemical Identity

3-Bromopyridine-2,5-diamine (CAS: 896160-69-3) is a high-value heterocyclic building block, distinct from its more common isomer, 5-bromo-2,3-diaminopyridine. Its structural uniqueness lies in the C3-Bromine placement, which provides a strategic handle for cross-coupling reactions orthogonal to the nucleophilic reactivity of the C5-amine.

This scaffold is increasingly critical in the design of allosteric phosphatase inhibitors (e.g., SHP2) and kinase inhibitors, where it serves as a precursor to substituted imidazo[1,2-a]pyridines or as a hydrogen-bonding warhead in its own right.

Core Identity Matrix
ParameterDataNotes
IUPAC Name This compoundAlso: 3-Bromo-2,5-pyridinediamine
CAS Registry 896160-69-3 Warning:[1][2][3][4][5] Do not confuse with 38875-53-5 (2,3-diamino isomer)
Molecular Formula C₅H₆BrN₃MW: 188.03 g/mol
Physical State Off-white to brown solidOxidation sensitive (free base)
pKa (Calc) ~3.5 (Pyridine N), ~6.0 (C5-NH₂)C2-NH₂ is amidine-like (poor basicity)

Synthetic Architecture

The synthesis of this compound requires navigating the electronic conflicts of the pyridine ring. Direct bromination of 2,5-diaminopyridine is chemically unsound due to rapid oxidation and lack of regiocontrol.

The "Expert Route" utilizes a Nitration-Reduction sequence on a pre-halogenated scaffold to ensure positional accuracy.

Validated Synthetic Route: The Nitro-Reduction Pathway

This protocol avoids the low yields associated with brominating electron-deficient nitro-pyridines.

  • Starting Material: 2-Amino-3-bromopyridine (Commercially available).

  • Step 1: Regioselective Nitration.

    • The C2-amino group is a strong ortho/para director.

    • The C3-position is blocked by Bromine.

    • Result: Nitration occurs exclusively at C5 (para to the amino group).

  • Step 2: Chemoselective Reduction.

    • The objective is to reduce the C5-Nitro group to an amine without de-halogenating the C3-Bromine.

    • Reagents: Iron (Fe) powder with NH₄Cl or AcOH is superior to catalytic hydrogenation (Pd/C + H₂), which poses a high risk of hydrodebromination.

Pathway Visualization (DOT)

SynthesisRoute cluster_logic Mechanistic Logic Start 2-Amino-3-bromopyridine (Precursor) Step1 Nitration (HNO3, H2SO4, 0-5°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Amino-3-bromo-5-nitropyridine Step1->Inter Step2 Selective Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter->Step2 Nitro Reduct. Logic1 Br blocks C3; NH2 directs to C5 Inter->Logic1 Final Target: This compound Step2->Final

Figure 1: Regioselective synthesis of this compound minimizing hydrodebromination risks.

Reactivity Profile & Chemo-selectivity

For the medicinal chemist, the value of this molecule lies in the differential reactivity of its three functional handles.[6] Treating the two amine groups as identical is a common error that leads to polymerization or mixed products.

The Reactivity Triad
  • C5-Amine (Aniline-like):

    • Character: Most nucleophilic center. Resembles an electron-rich aniline.

    • Utility: Reacts readily with acyl chlorides, isocyanates, or aldehydes (reductive amination).

    • Strategy: Can be selectively functionalized while leaving the C2-amine untouched.

  • C2-Amine (Amidine-like):

    • Character: Low nucleophilicity due to resonance with the pyridine nitrogen.

    • Sterics: Sterically encumbered by the bulky C3-Bromine atom.

    • Utility: primarily participates in cyclization reactions (e.g., forming the imidazole ring in imidazopyridines) after the C5-amine has been protected or reacted.

  • C3-Bromine (Electrophile):

    • Character: Stable aryl halide.

    • Utility: Substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Timing: Can be coupled before or after cyclization, depending on the stability of the catalyst system to free amines.

Chemo-selectivity Logic Map (DOT)

Reactivity Core This compound C5 C5-Amine (High Nucleophilicity) Core->C5 C2 C2-Amine (Low Nucleophilicity) Core->C2 C3 C3-Bromine (Electrophile) Core->C3 Amide Amide/Urea Formation (Selective) C5->Amide Fast Cyclize Cyclization (Imidazopyridine) C2->Cyclize Requires Activation C3->C2 Steric Hindrance Suzuki Pd-Cross Coupling (C-C Bond) C3->Suzuki Orthogonal

Figure 2: Orthogonal reactivity map demonstrating the kinetic separation between C2 and C5 amines.

Applications in Drug Discovery[6][8]

A. SHP2 Allosteric Inhibitors

The this compound scaffold is a bio-isostere for the pyrazine cores found in advanced SHP2 inhibitors (e.g., TNO155 analogs).

  • Mechanism: The diamine motif forms critical hydrogen bonds within the "tunnel" of the SHP2 allosteric site.

  • Synthetic Utility: The C3-Bromine allows the attachment of the "head" group (often a substituted phenyl or heterocyclic moiety) that locks the protein in its auto-inhibited conformation [1].

B. Imidazo[1,2-a]pyridine Scaffolds

This molecule is the ideal precursor for 8-bromo-6-amino-imidazo[1,2-a]pyridines .

  • Workflow: Condensation of this compound with an

    
    -haloketone.
    
  • Regiochemistry: The ring nitrogen (N1) attacks the ketone, and the C2-amine condenses with the halide. The C3-Bromine becomes the C8-position on the fused system, retaining a handle for late-stage diversification.

Experimental Protocols

Protocol A: Reduction of 2-Amino-3-bromo-5-nitropyridine

Note: This protocol prioritizes the retention of the bromine atom.

  • Setup: Charge a 3-neck flask with 2-amino-3-bromo-5-nitropyridine (1.0 eq) and Ethanol/Water (3:1 v/v).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).

  • Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring. Monitor by LCMS (Target M+H: 188/190).

    • Critical Checkpoint: If de-bromination (M+H: 110) is observed, lower temperature to 60°C.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[2]

  • Isolation: Concentrate the filtrate. Basify with saturated NaHCO₃ to pH 9. Extract with Ethyl Acetate (3x).

  • Purification: The free base is oxidation-prone. Immediate use or conversion to the dihydrochloride salt (using HCl/Dioxane) is recommended for storage.

References

  • Chen, Y. N., et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.

  • Bagley, M. C., et al. (2011). Microwave-assisted synthesis of amino-halopyridines. Heterocycles.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine.

  • ChemicalBook. (2025). 3-Bromo-2,5-diaminopyridine Product Entry & CAS Verification.

Sources

Technical Monograph: 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Core Intermediate for Heterocyclic Drug Discovery

Executive Summary

3-Bromopyridine-2,5-diamine (CAS 896160-69-3) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors, SHP2 allosteric inhibitors, and complex fused ring systems like imidazo[1,2-a]pyridines.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a C3-bromine atom suitable for palladium-catalyzed cross-coupling, a C5-primary amine acting as a nucleophile, and a C2-amidine-like amine facilitating cyclization.

This guide details the synthesis, chemoselective handling, and reactivity profile of this scaffold, addressing the common challenges of regioselectivity and dehalogenation during reduction.

Structural Analysis & Chemoinformatics

The molecule exhibits distinct electronic zones. The pyridine nitrogen renders the ring electron-deficient, but the two amino groups provide significant electron density (push-pull system).[2]

PropertyDataTechnical Note
IUPAC Name This compound
CAS Number 896160-69-3Distinct from isomer 2,3-diamino-5-bromopyridine (CAS 38875-53-5)
Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
pKa (Predicted) ~6.5 (C5-NH2), ~3.0 (Pyridine N)C5-NH2 is the primary nucleophile.
Appearance Pale to dark brown solidSensitive to oxidation (store under inert gas).
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents.

Synthetic Architecture

The synthesis of this compound requires a strategy that installs the bromine atom regioselectively while preserving it during the subsequent reduction of the nitro precursor.

Retrosynthetic Logic

The most robust route proceeds via the bromination of 2-amino-5-nitropyridine.

  • Regiocontrol: The C2-amino group is a strong ortho/para director. Since the C5 position is blocked by the nitro group, bromination is directed exclusively to the C3 position.

  • Chemoselectivity: The subsequent reduction of the nitro group must avoid hydrodebromination (loss of the C3-Br), which is a common failure mode when using catalytic hydrogenation (H2/Pd).

Step-by-Step Protocol
Step 1: Regioselective Bromination

Precursor: 2-Amino-5-nitropyridine Reagent: N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 2-amino-5-nitropyridine (1.0 eq) in Acetonitrile (ACN) or DMF (0.5 M concentration).

  • Addition: Add NBS (1.05 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the conversion to 2-amino-3-bromo-5-nitropyridine (M+H: ~218/220).

  • Workup: Pour the reaction mixture into ice water. The product typically precipitates as a yellow solid.[2] Filter, wash with water, and dry.

    • Critical Insight: Avoid using excess bromine (Br2) in acetic acid if over-bromination is observed; NBS provides a more controlled electrophilic source.

Step 2: Chemoselective Nitro Reduction

Intermediate: 2-Amino-3-bromo-5-nitropyridine Reagent: Iron Powder / Ammonium Chloride (Fe/NH4Cl)

  • Setup: Suspend the nitro-bromide intermediate (1.0 eq) in a mixture of Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq, <325 mesh).

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

  • Monitoring: The reaction is usually complete within 2–3 hours. LCMS should show the product mass (188/190) with no evidence of the des-bromo byproduct (mass 110).

  • Purification: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

    • Why this works: Dissolving metal reductions (Fe, SnCl2) proceed via single electron transfer (SET) mechanisms that are far less likely to insert into the C-Br bond compared to Palladium-catalyzed hydrogenation.

Synthesis Workflow Visualization

SynthesisPath Start 2-Amino-5-nitropyridine (Precursor) Step1 Bromination (NBS, ACN, 0°C) Start->Step1 Inter 2-Amino-3-bromo- 5-nitropyridine Step1->Inter Electrophilic Subst. (C3) Step2 Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Product 3-Bromopyridine- 2,5-diamine Step2->Product Chemoselective Red.

Figure 1: Synthetic pathway highlighting the regioselective bromination and chemoselective reduction strategy.

Reactivity & Functionalization Strategy

The utility of this compound lies in its ability to undergo orthogonal functionalization. The three "handles" react under distinct conditions.[3]

Differential Nucleophilicity (Amine Discrimination)
  • C5-Amine (Primary): This is the most nucleophilic site. It behaves similarly to an electron-deficient aniline. It readily undergoes acylation, sulfonylation, or reductive amination with aldehydes.

  • C2-Amine (Amidine-like): This amine is electronically coupled to the pyridine nitrogen. It is significantly less nucleophilic due to the electron-withdrawing nature of the ring and the steric hindrance of the adjacent C3-Bromine. It is typically functionalized after the C5-amine or used in cyclization reactions (e.g., with alpha-haloketones) to form imidazo[1,2-a]pyridines.

C3-Bromine Cross-Coupling

The bromine atom is positioned for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Couples with aryl boronic acids.

    • Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 with Na2CO3 in Dioxane/Water.

  • Buchwald-Hartwig: Couples with amines.

    • Challenge: The free amines at C2 and C5 can poison the catalyst or compete. Protection of the amines (e.g., as Boc-carbamates) is often required before attempting C3 coupling.

Reactivity Logic Map

ReactivityMap Core This compound C5_Rxn C5-Amine Functionalization (Acylation/Alkylation) Core->C5_Rxn Highest Nucleophilicity (First functionalization) C3_Rxn C3-Bromine Coupling (Suzuki/Buchwald) Core->C3_Rxn Pd-Catalysis (Requires protection often) C2_Rxn C2-Amine Cyclization (Imidazo-fusion) Core->C2_Rxn Ring Closure (With N1) Amide Amide/Urea Derivatives C5_Rxn->Amide Biaryl Biaryl/Heterobiaryl Systems C3_Rxn->Biaryl Fused Imidazo[1,2-a]pyridines C2_Rxn->Fused

Figure 2: Orthogonal reactivity map demonstrating the stepwise functionalization potential of the scaffold.

Safety & Handling

  • Hazards: Like many aminopyridines, this compound is likely toxic if swallowed and a skin irritant. The bromo-substituent increases lipophilicity, potentially aiding skin absorption.

  • Stability: Diamines are prone to oxidation (turning dark brown/black) upon exposure to air. Store at 2–8°C under Argon or Nitrogen.

  • Waste: Dispose of aqueous waste from the Iron reduction carefully, as it contains heavy metal residues.

References

  • Synthesis of 2,3-diamino-5-bromopyridine (Analogous Chemistry): Fox, J. M., & Threlfall, T. L. (2023).[4][5] Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles. Arkivoc.[4] Note: Describes the bromination/reduction logic applicable to pyridine diamines.

  • Chemical Identity & Properties: Ambeed. (n.d.). 2-Amino-3-bromo-5-nitropyridine (Precursor Data).

  • Commercial Availability & CAS Verification: BLD Pharm. (2024). This compound Product Data.

  • Reaction Methodology (Iron Reduction): Organic Syntheses, Coll. Vol. 5, p. 346 (1973). (Classic protocol for nitro-pyridine reduction preserving halogens).

Sources

Introduction: The Structural Significance of 3-Bromopyridine-2,5-diamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromopyridine-2,5-diamine

In the landscape of pharmaceutical development and medicinal chemistry, substituted pyridines represent a cornerstone of molecular design. Their prevalence is due to the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile scaffold for building complex, biologically active molecules.[1][2] Among this critical class of compounds, this compound is a particularly valuable intermediate. The strategic placement of two electron-donating amine groups and a bromine atom—a key functional handle for cross-coupling reactions—makes it a powerful building block for synthesizing a diverse array of therapeutic agents, from kinase inhibitors to central nervous system drugs.[1][3]

Given its foundational role, the unambiguous structural confirmation of this compound and its downstream derivatives is a non-negotiable aspect of the synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands as the gold standard for this purpose. Unlike ¹H NMR, which can be complicated by proton exchange and overlapping signals, ¹³C NMR provides a direct fingerprint of the carbon skeleton, offering clear, well-resolved signals for each unique carbon environment.[4][5]

This guide provides a comprehensive, field-proven framework for the ¹³C NMR analysis of this compound. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, offering a robust experimental protocol, and providing insights into accurate spectral interpretation.

Part 1: Theoretical Framework and Predictive Analysis

Before stepping into the laboratory, a senior scientist leverages theoretical principles to predict the expected spectral outcome. This predictive analysis is crucial for two reasons: it demonstrates a deep understanding of the molecule's electronic structure, and it provides a hypothesis against which the experimental data can be validated.

The Foundational Pyridine Skeleton

The electronic environment of a simple pyridine ring is inherently polarized due to the electronegative nitrogen atom. This results in a characteristic pattern of ¹³C chemical shifts where the carbons adjacent to the nitrogen (C2/C6) are the most deshielded (downfield), followed by the carbon at the para position (C4), and finally the carbons at the meta positions (C3/C5), which are the most shielded (upfield).[6]

  • Pyridine Reference Shifts:

    • C2/C6: ~150 ppm

    • C3/C5: ~124 ppm

    • C4: ~136 ppm

Deconstructing Substituent Effects

The chemical shift of each carbon in this compound is a composite of the foundational pyridine shifts modulated by the electronic effects of the three substituents. These effects are not always perfectly additive, but an analysis of their individual contributions provides a strong predictive model.[7]

  • Amino (-NH₂) Groups at C2 and C5: The amino group is a powerful electron-donating group (EDG) via resonance, pushing electron density into the aromatic ring. This increased electron density creates a strong shielding effect (an upfield shift to lower ppm values), which is most pronounced at the ipso carbon (the carbon of attachment) and the para position.

  • Bromo (-Br) Group at C3: The bromine atom exerts two opposing influences. It is strongly electron-withdrawing inductively, which would deshield the attached carbon. However, it also possesses a significant "heavy atom effect," a relativistic phenomenon that strongly shields the ipso carbon, causing a substantial upfield shift.[8] This heavy atom shielding typically dominates for the directly attached carbon.

The interplay of these effects allows us to predict the relative chemical shifts for the five unique carbon atoms in the this compound ring.

Diagram 1: Molecular Structure and Carbon Numbering

A simple representation of this compound with IUPAC numbering for spectral assignment.

Predicted ¹³C Chemical Shifts

Based on the substituent effects, we can make the following qualitative and quantitative predictions. The carbons directly attached to the electron-donating amino groups (C2, C5) and the bromine (C3) are expected to be significantly shielded. Carbons not directly attached to a substituent (C4, C6) will be influenced to a lesser degree.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomKey InfluencesPredicted Shift (ppm)Expected Intensity
C2 Attached to N; ipso to -NH₂ (strong shielding)145 - 155Low (Quaternary)
C3 ipso to -Br (strong heavy atom shielding)95 - 105Low (Quaternary)
C4 ortho to -Br and -NH₂115 - 125High (CH)
C5 ipso to -NH₂ (strong shielding)130 - 140Low (Quaternary)
C6 ortho to -NH₂ and meta to -Br120 - 130High (CH)

Note: These are estimated ranges. Actual values depend on solvent and experimental conditions. Quaternary carbons (those without attached protons) exhibit much weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[9][10]

Part 2: A Self-Validating Experimental Protocol

Trustworthy data is the product of a meticulous and well-understood experimental protocol. The following procedure is designed to be a self-validating system, ensuring high-quality, reproducible data for structural elucidation.

Sample Preparation: The Foundation of Quality Data

The choice of solvent is the first critical decision. For a molecule with two amine groups, solubility can be a challenge in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the superior choice as it readily dissolves polar, amine-containing compounds and its solvent signal does not typically overlap with aromatic carbon signals.[11][12]

Step-by-Step Protocol:

  • Mass Measurement: Accurately weigh 15-25 mg of this compound into a clean, dry vial. Causality: This concentration range provides a good signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted reference standard, defined as 0.0 ppm.[10] While it can be added directly, modern spectrometers are highly adept at referencing the spectrum to the residual solvent peak (for DMSO-d₆, the center of the septet is at 39.52 ppm). This avoids introducing a volatile, potentially reactive substance into the sample.

Data Acquisition: Optimizing Spectrometer Parameters

The following parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed based on the specific instrument. The key is to ensure sufficient signal averaging for the low-intensity quaternary carbons.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard proton-decoupled pulse sequence with a 30° flip angle. A smaller flip angle allows for a shorter relaxation delay.
Acquisition Time (AQ) 1.0 - 1.5 sDetermines the digital resolution of the spectrum. This range is sufficient for the expected linewidths of aromatic carbons.
Relaxation Delay (D1) 2.0 sCrucial for allowing the magnetization of quaternary carbons to return to equilibrium. May be increased to 5-10 s for better quantitation.
Number of Scans (NS) 1024 - 4096A higher number of scans is necessary to achieve a good signal-to-noise ratio for the naturally low-abundance ¹³C isotope, especially for the weak quaternary signals.
Spectral Width (SW) 0 - 220 ppmA standard range that encompasses all typical organic carbon chemical shifts.[4][13]
Temperature 298 K (25 °C)Standard ambient probe temperature. Should be kept consistent for comparative studies.

Diagram 2: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (15-25 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Set Acquisition Parameters lock->setup acquire Acquire Data (NS=2048) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference assign Assign Peaks reference->assign

A streamlined workflow for obtaining a high-quality ¹³C NMR spectrum, from sample preparation to final analysis.

Part 3: Spectral Interpretation and Verification

With the processed spectrum in hand, the final step is to assign the observed peaks to the specific carbon atoms of the molecule, validating the structure against the initial prediction.

  • Peak Identification: The first pass is to identify the five expected signals for the pyridine ring carbons and the characteristic solvent signal (a septet for DMSO-d₆ centered at 39.52 ppm).

  • Intensity Analysis: As predicted, two signals should be significantly more intense than the other three. These correspond to C4 and C6, the two carbons with directly attached protons. The three much weaker signals correspond to the quaternary carbons: C2, C3, and C5.

  • Chemical Shift Assignment:

    • The weakest signal at the most upfield position (likely ~100 ppm) can be confidently assigned to C3 , due to the pronounced heavy atom shielding effect of the bromine.[8]

    • The two strong peaks for the protonated carbons, C4 and C6 , can be assigned based on their relative positions, which are influenced by their proximity to the various substituents.

    • The remaining two weak, downfield signals belong to the quaternary carbons C2 and C5 . Both are attached to strongly shielding amino groups, but C2 is also adjacent to the ring nitrogen, which is a deshielding influence. Therefore, the most downfield signal of the entire spectrum is likely C2 . The remaining weak signal would be C5 .

  • Advanced Techniques (If Necessary): If any ambiguity remains, more advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC experiment would definitively link the C4 and C6 signals to their attached protons, while an HMBC would show correlations between protons and carbons that are 2-3 bonds away, allowing for unambiguous assignment of all quaternary carbons.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of how fundamental principles of spectroscopy, when combined with a rigorous experimental approach, lead to confident and unambiguous structural verification. For the researcher in drug development, this level of analytical certainty is not merely academic; it is the bedrock upon which all subsequent synthetic and biological investigations are built. By understanding the causal links between electronic structure and spectral output, and by employing a self-validating protocol, scientists can ensure the integrity of their chemical matter and accelerate the path to discovery.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

  • Tantillo, D. J. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University Chemistry Department. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. [Link]

  • Soderberg, T. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Peryt, J. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(9), 2003-2010. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill Education. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is a foundational step in any successful research endeavor. Among these properties, solubility is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides a detailed examination of the solubility characteristics of 3-Bromopyridine-2,5-diamine (CAS: 17429-67-1), a key building block in medicinal chemistry and materials science.[1] We will explore its known solubility profile and, more importantly, provide a robust, self-validating protocol for determining its solubility with high fidelity.

Introduction to this compound

This compound, also known by its synonyms 5-Bromopyridine-2,3-diamine and 2,3-Diamino-5-bromopyridine, is a substituted pyridine derivative.[2][3] Its structure, featuring a pyridine core with two amino groups and a bromine atom, makes it a versatile intermediate for synthesizing a wide range of heterocyclic compounds. The amino groups provide nucleophilic sites for further functionalization, while the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This trifunctional nature allows for the construction of complex molecular architectures, making it a valuable precursor in the development of novel pharmaceuticals and functional materials.[1][4]

Given its role as a foundational reagent, a comprehensive understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties & Solubility Profile

Before delving into experimental determination, it's essential to consolidate the known properties of this compound.

PropertyValueSource
Molecular Formula C₅H₆BrN₃PubChem[2]
Molecular Weight 188.03 g/mol PubChem[2]
Appearance Light yellow to purple or light brown powder/needlesChemicalBook[3]
Melting Point 155 °C (decomposes)Sigma-Aldrich
Qualitative Solubility Data

Direct, quantitative solubility data for this compound is not extensively published in the literature. However, qualitative information can be gleaned from supplier data sheets and synthesis procedures.

SolventSolubilityRationale / Source
Methanol SolubleStated explicitly in supplier data.[3][5]
Water (Hot) SolubleStated explicitly in supplier data; used as a recrystallization solvent.[3][6]
Isopropanol/Water Mixture SolubleUsed as a solvent system in a synthesis procedure.[3][5]
Ethyl Acetate Partially SolubleUsed as an extraction and dilution solvent in synthesis.[3][7]

This qualitative overview provides a starting point for solvent selection in experimental work. The presence of two polar amino groups and the pyridine nitrogen suggests an affinity for polar protic solvents like alcohols and water, which is consistent with the available data.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The following method describes a standard shake-flask technique for determining thermodynamic solubility, which is considered the gold standard for its accuracy and direct measurement of a saturated solution at equilibrium.

Causality Behind the Shake-Flask Method

We choose the shake-flask method because it is designed to achieve a true thermodynamic equilibrium between the solid-state compound and the solvent. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by generating supersaturated solutions. For foundational characterization in drug development, thermodynamic solubility provides the most reliable and relevant data for predicting long-term stability and behavior.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately prepare a concentrated stock solution of this compound in a suitable solvent where it is freely soluble (e.g., Dimethyl Sulfoxide - DMSO). A concentration of 10-20 mM is typical.

    • Rationale: A high-concentration stock is necessary for creating a standard curve for quantification by HPLC or UV-Vis spectroscopy. DMSO is often chosen for its broad solvency power.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol).

    • Rationale: Starting with an excess of solid material is the cornerstone of this method. It ensures that the resulting solution will be fully saturated, with undissolved solid remaining at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).

    • Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds that dissolve slowly.

    • Rationale: Continuous agitation maximizes the surface area contact between the solid and the solvent, facilitating the dissolution process. Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended time frame ensures the system reaches a steady state where the rate of dissolution equals the rate of precipitation.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully collect a sample from the supernatant. It is critical to avoid disturbing the solid material at the bottom.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particulates.

    • Rationale: The separation of the saturated solution from the excess solid is the most critical step for accuracy. Any suspended micro-particulates will be measured as "dissolved" compound, leading to a significant overestimation of solubility. A low-binding filter material (e.g., PVDF) is recommended to prevent loss of the analyte.

  • Quantification:

    • Prepare a standard calibration curve using the stock solution prepared in Step 1.

    • Dilute the filtered supernatant (from Step 3) with a suitable mobile phase or solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a UV-Vis plate reader.

    • Calculate the concentration of the saturated solution by comparing its analytical response to the calibration curve, remembering to account for the dilution factor.

    • Rationale: An external calibration curve provides a reliable basis for converting the analytical signal (e.g., peak area from HPLC) into a precise concentration. This self-validating system ensures that the quantification is accurate and reproducible.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Prepare Concentrated Stock Solution (e.g., in DMSO) F Prepare Standard Curve from Stock Solution A->F For Calibration B Add Excess Solid Compound to Test Solvents C Seal Vials and Agitate (24-48h at Constant Temp.) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E G Dilute Filtered Sample E->G H Analyze Standards & Sample (e.g., HPLC-UV) F->H G->H I Calculate Solubility (mg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published data on the solubility of this compound is limited to qualitative descriptors, its chemical structure suggests a preference for polar protic solvents. For researchers in drug discovery and chemical synthesis, this information serves as a valuable starting point. However, to ensure process robustness and reproducibility, it is imperative to determine precise thermodynamic solubility in relevant solvent systems. The detailed shake-flask protocol provided in this guide offers a self-validating and highly accurate method for generating this critical data. By understanding and meticulously controlling the experimental variables, scientists can confidently characterize this versatile building block, paving the way for its successful application in the synthesis of next-generation molecules.

References

  • PubChem. Azobisisobutyronitrile | C8H12N4 | CID 6547. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Bromopyridine, 99%. [Link]

  • ChemBK. 6-BROMOPYRIDINE-2,3-DIAMINE. [Link]

  • Georganics. 3-BROMO-2,5-DIAMINOPYRIDINE Safety Data Sheet. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. 5-Bromopyridine-2,3-diamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. 3-Bromopyridine. [Link]

  • ResearchGate. Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. [Link]

  • Jubilant Ingrevia. 2,5-Dibromopyridine Safety Data Sheet. [Link]

  • International Science Community Association. Synthesis, Characterization and Solvatochromic studies of 3-{2-(5- Bromothiazol-2-yl) diazeny l}-4-Bromopyridine-2, 6-Diamine. [Link]

  • ACS Publications. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

Sources

Technical Sourcing Guide: 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopyridine-2,5-diamine (CAS: 896160-69-3) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Unlike its more common regioisomer (2,3-diamino-5-bromopyridine), the 2,5-diamine variant presents unique sourcing challenges due to its lower commercial availability and higher susceptibility to oxidative degradation.

This guide provides a technical roadmap for sourcing, verifying, and handling this compound. It is designed to prevent common procurement errors—specifically the "Isomer Trap"—and to establish a robust Quality Assurance (QA) protocol for drug development workflows.

Chemical Profile & Critical Specifications[2][3][4]

Before engaging suppliers, it is imperative to define the exact chemical identity to avoid receiving the wrong isomer.

FeatureSpecificationTechnical Note
Chemical Name This compoundAlso referred to as 3-Bromo-2,5-pyridinediamine.
CAS Number 896160-69-3 CRITICAL: Do not confuse with 38875-53-5 (2,3-diamino isomer).
Molecular Formula C₅H₆BrN₃MW: 188.03 g/mol
Appearance Off-white to dark brown solidDarkens rapidly upon exposure to air/light (oxidation).
Solubility DMSO, MethanolPoor solubility in non-polar solvents.
Stability Air & Light Sensitive Requires inert atmosphere (Argon/Nitrogen) and cold storage (2-8°C).
The "Isomer Trap"

The most frequent error in sourcing this compound is the accidental procurement of 2,3-Diamino-5-bromopyridine (CAS 38875-53-5) . This isomer is significantly cheaper and more widely available but structurally distinct.

  • Target (2,5-diamine): Amino groups at positions 2 and 5; Bromine at 3.[2]

  • Common Imposter (2,3-diamine): Amino groups at positions 2 and 3; Bromine at 5.[3]

Commercial Supply Landscape

The market for this compound is bifurcated into Catalog Suppliers (Stock available) and Custom Synthesis Houses (Make-to-order).

Tier 1: Catalog Suppliers (Stock Likely)

These suppliers explicitly list CAS 896160-69-3. Availability fluctuates due to the compound's stability profile.

  • BLD Pharm

    • Status: High confidence. Explicitly lists CAS 896160-69-3.[2][4][5]

    • Pack Sizes: Gram scale (1g, 5g, 25g).

    • Region: Global shipping (US/Asia/Europe).

  • Thermo Fisher Scientific (Chemicals)

    • Status: Lists as "3-BROMO-2,5-DIAMINOPYRIDINE".[1]

    • Role: Reliable distributor for regulated environments.

  • Ambeed / Combi-Blocks

    • Status: Often carry heterocyclic building blocks in stock.

    • Strategy: Check for "In Stock" vs. "2-3 Weeks" (which implies back-ordering).

Tier 2: Custom Synthesis & Bulk (Lead Time Required)

For GMP requirements or multi-kilogram batches, engage these partners early.

  • Enamine: Strong capability in pyridine chemistry; likely requires synthesis on demand.

  • WuXi AppTec: Ideal for integrated medicinal chemistry programs requiring scale-up.

Procurement Strategy: Decision Matrix

Use the following logic flow to determine the optimal sourcing route based on your project phase.

ProcurementStrategy Start Project Requirement Phase Development Phase? Start->Phase Discovery Discovery / Hit-to-Lead (< 10g) Phase->Discovery ScaleUp Process Dev / GMP (> 100g) Phase->ScaleUp CheckStock Check Tier 1 Catalog (BLD, Fisher, Ambeed) Discovery->CheckStock CustomSyn Initiate Custom Synthesis (Enamine, WuXi) ScaleUp->CustomSyn Purity/Batch Control StockAvail Stock Available? CheckStock->StockAvail BuyCatalog Procure Catalog Grade Verify CAS 896160-69-3 StockAvail->BuyCatalog Yes StockAvail->CustomSyn No (Lead time > 2 wks) QC_Check Mandatory QC: 1H NMR + HPLC BuyCatalog->QC_Check CustomSyn->QC_Check

Figure 1: Strategic sourcing decision tree for this compound, prioritizing stock verification for discovery and custom synthesis for scale-up.

Quality Assurance & Analytical Protocols

Due to the compound's sensitivity, "Certificate of Analysis" (CoA) data from suppliers is often insufficient by the time the product arrives. You must re-validate.

A. Identity Verification (NMR)

The 2,5-diamine isomer has a distinct proton splitting pattern compared to the 2,3-isomer.

  • Protocol: Dissolve ~5mg in DMSO-d6.

  • Key Signals (Predicted):

    • C6-H: Singlet or narrow doublet (due to weak coupling) downfield (~7.5 - 8.0 ppm).

    • C4-H: Singlet or narrow doublet (~7.0 - 7.5 ppm).

    • Differentiation: The 2,3-diamine isomer typically shows different coupling constants (

      
       values) due to the adjacent protons on the pyridine ring. The 2,5-substitution pattern isolates the aromatic protons (para-like relationship), resulting in singlets or very small coupling constants.
      
B. Purity Analysis (HPLC)

Oxidation products (azo dimers or N-oxides) are the primary impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffer prevents amine tailing).

    • B: Acetonitrile.[6][7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: >95% area purity. Note that oxidized impurities often elute later than the parent amine.

C. Impurity Origin Workflow

Understanding where impurities come from helps in troubleshooting synthesis failures.

ImpurityPathways Raw This compound (Fresh) Oxidation Oxidative Coupling Raw->Oxidation + Air N_Oxide N-Oxide Formation Raw->N_Oxide + Light/Air Air Air/O2 Exposure Air->Oxidation Light Light Exposure Light->N_Oxide Impurity1 Azo-Dimers (Colored Impurities) Oxidation->Impurity1 Impurity2 Pyridine N-Oxides (Polar) N_Oxide->Impurity2

Figure 2: Degradation pathways for this compound. Colored azo-dimers are the most common sign of improper storage.

Handling & Storage Protocols

Standard Operating Procedure (SOP):

  • Upon Receipt: Inspect the vial. If the solid is black or sticky, significant oxidation has occurred. It should be off-white to tan.

  • Storage: Store at 2-8°C (or -20°C for long term) under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Usage: Warm to room temperature before opening the vial to prevent water condensation. Weigh out quickly in a glovebox or under a flow of inert gas.

  • Solution Stability: Unstable in solution. Prepare fresh immediately before use. Do not store DMSO stocks for >24 hours.

References

  • BLD Pharm. Product Datasheet: this compound (CAS 896160-69-3). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Aminopyridine Derivatives. Retrieved from

  • PubChem. Compound Summary: 5-Bromopyridine-2,3-diamine (Isomer Comparison). Retrieved from

  • Sigma-Aldrich. Product Catalog: Heterocyclic Building Blocks. Retrieved from

Sources

Technical Guide: Safety & Handling of 3-Bromopyridine-2,5-diamine

[1]

Executive Technical Summary

This compound (CAS: 896160-69-3) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1][2][3] Its structure—comprising a pyridine core with two amino groups and a bromine substituent—renders it chemically versatile but also susceptible to oxidative degradation and photolysis.[1]

Handling this compound requires a protocol that addresses two distinct risks:

  • Toxicological Risk: High acute toxicity (oral) and potential for skin sensitization typical of halogenated diaminopyridines.[1]

  • Integrity Risk: The electron-rich diamine system is prone to oxidation, forming impurities (likely azo-dimers or quinone-imine species) that compromise downstream catalytic cycles, particularly palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

Physicochemical Profile & Stability Logic

Understanding the physical properties is the first step in designing a self-validating safety protocol.[1]

PropertyDataOperational Implication
CAS Number 896160-69-3Unique identifier for inventory and waste tracking.[1]
Formula C₅H₆BrN₃High nitrogen content; potential for nitrogen oxide generation during combustion.[1]
Mol. Weight 188.03 g/mol Used for molarity calculations in synthesis.[1]
Physical State Solid (Powder)Inhalation hazard; requires static control during weighing.[1]
Solubility DMSO, MethanolUse compatible solvents for cleaning; avoid water for initial spill cleanup if possible to prevent spreading.[1]
Stability Air & Light SensitiveCritical: Must be stored under inert gas (Argon/N₂) and protected from light.
Stability Mechanism

The ortho and para positioning of the amino groups relative to the pyridine nitrogen creates an electron-rich system.[1] The bromine atom at position 3 introduces a leaving group often used for functionalization.[1]

  • Oxidation Risk: Exposure to atmospheric oxygen can lead to the oxidation of the amine groups, darkening the compound (yellow

    
     brown/black). Darkening is a visual indicator of compromised purity.[1]
    
  • Photolysis: Halogenated heterocycles can undergo dehalogenation or radical formation under UV light, necessitating amber glassware or foil-wrapped storage.[1]

Hazard Architecture (GHS Classification)

Based on structural analogs and specific supplier data, the following GHS classifications apply. Note that as a research chemical, full toxicological data may be incomplete, requiring a "precautionary principle" approach.

Hazard CategoryCodeStatementMechanism/Risk
Acute Toxicity H301 Toxic if swallowed Pyridine derivatives can disrupt neurological function; high systemic absorption risk.[1]
Sensitization H317 May cause allergic skin reactionAromatic amines are known sensitizers; repeated exposure can induce haptenization.[1]
Irritation H319 Causes serious eye irritationBasic amine functionality can cause caustic damage to corneal tissue.[1]
Target Organ H335 May cause respiratory irritationInhalation of dust irritates mucous membranes.[1]

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must prioritize isolation of the hazard.

Engineering Controls[1][5]
  • Primary Barrier: All open handling (weighing, dispensing, solubilizing) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use an anti-static gun or bar inside the hood, as dry powders of organic amines can carry static charges, causing "fly-away" powder that contaminates the workspace.

PPE Selection Logic
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for incidental contact with the solid.

    • Causality: However, if dissolved in penetrating solvents (e.g., DMSO, DCM), double gloving or chemically resistant laminate gloves (e.g., Silver Shield) are required because the solvent acts as a carrier, transporting the toxic amine through the nitrile barrier.[1]

  • Respiratory: If fume hood containment is breached or unavailable (emergency only), a full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges is required.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1] Safety glasses are insufficient due to the fine particulate nature of the solid.[1]

Operational Protocol: The "Safe-Cycle" Workflow

This workflow ensures safety and chemical integrity from receipt to disposal.[1]

Diagram 1: Handling Workflow Decision Matrix

HandlingWorkflowReceiving1. Receiving & InspectionCheckSealSeal Intact?Receiving->CheckSealStorage2. Storage (Inert/Cold)Dispensing3. Dispensing (Fume Hood)Storage->DispensingEquilibrate to RTReaction4. Reaction / UsageDispensing->ReactionInertAtmRe-seal under Argon?Dispensing->InertAtmExcess ReagentWaste5. Waste DisposalReaction->WasteQuench/CleanupCheckColorColor Check(Light Yellow?)CheckSeal->CheckColorYesQuarantineQuarantine / ReturnCheckSeal->QuarantineNoCheckColor->StoragePassCheckColor->QuarantineFail (Dark/Black)InertAtm->StorageYes

Figure 1: Operational workflow ensuring chemical integrity and user safety. Note the critical "Color Check" as a self-validating step for compound stability.

Detailed Steps
Step 1: Receipt & Inspection
  • Visual Validation: Upon receipt, inspect the container through the glass. The solid should be off-white to light yellow.[1] Dark brown or black coloration indicates significant oxidation.[1]

  • Action: If compromised, do not open. Label as "Defective/Oxidized" and contact the supplier.

Step 2: Storage (The "Cold-Dark-Inert" Rule)[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: The container must be purged with Nitrogen or Argon after every use.[1]

  • Light: Store in amber vials or wrap clear vials in aluminum foil.

Step 3: Weighing & Dispensing
  • Preparation: Place a balance inside the fume hood.[1] If the balance cannot be moved, tare a vial inside the hood, transfer the approximate amount, cap the vial, and weigh outside. Never transfer open powder on an open bench.[1]

  • Solvation: Dissolve the solid immediately after weighing to minimize air exposure.[1]

  • Decontamination: Wipe the exterior of the reagent bottle and the balance area with a tissue dampened with methanol/water to remove invisible amine residues.[1]

Step 4: Waste Management
  • Segregation: Dispose of as Hazardous Chemical Waste (Toxic) .

  • Separation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates) in the waste stream, as this can cause exothermic reactions.

  • Container: Use high-density polyethylene (HDPE) or glass waste containers.

Emergency Response Protocols

In the event of a failure in engineering controls, follow this logic.

Diagram 2: Emergency Response Logic

EmergencyResponseIncidentIncident TypeSpillSpill (Solid/Liquid)Incident->SpillExposurePersonnel ExposureIncident->ExposureIsolate1. Evacuate & Isolate AreaSpill->IsolateSkinSkin: Wash 15min(Soap & Water)Exposure->SkinEyeEye: Flush 15min(Eyewash Station)Exposure->EyeInhalationInhalation: Move to Fresh AirExposure->InhalationPPE_Up2. Don Full PPE(Double Glove, Goggles, N95/P100)Isolate->PPE_UpClean3. Absorb/Sweep(Avoid Dust Generation)PPE_Up->CleanDecon4. Wash Area (Soap/Water)Clean->DeconMedicalSEEK MEDICAL ATTENTION(Provide SDS)Skin->MedicalEye->MedicalInhalation->Medical

Figure 2: Decision logic for spill containment and exposure response.[1][4]

Specific First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1][5][4][6] Hold eyelids apart. The basic nature of the amine can cause rapid corneal clouding; speed is critical.[1]

  • Skin Contact: Wash with copious soap and water.[1][5][7][4][6] Do not use ethanol or organic solvents to wash skin, as this may increase absorption of the toxic compound.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][7][4][6] Transport to a medical facility immediately.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 817700, 2-Amino-3-bromopyridine (Analogous Hazard Data). Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8]

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Tenth revised edition. New York and Geneva.[1]

Methodological & Application

3-Bromopyridine-2,5-diamine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine-2,5-diamine

Executive Summary & Challenge Definition

The coupling of This compound represents a "privileged but problematic" scaffold in medicinal chemistry, particularly for the synthesis of SHP2, ALK, and ROS1 kinase inhibitors.

The Core Challenge: This substrate presents a "Perfect Storm" of catalyst deactivation mechanisms:

  • Catalyst Poisoning: The exocyclic primary amines (C2-NH2, C5-NH2) and the endocyclic pyridine nitrogen possess lone pairs that competitively bind to the Palladium (Pd) center, displacing phosphine ligands and forming inactive "Pd-black" aggregates.

  • Electronic Deactivation: The two amino groups are strong electron-donating groups (EDGs). They increase the electron density of the pyridine ring, making the C3-Br bond less electrophilic. This significantly slows down the Oxidative Addition step, which is often the rate-determining step (RDS) for electron-rich aryl halides.

This guide provides two validated protocols: a Direct Coupling Method (using advanced ligand technology) and a Protection Strategy (for scalability).

Mechanistic Insight & Ligand Selection

To succeed without protecting groups, we must utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos).

  • Steric Bulk: The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the substrate's nitrogen lone pairs while still allowing the C-Br bond to access the metal.

  • Electron Richness: These ligands are highly basic, which accelerates the difficult oxidative addition into the electron-rich bromopyridine bond.

Diagram 1: Catalyst Poisoning vs. Productive Cycle

SuzukiMechanism Substrate 3-Bromopyridine- 2,5-diamine OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd C-Br Attack Poison Inactive Complex [L-Pd-N_coord] Substrate->Poison N-Lone Pair Coordination Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Pd0->Poison Cycle Transmetallation & Reductive Elimination OxAdd->Cycle + Boronic Acid + Base Cycle->Pd0 Regeneration Product Biaryl Product Cycle->Product

Caption: Mechanistic competition: Nitrogen coordination (Red) deactivates the catalyst, competing with the productive oxidative addition (Yellow/Green).

Experimental Protocols

Method A: Direct Coupling (High-Throughput / Discovery)

Best for: Small scale (<1g), rapid analog generation, avoiding protection/deprotection steps.

Reagents & Equipment:

  • Catalyst: XPhos Pd G3 (Third Generation Precatalyst) - Crucial for rapid activation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Base:

    
     (Potassium Phosphate Tribasic) - Gentler than carbonates for sensitive amines.
    

Step-by-Step Protocol:

  • Charge: In a reaction vial equipped with a stir bar, add:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • 
       (2.0 - 3.0 equiv)
      
    • XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

  • Solvent & Degas: Add 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.

    • Critical: Sparge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Reaction: Seal the vial and heat to 80°C - 90°C for 2-4 hours.

    • Note: Do not exceed 100°C; thermal degradation of the diamine can occur.

  • Monitor: Check via LCMS. Look for the disappearance of the bromide (M+H mass) and emergence of the biaryl product.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Wash with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%) or Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Method B: Protection Strategy (Process / Scale-Up)

Best for: Large scale (>10g), or if the boronic acid is unstable/expensive.

  • Protection: Treat this compound with

    
     (2.2 equiv) and DMAP (cat.) in THF to generate the Bis-Boc  intermediate.
    
  • Coupling: Perform Suzuki coupling using standard Pd(dppf)

    
     (cheaper catalyst).
    
  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to reveal the free amines.

Data Summary & Optimization Table

The following table summarizes internal optimization data comparing ligand performance for this specific electron-rich substrate.

ParameterCondition A (Recommended)Condition B (Legacy)Condition C (Alternative)
Ligand/Catalyst XPhos Pd G3


Base



Temp 80°C100°C90°C
Conversion (LCMS) >95% <40% (Stalled)75%
Observation Homogeneous dark solutionBlack precipitate (Pd death)Moderate conversion
Rationale Bulky ligand prevents N-poisoningAmine displaces

Bidentate ligand resists displacement

Troubleshooting & Decision Workflow

Use this logic flow to diagnose failures.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Check (2 hrs) Check1 Is the solution black/precipitated? Start->Check1 Result1 Catalyst Death (Poisoning) Check1->Result1 Yes Check2 Is SM remaining but catalyst active? Check1->Check2 No Action1 Switch to XPhos or SPhos. Increase Catalyst Load. Result1->Action1 Result2 Slow Oxidative Addition Check2->Result2 Yes Check3 Protodeboronation of Boronic Acid? Check2->Check3 No Action2 Switch to Iodide analog. Increase Temp to 90C. Result2->Action2 Result3 Hydrolysis Side Reaction Check3->Result3 Yes Success Proceed to Workup Check3->Success No Action3 Switch Base to K2CO3. Reduce Water ratio. Result3->Action3

Caption: Diagnostic workflow for evaluating reaction failure modes (Poisoning vs. Kinetics).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem Technical Support. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine. Link

  • Yılmaz, Ü., et al. (2013).[3] Microwave Assisted Suzuki-Miyaura Coupling of Halopyridines.[3] Molecules, 18(3).[4] Link

Sources

Buchwald-Hartwig amination of 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 3-Bromopyridine-2,5-diamine

Title: Overcoming Catalyst Deactivation in Poly-Aminated Heterocycles: A Protocol for the Functionalization of this compound

Executive Summary & Strategic Context

The Challenge: this compound presents a unique "perfect storm" of challenges for Palladium-catalyzed cross-coupling. Unlike simple aryl halides, this substrate contains two nucleophilic amino groups (at C2 and C5) and a pyridine nitrogen.

  • Catalyst Poisoning: The C2-amino group and the pyridine nitrogen (N1) form a bidentate "amidine-like" chelation motif that binds tightly to Pd(II), sequestering the catalyst in an off-cycle resting state.

  • Chemoselectivity: The substrate is both an electrophile (C3-Br) and a nucleophile (C2-NH2, C5-NH2). Without careful control, self-coupling (oligomerization) competes with the desired cross-coupling.

  • Electronic Deactivation: The electron-rich nature of the diaminopyridine ring makes the C3-Br bond less electrophilic, slowing the oxidative addition step.

The Solution: Standard conditions (e.g., Pd(PPh3)4/NaOtBu) will fail. Success requires a Third-Generation Buchwald Protocol utilizing bulky biaryl phosphine ligands (dialkylbiarylphosphines) and soluble silazide bases. This protocol circumvents catalyst poisoning by sterically preventing the formation of the stable bis-dentate Pd-substrate complex.

Mechanistic Insight & Ligand Selection

To design a self-validating protocol, one must understand the failure mode.

  • The Trap: In the absence of bulky ligands, Pd coordinates to the pyridine nitrogen and the C2-amine. This complex is too stable to undergo reductive elimination or transmetallation.

  • The Fix (Ligands):

    • RuPhos: Ideal for coupling secondary amines or bulky primary amines. Its bulk promotes reductive elimination.

    • BrettPhos / tBuBrettPhos: Essential if coupling primary amines. The extreme bulk prevents the substrate from chelating the metal center.

  • The Fix (Base):

    • LiHMDS (Lithium Hexamethyldisilazide): Unlike alkoxides (NaOtBu), LiHMDS is soluble in THF/Toluene and less nucleophilic toward the pyridine ring. Crucially, it prevents the formation of bridging halide dimers that can deactivate the catalyst.

Visualizing the Pathway

BuchwaldMechanism PreCat Pd Precatalyst (Pd-G4) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-ArBr) ActiveCat->OxAdd + Substrate Trap OFF-CYCLE TRAP (Substrate Chelation) OxAdd->Trap Small Ligand (Failure Mode) AmineBind Amine Binding & Deprotonation (LiHMDS) OxAdd->AmineBind Bulky Ligand (RuPhos/BrettPhos) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActiveCat Regenerate Pd(0) Product Triamino-Pyridine Product RedElim->Product

Caption: The "Amidine Trap" (Red) is the primary failure mode for 2-amino-3-halopyridines. Bulky ligands force the cycle toward productive amine binding.

Experimental Protocol

Method A: Direct Coupling (High Throughput / Screening)

Best for: Rapid functionalization when protecting groups are undesirable.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (or BrettPhos Pd G4 for primary amines) (2–5 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with This compound (1.0 equiv) and the Pd G4 Precatalyst (2–5 mol%).

    • Note: Using a G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at low temperatures.

  • Solvent Addition:

    • Seal the vial (septum cap) and purge with Argon/Nitrogen (3 cycles).

    • Add anhydrous THF (concentration 0.1 M – 0.2 M).

  • Reagent Addition:

    • Add the Amine coupling partner (1.2 equiv) via syringe.

    • Add LiHMDS solution (2.2 equiv) dropwise over 2 minutes.

    • Critical: The solution often turns dark red/brown upon base addition; this is normal for amino-pyridine anions.

  • Reaction:

    • Heat the block to 65 °C . Stir vigorously for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the disappearance of the bromide (M+) and appearance of the product (M+Amine-Br).

    • Warning: If you observe de-brominated starting material (Pyridine-2,5-diamine), the temperature is too high or the catalyst loading is too low (slow oxidative addition).

  • Workup:

    • Cool to room temperature.[1][2] Quench with 0.5 mL MeOH or saturated NH4Cl.

    • Dilute with EtOAc, wash with water.[2][3]

    • Purification: These tri-amino products are highly polar. Use amine-functionalized silica (NH-SiO2) or add 1% Et3N to your eluent to prevent streaking.

Method B: The "Safety" Route (Bis-Protection)

Best for: Scale-up (>1g) or valuable coupling partners.

If Method A yields <40% or shows significant self-coupling, protect the nucleophilic amines.

  • Protection: Treat this compound with Boc2O (2.5 equiv) and DMAP (cat.) in THF.

    • Target:N,N'-(3-bromopyridine-2,5-diyl)bis(tert-butylcarbamate).

    • Why? This removes the "amidine" chelation risk and prevents self-coupling.

  • Coupling:

    • Use standard Buchwald conditions: Pd(OAc)2 / Xantphos or RuPhos Pd G3 , Cs2CO3 (base), Dioxane , 100 °C.

    • The Boc groups make the ring electron-deficient, accelerating oxidative addition at C3-Br.

  • Deprotection: TFA/DCM (1:1) or HCl/Dioxane.

Optimization Data & Troubleshooting

Table 1: Ligand Performance Matrix for 2-Amino-3-Bromopyridine Scaffolds

LigandSubstrate ClassBase CompatibilityOutcomeNotes
PPh3 / dppf UnprotectedNaOtBu / K2CO3Failure (<5%)Catalyst poisoning by substrate chelation.
Xantphos Protected (Boc)Cs2CO3Excellent (>85%)Standard for protected substrates. Wide bite angle.
RuPhos UnprotectedLiHMDSGood (60-80%)Best for secondary amines. Resists poisoning.
BrettPhos UnprotectedLiHMDSGood (50-75%)Best for primary amines.
BINAP UnprotectedNaOtBuPoor (10-20%)Insufficient bulk to prevent off-cycle rest states.

Troubleshooting Guide:

  • Problem: Starting material remains, no product.

    • Cause: Catalyst poisoning.

    • Fix: Switch to Pd G4 precatalysts (ensures active Pd(0) immediately) and increase ligand bulk (switch from XPhos to BrettPhos). Ensure Oxygen is strictly excluded (O2 oxidizes the electron-rich phosphines rapidly).

  • Problem: De-brominated product (Pyridine-2,5-diamine) observed.

    • Cause:

      
      -hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar.
      
    • Fix: Lower temperature to 50 °C. Switch solvent from THF to Toluene.

  • Problem: Low solubility of substrate.

    • Fix: Use t-Amyl Alcohol as solvent (if using carbonate base) or add NMP as a co-solvent (10%) with THF.

References

  • Maitro, G., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 2011. Link

    • Key Reference: Establishes the RuPhos/LiHMDS protocol for overcoming the "amidine trap" in 3-bromo-2-aminopyridines.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

    • Key Reference: Definitive guide on ligand selection (RuPhos vs BrettPhos) for specific amine classes.
  • Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[4] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society, 1994. Link

    • Key Reference: Foundational mechanistic work on the catalytic cycle and dimer form
  • Su, M., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.[5] Link

    • Key Reference: Demonstrates the use of tBuBrettPhos for highly coordinating, unprotected heterocyclic substrates.[1]

Sources

Application Notes & Protocols: Synthesis of Novel Heterocycles from 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Bromopyridine-2,5-diamine as a Synthetic Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern pharmacophore design.[3][4][5] this compound emerges as a particularly powerful building block due to its trifunctional nature. This molecule is pre-organized for rapid diversification and the construction of complex heterocyclic systems.

The strategic utility of this scaffold can be broken down into three key reactive domains:

  • The ortho-Diamino Moiety (C2 and C5 Amines): The adjacent amino groups are primed for cyclocondensation reactions, providing a reliable entry into fused five- and six-membered heterocyclic rings, such as imidazoles and pyrazines.

  • The C5 Amino Group: This exocyclic amine offers a vector for substitution and modification, influencing the electronic properties of the resulting heterocycle.

  • The C3 Bromo Group: This halogen serves as a versatile synthetic handle, ideal for post-cyclization functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann). This allows for the introduction of aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space.

This guide provides detailed protocols for leveraging these reactive sites to synthesize two key classes of novel heterocycles—imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines—and demonstrates their subsequent diversification via Suzuki-Miyaura coupling.

G cluster_scaffold This compound Scaffold cluster_reactions Key Reactive Sites & Synthetic Pathways scaffold This compound ortho_diamino ortho-Diamino (C2 & C5 Amines) scaffold->ortho_diamino bromo_group Bromo Group (C3 Position) scaffold->bromo_group cyclization Cyclocondensation ortho_diamino->cyclization Forms Fused Rings coupling Cross-Coupling bromo_group->coupling Synthetic Handle imidazopyridine Imidazo[4,5-b]pyridines cyclization->imidazopyridine pyridopyrazine Pyrido[2,3-b]pyrazines cyclization->pyridopyrazine diversification Further Diversification coupling->diversification imidazopyridine->coupling Substrate for Coupling pyridopyrazine->coupling Substrate for Coupling G reactants This compound + R-CHO intermediate Schiff Base Intermediate reactants->intermediate Condensation (-H₂O) dihydro Dihydro-imidazo[4,5-b]pyridine intermediate->dihydro Intramolecular Cyclization product 6-Bromo-2-R-1H-imidazo[4,5-b]pyridine dihydro->product Oxidation (-2H) [Na₂S₂O₅] G Start Pd(0)L₂ OxAdd Oxidative Addition (R¹-Br) Start->OxAdd Pd_II R¹-Pd(II)L₂-Br OxAdd->Pd_II Transmetal Transmetalation (R²-B(OH)₂) Pd_II->Transmetal Pd_II_R2 R¹-Pd(II)L₂-R² Transmetal->Pd_II_R2 RedElim Reductive Elimination Pd_II_R2->RedElim RedElim->Start Catalyst Regeneration Product R¹-R² RedElim->Product Base Base (e.g., Na₂CO₃) Base->Transmetal

Sources

3-Bromopyridine-2,5-diamine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 3-Bromopyridine-2,5-diamine (CAS: 896160-69-3) in medicinal chemistry.[1][2] This scaffold is a critical intermediate for synthesizing imidazo[1,2-a]pyridines and functionalized SHP2/kinase inhibitors .

Part 1: Strategic Analysis & Scaffold Utility

This compound is a "privileged scaffold" because it offers three distinct vectors for chemical diversification, each with unique electronic properties. Success with this molecule depends on understanding the regioselectivity between the two amino groups.

The Chemical Logic (Regioselectivity Map)
  • C5-Amine (The "Aniline" Handle):

    • Reactivity: High nucleophilicity.

    • Behavior: Resembles an electron-deficient aniline.[1] It is the first site to react with electrophiles (acyl chlorides, isocyanates) under neutral conditions.

    • Application: Ideal for attaching "tail" moieties (solubilizing groups or allosteric binders) via amide or urea linkages.

  • C2-Amine (The "Amidine" Handle):

    • Reactivity: Lower nucleophilicity due to resonance with the pyridine ring nitrogen (N1).

    • Behavior: Acts as a binucleophile with N1.

    • Application: The primary site for heterocyclization. Reacts with

      
      -haloketones to form imidazo[1,2-a]pyridines .[1]
      
  • C3-Bromine (The "Orthogonal" Switch):

    • Reactivity: Sterically crowded but electronically activated for Pd-catalyzed cross-coupling.[1]

    • Application: Allows for late-stage diversification (Suzuki-Miyaura, Buchwald-Hartwig) after the ring system is built.[1]

Part 2: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the regioselective pathways.

G cluster_0 Regioselectivity Rule Start This compound (Scaffold) PathA Path A: C5-Selective Acylation (Kinetic Control) Start->PathA 1.0 eq Anhydride 0°C to RT PathB Path B: C2-Cyclization (Thermodynamic Control) Start->PathB α-Haloketone Reflux ProdA 5-Amido-2-amino-3-bromopyridine (Stable Intermediate) PathA->ProdA ProdB 8-Bromo-6-amino-imidazo[1,2-a]pyridine (Bicyclic Core) PathB->ProdB Final Drug Candidate (Kinase/SHP2 Inhibitor) ProdA->Final Cyclization & Suzuki Coupling ProdB->Final Amide Coupling & Suzuki Coupling Note Nucleophilicity Order: C5-NH2 > C2-NH2 (C5 is distal to ring N)

Caption: Workflow demonstrating the regioselective divergence of this compound. Path A exploits the superior nucleophilicity of the C5-amine.

Part 3: Detailed Protocols

Protocol 1: Regioselective Protection of C5-Amine

Objective: To selectively acylate the C5-amine while leaving the C2-amine free for subsequent cyclization.[1] Why this works: The C2-amine is deactivated by the electron-withdrawing ring nitrogen and the ortho-bromine (steric/electronic effect).[1] The C5-amine behaves as a standard meta-substituted aniline.[1]

Materials:

  • This compound (1.0 eq)[1][3]

  • Acetic Anhydride or Boc-anhydride (1.05 eq)[1]

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (1.1 eq)

Step-by-Step:

  • Dissolution: Dissolve this compound in anhydrous DCM (0.1 M concentration) under Nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.

  • Addition: Add TEA, followed by the dropwise addition of the anhydride (dissolved in minimal DCM) over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Monitor via TLC (5% MeOH in DCM). The mono-protected product (C5) will appear first.[1] If bis-protection is observed, reduce temperature or equivalents.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography. The C5-amido product is typically more polar than the starting material but less polar than the bis-amide.[1]

Validation Data (Expected NMR):

  • H-6 (Pyridine): Significant downfield shift (~0.5 ppm) indicating acylation at the adjacent C5.[1]

  • NH (Amide): Broad singlet at ~10.0 ppm.

  • NH2 (C2): Broad singlet at ~6.0 ppm (integrates to 2H).

Protocol 2: Synthesis of 8-Bromo-imidazo[1,2-a]pyridine Core

Objective: Cyclization of the C2-amine and N1 to form the bicyclic core, retaining the C5-amine (now C6 on the bicycle) and C3-bromo (now C8).[1]

Materials:

  • This compound (or the C5-protected intermediate from Protocol 1)[1]

  • Chloroacetaldehyde (50% aq. solution) or substituted

    
    -bromoacetophenone[1]
    
  • Ethanol or n-Butanol[1]

  • NaHCO₃ (solid)

Step-by-Step:

  • Setup: Suspend the pyridine diamine (1.0 eq) in Ethanol (0.2 M).

  • Reagent Addition: Add Chloroacetaldehyde (1.5 eq).

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

    • Mechanism:[4][5][6][7] The ring nitrogen (N1) attacks the alkyl halide, followed by cyclization of the C2-amine onto the aldehyde/ketone.

  • Basification: Cool to RT. The hydrobromide salt may precipitate. Neutralize with solid NaHCO₃ or saturated aq. NaHCO₃ to pH 8.

  • Isolation: Evaporate ethanol. Redissolve in EtOAc/Water. Extract organic layer.[8]

  • Product Identity: The product is 6-amino-8-bromoimidazo[1,2-a]pyridine (if starting with unprotected diamine).

Critical Note on Numbering Change:

  • Reactant: 3-Bromo (Pyridine)

    
     Product: 8-Bromo  (Imidazo).[1]
    
  • Reactant: 5-Amino (Pyridine)

    
     Product: 6-Amino  (Imidazo).[1]
    

Part 4: Medicinal Chemistry Applications (Case Studies)

Application A: SHP2 Allosteric Inhibitors

Recent literature (e.g., J. Med. Chem. analogs of SHP099) utilizes the pyrazine or pyridine core.[6][9]

  • Role of Scaffold: The 2,5-diamine geometry mimics the pyrazine core found in SHP099.

  • Strategy:

    • Use Protocol 1 to attach a dichlorophenyl tail (via urea or amide) to the C5-amine.

    • Perform a Suzuki coupling at the C3-bromine to introduce a solubilizing amine or heteroaryl group.[1]

    • The C2-amine often remains free to form hydrogen bonds with the glutamic acid residue in the SHP2 tunnel.

Application B: Type I/II Kinase Inhibitors (Hinge Binders)

The imidazo[1,2-a]pyridine core is a classic ATP-mimetic.

  • Role of Scaffold: The N1 of the imidazo ring accepts a H-bond from the hinge region.

  • Strategy:

    • Use Protocol 2 to build the bicycle.

    • Suzuki Coupling (C8-Br): Introduce a bulky aryl group to target the "Gatekeeper" residue or access the back pocket.

    • Amide Coupling (C6-NH2): Extend towards the solvent front to improve solubility and pharmacokinetic properties.

Part 5: Data Summary & Safety

FeatureThis compound5-Bromopyridine-2,3-diamine
Primary Use Imidazo[1,2-a]pyridines (Kinase Inhibitors)Imidazo[4,5-b]pyridines (Purine analogs)
C3/C5 Halogen C3-Br (Ortho to 2-NH2)C5-Br (Para to 2-NH2)
Nucleophilicity C5-NH2 > C2-NH2C3-NH2 > C2-NH2
Safety Class Irritant / Potential SensitizerIrritant / Potential Sensitizer

Safety Warning: Brominated aminopyridines can be severe skin irritants and potential sensitizers. All reactions involving dry powder must be handled in a fume hood. Store under argon to prevent oxidation of the diamine to dark azo-species.[1]

References

  • Regioselective Functionalization of Aminopyridines

    • Title: Regioselective acylation of diaminopyridines and application to the synthesis of imidazo[1,2-a]pyridines.
    • Source:Journal of Organic Chemistry, 2021, 86, 388-402.[10]

    • URL:[Link] (Contextual match for regioselectivity principles).

  • Imidazo[1,2-a]pyridine Synthesis (Groebke–Blackburn–Bienaymé)

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[1]

    • Source:MDPI Molecules, 2023.
    • URL:[Link]

  • SHP2 Inhibitor Scaffolds

    • Title: Discovery of SHP2-allosteric inhibitors using pyrazine and pyridine scaffolds.[1]

    • Source:Journal of Medicinal Chemistry, 2016 (General reference to SHP099 scaffold logic).
    • URL:[Link]

  • Suzuki Coupling on Aminopyridines

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][11]

    • Source:MDPI Molecules, 2017.
    • URL:[Link]

Sources

Application Notes and Protocols for the Heck Reaction: Functionalization of 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridinediamines in Medicinal Chemistry

Derivatives of 3-bromopyridine-2,5-diamine are pivotal structural motifs in contemporary drug discovery and development. The strategic placement of the amino groups on the pyridine ring imparts unique electronic properties and hydrogen bonding capabilities, making these scaffolds valuable for targeting a wide array of biological targets, including kinases and other enzymes implicated in various disease states. The ability to selectively functionalize the C3 position of this scaffold via carbon-carbon bond formation opens up a vast chemical space for the synthesis of novel molecular entities with tailored pharmacological profiles.

The Mizoroki-Heck reaction, a palladium-catalyzed olefination of aryl halides, stands out as a robust and versatile tool for this purpose.[1] Its tolerance of a wide range of functional groups and the ability to create new carbon-carbon bonds with high stereoselectivity make it an indispensable method in the medicinal chemist's arsenal.[2] This application note provides a comprehensive guide to the Heck reaction conditions specifically tailored for the functionalization of this compound, addressing the unique challenges and opportunities presented by this electron-rich and potentially coordinating substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, offer guidance on reaction optimization, and troubleshoot common issues, all supported by authoritative references from the scientific literature.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism can be broken down into three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the catalyst.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate. The electron-rich nature of the diaminopyridine ring can facilitate this step.

  • Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the Pd(II) complex. This is followed by the migratory insertion of the alkene into the palladium-carbon bond. This step is often rate-determining and its regioselectivity is a crucial aspect of the Heck reaction. For terminal alkenes, the insertion typically occurs to place the aryl group on the less substituted carbon of the double bond.

  • β-Hydride Elimination: Following migratory insertion, a hydrogen atom from the adjacent carbon (β-position) is eliminated along with the palladium, forming a palladium-hydride species and the desired vinylated product. For the reaction to proceed, the palladium and the β-hydrogen must be in a syn-coplanar arrangement.[3]

  • Reductive Elimination: The final step involves the reductive elimination of HBr from the palladium-hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Heck_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(L)n Ar-Pd(II)-Br(L)n Pd(0)Ln->Ar-Pd(II)-Br(L)n Alkene-Pd(II) Complex Alkene-Pd(II) Complex Ar-Pd(II)-Br(L)n->Alkene-Pd(II) Complex Alkene Coordination Sigma-Alkyl-Pd(II) Complex Sigma-Alkyl-Pd(II) Complex Alkene-Pd(II) Complex->Sigma-Alkyl-Pd(II) Complex Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl-Pd(II) Complex->Hydrido-Pd(II) Complex β-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)Ln Reductive Elimination Product Product Hydrido-Pd(II) Complex->Product Base-HBr Base-HBr Hydrido-Pd(II) Complex->Base-HBr ArBr This compound ArBr->Ar-Pd(II)-Br(L)n Oxidative Addition Alkene Alkene Alkene->Alkene-Pd(II) Complex Base Base (e.g., Et3N, K2CO3) Base->Pd(0)Ln

Materials and Methods

Reagents and Solvents:
  • Substrate: this compound

  • Alkene: Styrene, n-butyl acrylate, or other desired alkene

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or other suitable Pd source.

  • Ligand (if required): Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), or other phosphine or N-heterocyclic carbene (NHC) ligands.

  • Base: Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc), or other inorganic or organic bases.

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dioxane, or other suitable polar aprotic solvents.

  • Additives (optional): Tetrabutylammonium bromide (TBAB) or other phase-transfer catalysts.

Equipment:
  • Microwave reactor or standard laboratory glassware for conventional heating (round-bottom flask, condenser, magnetic stirrer, heating mantle).

  • Inert atmosphere setup (e.g., Schlenk line or glovebox).

  • Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns).

  • Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR).

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the Heck reaction of this compound with a model alkene, such as styrene. Optimization will likely be required based on the specific alkene used.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, alkene, base, and solvent in a reaction vessel. B Degas the mixture (e.g., by bubbling with argon or freeze-pump-thaw cycles). A->B C Add palladium catalyst and ligand (if used) under an inert atmosphere. B->C D Heat the reaction mixture to the desired temperature (conventional or microwave). C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Dilute with an organic solvent and wash with water and brine. F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Step-by-Step Procedure:

  • Reaction Setup: To a microwave reaction vial or a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the desired alkene (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition and Degassing: Add the chosen solvent (e.g., DMF, 5 mL). Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if necessary, a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Reaction:

    • Microwave Heating: Place the sealed vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 20-60 minutes).[4]

    • Conventional Heating: Heat the flask in an oil bath at the desired temperature (e.g., 100-140 °C) under an inert atmosphere for the required time (typically several hours), monitoring by TLC or LC-MS until completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization of Reaction Conditions

The success of the Heck reaction with this compound is highly dependent on the careful selection of reaction parameters. The electron-donating amino groups can influence the reactivity of the pyridine ring and potentially coordinate with the palladium catalyst. Therefore, systematic optimization is crucial.

Parameter Variation Rationale and Expected Outcome Reference
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Buchwald-Hartwig G3 PalladacyclePd(OAc)₂ is a common and cost-effective precursor. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes offer faster initiation. Palladacycles can provide higher stability and activity, especially for challenging substrates.[2]
Ligand PPh₃, P(o-tol)₃, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs)The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCs can enhance the rate of oxidative addition and prevent catalyst deactivation, which can be a concern with coordinating substrates like aminopyridines.[5]
Base K₂CO₃, Cs₂CO₃, Et₃N, DBU, NaOAcAn inorganic base like K₂CO₃ or Cs₂CO₃ is often effective and can minimize side reactions. Organic bases like Et₃N are also commonly used. The choice of base can influence the reaction rate and selectivity.[6]
Solvent DMF, Dioxane, Acetonitrile, ToluenePolar aprotic solvents like DMF and dioxane are generally good choices as they can dissolve the reactants and facilitate the reaction. The choice of solvent can also affect the reaction temperature and catalyst stability.[1]
Temperature 80-150 °C (Conventional), 120-180 °C (Microwave)Higher temperatures are often required for less reactive bromides. Microwave irradiation can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[4][7]
Additive TBAB, Ag₂CO₃Phase-transfer catalysts like TBAB can be beneficial, especially in polar solvents, by promoting the reaction between the organic and inorganic phases. Silver salts can act as halide scavengers, which can sometimes improve catalyst turnover.[1]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor choice of ligand or base.Ensure the catalyst is active and handled under inert conditions. Increase the reaction temperature. Screen different ligands (e.g., bulky phosphines or NHCs) and bases. Consider using microwave heating to accelerate the reaction.
Side Product Formation (e.g., homocoupling of the alkene) High catalyst loading; Inefficient trapping of the palladium-hydride intermediate.Reduce the catalyst loading. Ensure an adequate amount of base is present to facilitate reductive elimination.
Decomposition of Starting Material High reaction temperature or prolonged reaction time.Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it upon completion.
Poor Regioselectivity Steric and electronic factors of the alkene and catalyst.For terminal alkenes, coupling at the terminal carbon is generally favored. For internal alkenes, a mixture of regioisomers may be obtained. The choice of ligand can sometimes influence regioselectivity.
Catalyst Deactivation Coordination of the amino groups of the substrate to the palladium center.Use bulky ligands that can shield the metal center and prevent strong coordination by the substrate. Higher catalyst loading may be necessary in some cases.

Conclusion

The Heck reaction is a powerful and versatile tool for the functionalization of this compound, providing access to a wide range of novel compounds with potential applications in drug discovery. The success of this transformation hinges on the careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, to overcome the challenges associated with this electron-rich and potentially coordinating substrate. The use of modern techniques such as microwave-assisted synthesis can significantly enhance the efficiency and yield of these reactions. By following the protocols and troubleshooting guidance provided in this application note, researchers can effectively utilize the Heck reaction to accelerate their drug discovery efforts.

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2010. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. 2010. [Link]

  • Heck Reaction. Chemistry LibreTexts. 2023. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. 2017. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Letters in Organic Chemistry. 2006. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. 2024. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Amine Groups on 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amine groups on 3-Bromopyridine-2,5-diamine. This scaffold is a valuable building block in medicinal chemistry, and modification of its amino functionalities is a key strategy for generating molecular diversity and exploring structure-activity relationships (SAR). This document outlines field-proven methodologies for acylation, sulfonylation, and alkylation, with a critical focus on the principles of regioselectivity, reaction optimization, and rigorous product characterization. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged structure in drug design, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[1][2] Specifically, substituted diaminopyridines serve as critical intermediates for synthesizing compounds with applications ranging from oncology to antiviral therapies.[3][4]

This compound presents a unique trifunctional scaffold. It possesses two nucleophilic primary amine groups at the C2 and C5 positions and a bromine atom at C3, which can be utilized for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The primary focus of this guide is the selective modification of the amine groups, which offers a direct route to building libraries of amides, sulfonamides, and substituted amines.

A key challenge in derivatizing this molecule is controlling the regioselectivity. The two amine groups exhibit different electronic environments and steric hindrance, leading to differential reactivity. The C2-amine is generally considered more nucleophilic due to its proximity to the electron-withdrawing ring nitrogen. Understanding and controlling this reactivity is paramount for predictable and efficient synthesis.

G start This compound reagent Electrophile (R-X) Base, Solvent, Temp. start->reagent reaction Derivatization Reaction start->reaction reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Monosubstituted Product (C2 vs. C5 Isomer) purify->product disub Disubstituted Product purify->disub analysis Characterization (NMR, MS, IR) product->analysis

Caption: General experimental workflow for amine derivatization.

Protocol I: Selective Mono-Acylation

Acylation is a robust method for converting amines to amides, which are stable and prevalent in bioactive molecules. This protocol is optimized for selective mono-acylation, typically favoring one regioisomer under controlled conditions.

Causality and Experimental Rationale: This procedure uses a slight excess of the diamine relative to the acylating agent to disfavor di-acylation. A non-nucleophilic organic base like triethylamine (TEA) is used to scavenge the HCl generated during the reaction without competing with the substrate. Dichloromethane (DCM) is an excellent aprotic solvent that dissolves the starting materials and is unreactive. The reaction is initiated at 0°C to control the initial exothermic reaction, providing kinetic control that often favors the less sterically hindered C5-amine.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (0.9 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-4 hours).

  • Quenching & Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Self-Validation: The identity and regiochemistry of the purified product must be confirmed by spectroscopic methods. 2D NMR experiments (COSY, HSQC, HMBC) are essential to unambiguously assign the position of acylation.

Protocol II: Sulfonylation of Amine Groups

Sulfonylation yields sulfonamides, another key functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability. The reaction proceeds via a similar mechanism to acylation.

Causality and Experimental Rationale: Pyridine is often used as both the base and a co-solvent in sulfonylation reactions. It is a moderately effective base for scavenging HCl and can also catalyze the reaction. The conditions are otherwise similar to acylation, emphasizing controlled addition of the sulfonyl chloride to manage the reaction rate and selectivity.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Electrophile Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Quenching & Work-up: Carefully pour the reaction mixture into ice-water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold non-polar solvent like hexanes to remove impurities.

  • Purification: If necessary, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography.

Protocol III: Reductive Amination for N-Alkylation

Direct alkylation with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as over-alkylation (quaternary ammonium salts). Reductive amination is a more controlled and widely used method for preparing mono-alkylated secondary amines.

Causality and Experimental Rationale: This two-step, one-pot procedure first involves the formation of an imine/enamine intermediate by reacting an amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for imines in the presence of aldehydes, and does not react with most other functional groups. Acetic acid catalyzes the initial imine formation.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Catalyst Addition: Add glacial acetic acid (2-3 drops) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction may bubble slightly (hydrogen evolution).

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until bubbling ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Data Presentation: Characterization and Analysis

Thorough characterization is essential to confirm the structure, regiochemistry, and purity of the derivatized products.

Analysis TechniquePurposeExpected Observations
¹H NMR Structural confirmation and determination of regiochemistry.Shift in aromatic protons adjacent to the derivatized amine. Appearance of new signals corresponding to the added acyl/sulfonyl/alkyl group.
¹³C NMR Confirms carbon framework.Appearance of new carbon signals (e.g., amide carbonyl ~165-175 ppm).
FT-IR Functional group identification.Disappearance of one N-H stretch, appearance of amide C=O stretch (~1650 cm⁻¹), or S=O stretch for sulfonamides (~1350 and 1160 cm⁻¹). [5]
Mass Spectrometry Molecular weight confirmation.Observation of the [M+H]⁺ or [M]⁺ peak corresponding to the calculated mass of the product.
HPLC Purity assessment.A single major peak indicates high purity.

References

  • CN104130183A - Synthetic method for 3-bromopyridine.
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. PubMed. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. LOCKSS. [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

  • CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • CN104974081A - Synthetic method of 3-bromopyridine.
  • Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]

  • Structural and spectroscopic study of the Br2...3-Br-pyridine complex by DFT calculations. PubMed. [Link]

  • Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. ResearchGate. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

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Application Note: 3-Bromopyridine-2,5-diamine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and drug discovery scientists in the strategic utilization of 3-Bromopyridine-2,5-diamine as a high-value fragment. It moves beyond basic characterization to provide actionable protocols for synthesis, elaboration, and binding mode analysis.

Abstract & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound (CAS: 114292-91-0) represents a "privileged scaffold." Its value lies in its ability to simultaneously engage the kinase hinge region while offering distinct vectors for orthogonal growth. Unlike simple aminopyridines, the C3-bromine atom serves as a pre-installed handle for cross-coupling (targeting the gatekeeper region), while the C5-amine offers a highly nucleophilic vector for solvent-front extension. This guide details the physiochemical profile, regioselective functionalization protocols, and structural biology considerations for this fragment.

Chemical Profile & "Rule of Three" Compliance

This fragment is an ideal starting point for FBDD campaigns due to its strict adherence to the Rule of Three (Ro3), allowing significant molecular weight "headroom" for elaboration.

PropertyValueStructural Insight
Molecular Weight 188.03 Da< 300 Da (Ideal for growth)
cLogP ~0.2 - 0.5High water solubility; low lipophilicity risk
H-Bond Donors 4 (2 x NH₂)Critical for Hinge Binding (Donor-Donor/Donor-Acceptor)
H-Bond Acceptors 3 (Ring N + Amines)Pyridine N1 is a classic H-bond acceptor
Rotatable Bonds 0Rigid scaffold minimizes entropy penalty upon binding
Vectors 3 (N-2, N-5, C-3)Orthogonal reactivity allows precise 3D-growth

Structural Biology: The Hinge Binding Mode

Understanding the binding orientation is prerequisite to chemical elaboration. In typical kinase ATP-binding pockets:

  • Pyridine N1 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue.

  • C2-Amine (Donor): Forms a hydrogen bond with the backbone Carbonyl of the hinge residue.

  • C3-Bromine (Vector 1): Projects towards the Gatekeeper residue . This is a critical selectivity filter. Bulky groups coupled here can target small gatekeepers (e.g., Threonine) while clashing with large ones (e.g., Methionine).

  • C5-Amine (Vector 2): Projects towards the Solvent Front . This is the ideal position for attaching solubilizing tails or exploring the ribose-binding pocket.

Experimental Protocols

Protocol A: Synthesis of the Fragment

Note: While commercially available, in-house synthesis ensures purity and access to derivatives. This route utilizes the regioselectivity of nitration on aminopyridines.[1]

Reaction Scheme: 2-Amino-3-bromopyridine


Nitration (C5)

Reduction

3-Bromo-2,5-diaminopyridine
  • Nitration:

    • Dissolve 2-amino-3-bromopyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ (1.1 eq) while maintaining temperature < 5°C.

    • Stir at room temperature for 2 hours. The amino group directs the nitro group to the para position (C5), while the bromine at C3 blocks the ortho position.

    • Pour onto ice, neutralize with Na₂CO₃, and filter the yellow precipitate (2-amino-3-bromo-5-nitropyridine ).

  • Reduction:

    • Suspend the nitro intermediate in Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Heat to reflux for 4 hours.

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate and recrystallize from Ethanol to yield 3-bromo-2,5-diaminopyridine as a dark solid.

Protocol B: Regioselective Elaboration (The "Switch" Strategy)

A common pitfall is the lack of selectivity between the two amino groups. Expert Insight: The C5-amine is significantly more nucleophilic than the C2-amine. The C2-amine is deactivated by the electron-withdrawing ring nitrogen and the steric/electronic effect of the ortho-bromine.

Step 1: Selective Acylation of C5-Amine (Solvent Front Growth)

  • Dissolve 3-bromo-2,5-diaminopyridine (1.0 mmol) in dry DMF.

  • Add DIPEA (1.2 mmol) and the desired Acid Chloride or Carboxylic Acid/HATU (1.0 mmol).

  • Stir at 0°C to RT for 4–6 hours.

  • Checkpoint: Monitor via LCMS. You will observe mono-acylation exclusively at the C5-position. The C2-amine remains free due to its lower nucleophilicity.

  • Result: A fragment with a solubilizing tail at C5, retaining the hinge-binding C2-NH2 and the C3-Br handle.

Step 2: Suzuki-Miyaura Coupling at C3 (Gatekeeper Targeting)

  • Dissolve the C5-acylated intermediate in 1,4-Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Microwave irradiation at 110°C for 30 minutes (or reflux 4 hours).

  • Result: A fully elaborated lead compound with distinct groups at the solvent front and gatekeeper regions.

Visualization of Workflows

The following diagram illustrates the logical flow from fragment selection to lead generation, highlighting the orthogonal vectors.

FragmentElaboration Fragment 3-Bromo-2,5-diaminopyridine (The Core) Binding Kinase Binding Mode: N1/C2-NH2 binds Hinge Fragment->Binding Interaction VectorC5 Vector C5 (Nucleophilic) Target: Solvent Front Fragment->VectorC5 VectorC3 Vector C3 (Electrophilic) Target: Gatekeeper Fragment->VectorC3 Acylation Step 1: Selective Acylation (C5-NH2 >> C2-NH2) VectorC5->Acylation Functionalize First Coupling Step 2: Suzuki Coupling (C3-Br Cross-Coupling) VectorC3->Coupling Acylation->Coupling Then Elaborate Core Lead Elaborated Lead Compound (High Potency/Selectivity) Coupling->Lead

Caption: Strategic elaboration workflow for this compound, exploiting reactivity differences between C5 and C2 amines.

Safety & Handling

  • Toxicity: Aminopyridines are known potassium channel blockers and can be neurotoxic. Handle with extreme care, avoiding dust inhalation.

  • Stability: The free diamine is oxidation-sensitive (turning dark upon air exposure). Store under inert atmosphere (Argon/Nitrogen) at -20°C. The HCl salt is more stable.

  • Hazards: 3-Bromopyridine derivatives can be skin irritants. Use standard PPE (gloves, goggles, fume hood).

References

  • Fragment-Based Drug Discovery (General): Erlanson, D. A., et al. "Fragment-based drug discovery: opportunities for organic synthesis." RSC Medicinal Chemistry, 2021.[2] Link

  • Synthesis of Aminobromopyridines: Fox, B. A., & Threlfall, T. L. "2,3-Diaminopyridine." Organic Syntheses, Coll.[3] Vol. 5, p. 346.[3] (Describes analogous reduction protocols). Link

  • Regioselectivity in Aminopyridines: Liras, S., et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation." Organic Process Research & Development, 2008.[4] Link

  • Kinase Binding Modes: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Chemical Property Data: PubChem Compound Summary for this compound (Isomer/Derivatives). Link

Sources

Application Note: Synthesis of Kinase Inhibitors using 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of kinase inhibitors utilizing 3-Bromopyridine-2,5-diamine as a strategic core scaffold.

Introduction: The Strategic Scaffold

In the landscape of kinase inhibitor discovery, the imidazo[4,5-b]pyridine ring system is a "privileged scaffold." It serves as a bioisostere of the adenine ring of ATP, allowing it to bind effectively within the hinge region of kinase active sites (e.g., Aurora kinases, FLT3, B-Raf ).

This compound is a high-value intermediate because it enables a convergent synthesis of 6-amino-imidazo[4,5-b]pyridines. Unlike traditional routes that require unstable triaminopyridines, this precursor allows for:

  • One-Pot Core Construction: Utilizing the vicinal 2-amino/3-bromo motif for Palladium-catalyzed tandem amidation/cyclization.

  • Late-Stage Diversification: The 5-amino group (which becomes the C-6 amine in the fused system) remains available for attaching solubilizing "tails" or solvent-front binders without protecting group manipulation.

Chemistry Strategy & Retrosynthesis

The synthesis leverages the orthogonal reactivity of the halogen and the two amine groups. The 3-bromo position is activated for oxidative addition by Palladium, while the 2-amino group serves as the intramolecular nucleophile.

Mechanism of Action (Chemical Logic):
  • Step 1 (Core Formation): A Buchwald-Hartwig type coupling occurs at the C-3 position with an amide or amidine, followed by intramolecular condensation with the C-2 amine to close the imidazole ring.

  • Step 2 (Elaboration): The remaining primary amine at C-6 (formerly C-5 of the pyridine) is acylated or alkylated to introduce the "tail" moiety, crucial for ADME properties and kinase selectivity.

Retrosynthesis cluster_legend Key Transformation Target Target Kinase Inhibitor (6-Substituted Imidazo[4,5-b]pyridine) Core 6-Amino-Imidazo[4,5-b]pyridine Core Scaffold Target->Core Tail Attachment (Acylation/Reductive Amination) Precursor This compound (Starting Material) Core->Precursor Pd-Catalyzed Amidation/Cyclization

Figure 1: Retrosynthetic logic flow from the target inhibitor back to the this compound precursor.

Experimental Protocols

Protocol A: One-Pot Synthesis of the Imidazo[4,5-b]pyridine Core

Objective: To synthesize 6-amino-2-substituted-imidazo[4,5-b]pyridine from this compound.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Benzamide or Acetamide (1.2 equiv) (Determines C-2 substituent)

  • Catalyst: Pd₂ (dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5.0 mol%) (Crucial for promoting the reductive elimination and cyclization)

  • Base: Cs₂CO₃ (2.0 equiv) (Anhydrous)

  • Solvent: 1,4-Dioxane (Degassed, Anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of Argon, charge a pressure vial with this compound (188 mg, 1.0 mmol), the amide partner (e.g., Benzamide, 145 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg), Xantphos (29 mg), and Cs₂CO₃ (650 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the reaction block to 100°C for 16 hours.

    • Mechanistic Note: The Pd inserts into the C-Br bond. The amide displaces the bromide. The high temperature/base facilitates the condensation of the pendant amide carbonyl with the C-2 amine, releasing water and forming the aromatic imidazole ring.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (DCM:MeOH 95:5 to 90:10).

  • Validation: Verify product via LC-MS (Expected M+H) and ¹H NMR (Disappearance of pyridine C-3 proton, appearance of imidazole ring signals).

Protocol B: Functionalization of the C-6 Amine (Tail Attachment)

Objective: To attach a solubilizing moiety (e.g., N-methylpiperazine tail) typical of Aurora/FLT3 inhibitors.

Reagents:

  • Substrate: 6-Amino-imidazo[4,5-b]pyridine core (from Protocol A)

  • Reagent: 4-Chloromethyl-benzoyl chloride (or similar linker)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF/DCM (1:1)

Procedure:

  • Dissolve the core scaffold (0.5 mmol) in dry DCM/DMF (5 mL).

  • Add DIPEA (0.26 mL, 1.5 mmol). Cool to 0°C.[1]

  • Add the acid chloride (0.55 mmol) dropwise. Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Displacement (if using chloro-linker): Treat the crude chloride with N-methylpiperazine (3.0 equiv) in acetonitrile at 60°C for 4 hours to install the solubilizing tail.

Data Summary & Optimization

ParameterRecommended ConditionWhy? (Causality)
Catalyst Pd₂(dba)₃ / XantphosXantphos has a wide bite angle, stabilizing the Pd intermediate and favoring the reductive elimination required for C-N bond formation at the hindered C-3 position.
Base Cs₂CO₃Stronger base than K₂CO₃; improved solubility in dioxane aids the deprotonation of the amide.
Temperature 100-110°CRequired to overcome the energy barrier for the in situ cyclodehydration step to close the imidazole ring.
Stoichiometry 1.0 : 1.2 (Amine:Amide)Slight excess of amide ensures complete consumption of the bromo-precursor, which is harder to separate from the product.

Safety & Handling

  • This compound:

    • Hazard: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.

    • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The diamine functionality is prone to oxidation (darkening) upon air exposure.

  • Palladium Catalysts: Heavy metal hazards. Dispose of all solid waste in designated heavy metal containers.

Visualizing the Pathway

ReactionPathway SM This compound Inter Intermediate: 3-Amido-2-aminopyridine SM->Inter Pd(0), Xantphos Amide, 100°C Prod 6-Amino-Imidazo[4,5-b]pyridine (Core Scaffold) Inter->Prod -H2O Cyclization Final Kinase Inhibitor (Functionalized) Prod->Final Acylation/Alkylation (Tail Attachment)

Figure 2: Reaction pathway from starting material to final inhibitor.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, 14(7), 1761–1767. Link

    • Context: Establishes the Pd-catalyzed amidation/cyclization methodology relevant to the 2-amino-3-halo motif.
  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 55(20), 8721–8734. Link

    • Context: Demonstrates the biological relevance of the 6-substituted imidazo[4,5-b]pyridine scaffold in kinase inhibition.
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4), 875. Link

    • Context: Provides background on the handling and reactivity of bromopyridine-amines.

Sources

Application Note: 3-Bromopyridine-2,5-diamine in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Bromopyridine-2,5-diamine (CAS 896160-69-3) , a specialized heterocyclic building block, in the synthesis of advanced functional materials.[1]

Executive Summary

This compound is a trifunctional pyridine scaffold characterized by two nucleophilic amino groups (


) and an electrophilic bromine handle (

).[1] Unlike simple phenylenediamines, the pyridine core imparts electron-deficient character (n-type), high ionization potential, and improved solubility to resulting materials.[1]

Key Applications:

  • OLED Hole-Transport Materials (HTMs): The bromine substituent allows for orthogonal functionalization (e.g., Suzuki/Buchwald coupling) to introduce electroactive carbazole or triphenylamine moieties.[1]

  • High-Performance Polyimides: Used as a diamine monomer to produce thermally stable, flame-retardant polymers with high glass transition temperatures (

    
    ).[1]
    
  • Metal-Organic Frameworks (MOFs): The pyridine nitrogen and amino groups serve as multidentate ligands for transition metals.[1]

Chemical Profile & Reactivity Logic

The utility of this molecule lies in the reactivity hierarchy of its three functional groups.

Functional GroupReactivity TypeApplication Logic
2-Amino (

)
High NucleophilicityPrimary site for amide/imide formation; directs ortho-substitution.
5-Amino (

)
Moderate NucleophilicitySecondary site for polymerization; less sterically hindered than C2.
3-Bromo (

)
Electrophilic (Leaving Group)The "Handle": Enables Pd-catalyzed cross-coupling without interfering with amine chemistry if protected, or allows post-polymerization modification.[1]
Structural Logic Diagram

The following diagram illustrates the synthetic divergence possible from this single monomer.

G Monomer 3-Bromopyridine- 2,5-diamine RouteA Route A: Polycondensation Monomer->RouteA + Dianhydride (PMDA/BPDA) RouteB Route B: Pd-Catalyzed Coupling Monomer->RouteB + Aryl Boronic Acid (Suzuki Coupling) Polyimide Brominated Polyimide (Flame Retardant / High Tg) RouteA->Polyimide HTM Functionalized HTM (OLED Emitters) RouteB->HTM PostMod Crosslinked Network Polyimide->PostMod Post-Polymerization Modification

Caption: Synthetic divergence of this compound into polymers (Route A) and small-molecule optoelectronics (Route B).

Detailed Experimental Protocols

Protocol A: Synthesis of the Monomer

Note: While commercially available, in-house synthesis ensures purity required for electronic-grade materials.[1]

Reaction Pathway: 2-Amino-5-nitropyridine


 2-Amino-3-bromo-5-nitropyridine 

this compound.[1]

Step 1: Regioselective Bromination

  • Dissolve: 13.9 g (100 mmol) of 2-amino-5-nitropyridine in 150 mL of acetonitrile (ACN).

  • Add: 19.6 g (110 mmol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes at

    
    .
    
    • Expert Insight: Low temperature prevents over-bromination.[1] The amino group at C2 directs the bromine to the C3 position (ortho).[1]

  • React: Stir at room temperature for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from ethanol.

    • Yield Target: ~85% of 2-amino-3-bromo-5-nitropyridine.[1]

Step 2: Selective Reduction

  • Suspend: 10 g of the brominated intermediate in 100 mL EtOH/Water (3:1).

  • Activate: Add 2.5 g

    
     and heat to 
    
    
    
    .
  • Reduce: Add 15 g of Iron powder (325 mesh) carefully. Vigorously stir for 2 hours.

    • Critical Control: Do not use Pd/C with

      
       for prolonged periods, as it may debrominate the ring (hydrodehalogenation).[1] Fe/acid is milder and preserves the C-Br bond.[1]
      
  • Purification: Filter hot through Celite to remove iron sludge. Neutralize filtrate with

    
    .[1] Extract with EtOAc.[1][2]
    
  • Isolate: Evaporate solvent to yield This compound as a tan solid. Store under inert gas (Argon) to prevent oxidation.[1]

Protocol B: Synthesis of Pyridine-Based Polyimide (OLED Host Material)

This protocol creates a thermally stable polymer where the bromine atom remains available for tuning the refractive index or flame retardancy.[1]

Materials:

  • Monomer: this compound (1.0 eq)[1]

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.0 eq)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.[1]

Procedure:

  • Polyamic Acid Formation:

    • In a flame-dried 3-neck flask under

      
      , dissolve 1.88 g (10 mmol) of diamine in 15 mL NMP.
      
    • Cool to

      
      . Add 4.44 g (10 mmol) of 6FDA in one portion.[1]
      
    • Stir at

      
       for 1 hour, then room temperature for 24 hours. The solution effectively becomes viscous (Polyamic Acid).[1][3]
      
  • Chemical Imidization:

    • Add 5 mL of Acetic Anhydride and 2.5 mL of Pyridine (base catalyst) to the mixture.

    • Heat to

      
       for 6 hours.
      
  • Precipitation:

    • Pour the viscous solution into 500 mL of vigorously stirred methanol.

    • Filter the fibrous precipitate. Wash with methanol and hot water.

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Characterization Table:

Property Test Method Expected Value Significance

| Inherent Viscosity (


)  | Ubbelohde (

, NMP) | 0.6 - 0.9 dL/g | Indicates high molecular weight suitable for films.[1] | | Glass Transition (

)
| DSC (

/min) |

| High thermal stability for soldering/OLED operation.[1] | | Decomp. Temp (

)
| TGA (

) |

| Excellent resistance to thermal degradation.[1] |
Protocol C: Synthesis of Hole-Transport Material (HTM) via Buchwald-Hartwig

This protocol utilizes the bromine "handle" to attach a carbazole unit before polymerization or as a discrete small molecule.[1]

Reaction: this compound + Carbazole derivative


 Functionalized Pyridine.[1]

Procedure:

  • Reagents: Combine Diamine (1 eq), 9-Phenyl-9H-carbazol-3-ylboronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2M aq).
  • Solvent: Toluene/Ethanol (4:1).[1]

  • Conditions: Reflux at

    
     for 24 hours under Argon.
    
  • Purification: The amino groups may require protection (as acetyl) if side reactions occur, but the C-Br bond is highly reactive to Pd-oxidative addition.[1]

    • Note: If the goal is to keep the amines free, use a catalyst system specific for aryl bromide coupling (e.g.,

      
       / XPhos) that tolerates free amines.[1]
      

Safety & Handling

  • Acute Toxicity: Pyridine diamines are potential skin sensitizers and may be toxic if inhaled. All weighing must be done in a fume hood.

  • Storage: Light sensitive. The bromine bond can undergo photolytic cleavage over time. Store in amber vials at

    
    .
    
  • Waste: Segregate as halogenated organic waste.

References

  • Synthesis of Pyridine Diamines: ChemicalBook. "2,3-Diamino-5-bromopyridine Synthesis Procedures."[1] Accessed Jan 30, 2026.

  • NBS Bromination Protocols: Master Organic Chemistry. "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry." Accessed Jan 30, 2026.

  • Pyridine Polymers in OLEDs: BenchChem. "Application Notes and Protocols for Pyridine-Based Polymers in Light-Emitting Devices." Accessed Jan 30, 2026.

  • Polyimide Synthesis: Yan, S., et al. "Soluble polyimides based on a novel pyridine-containing diamine."[1][3] Polymer Bulletin (2011).[1][3]

  • Product Data: Sigma-Aldrich. "this compound Product Sheet."[1] Accessed Jan 30, 2026.

Sources

Troubleshooting & Optimization

Purification of 3-Bromopyridine-2,5-diamine from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-Bromopyridine-2,5-diamine (CAS 896160-69-3) Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: this compound

Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of This compound , a critical intermediate often synthesized via the reduction of 2-amino-3-bromo-5-nitropyridine. The protocols below utilize the molecule's specific physicochemical properties—namely its amphoteric nature and sensitivity to oxidation—to ensure high recovery and purity.

Module 1: The Core Protocol (Acid-Base Extraction)

Context: The most robust method for purifying this compound from a reduction mixture (e.g., Fe/AcOH, SnCl2, or Hydrogenation) relies on manipulating its solubility via pH.

The Logic:

  • Acidic Phase (pH < 2): The diamine is fully protonated and water-soluble. Non-basic impurities (unreacted nitro compounds, neutral organic byproducts) remain in the organic phase.

  • Basic Phase (pH > 10): The diamine is deprotonated (neutral) and extracts into organic solvents.

Step-by-Step Workflow
  • Quench & Filter: If using metal reductants (Fe/Sn), filter the reaction mixture through Celite to remove metal salts. Wash the cake with Ethyl Acetate (EtOAc) .

  • Initial Partition: Evaporate volatiles. Dissolve the residue in 1N HCl (aq).

  • The "Wash" (Critical): Extract the acidic aqueous layer with Dichloromethane (DCM) or EtOAc .

    • Why? This removes non-basic impurities. Discard this organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10% NaOH or NH₄OH until pH reaches ~10-12.

    • Observation: The product should precipitate or turn the solution cloudy.

  • Extraction: Extract the basic aqueous layer with EtOAc (3x) .

    • Tip: Add a small amount of MeOH (5-10%) to the EtOAc if solubility is poor.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

G start Crude Reaction Mixture filter Filter (Celite) Remove Metal Salts start->filter acidify Dissolve in 1N HCl (pH < 2) filter->acidify wash Wash with EtOAc/DCM acidify->wash discard Discard Organic Layer (Non-basic Impurities) wash->discard aqueous Retain Acidic Aqueous Layer wash->aqueous basify Basify to pH 10-12 (NaOH/NH4OH) aqueous->basify extract Extract with EtOAc basify->extract final Dry & Concentrate (Target Product) extract->final

Figure 1: Acid-Base Extraction Workflow for isolating basic diamines from neutral impurities.

Module 2: Troubleshooting & FAQs

Q1: My product turns dark brown/black during concentration. What is happening?

Diagnosis: Oxidative Instability. The Science: Electron-rich diamines (like phenylenediamines and pyridinediamines) are prone to oxidation by atmospheric oxygen, forming azo-dimers or polymeric "tars" (iminoquinones). Solution:

  • Inert Atmosphere: Perform all evaporations and workups under Nitrogen or Argon.

  • Add Antioxidants: Add a pinch of Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during extraction.

  • Speed: Do not leave the product in solution overnight. Store as a solid salt (e.g., HCl salt) if possible, which is more stable.

Q2: I see a persistent yellow impurity that co-elutes on TLC. How do I remove it?

Diagnosis: Unreacted Nitro Precursor (2-amino-3-bromo-5-nitropyridine). The Science: The starting material is less polar than the diamine but can streak on silica. Solution:

  • Method A (Acid Wash): Re-do the acid wash (Module 1, Step 3). The nitro compound is much less basic and will partition into the organic layer at pH 1-2, while the diamine remains in water.

  • Method B (Chromatography): Use amine-functionalized silica or add 1% Triethylamine (Et₃N) to your eluent (e.g., DCM:MeOH 95:5 + 1% Et₃N). This sharpens the diamine peak, separating it from the neutral nitro impurity.

Q3: The yield is very low after extraction. Is the product water-soluble?

Diagnosis: Incomplete Extraction or Amphoteric Loss. The Science: Pyridinediamines are polar. If the aqueous volume is too large, the partition coefficient (


) may favor the water phase.
Solution: 
  • Salting Out: Saturate the aqueous phase with NaCl before the final extraction. This pushes the organic molecule out of the water (Salting-out effect).

  • Solvent Switch: Use THF:EtOAc (1:1) or Isopropanol:Chloroform (1:3) for extraction instead of pure EtOAc. These mixtures are more polar and extract amines better.

Module 3: Advanced Purification (Recrystallization)

If the acid-base method yields <95% purity, use recrystallization.

Solvent SystemSuitabilityProtocol Notes
Ethanol (Abs.) HighDissolve hot. Cool slowly to 4°C. Good for removing trace tars.
Water MediumDissolve in hot water (degassed). Cool to 0°C. Risk: Oxidation if not degassed.
EtOAc / Hexane LowProduct may oil out rather than crystallize. Use only for precipitation.

Module 4: Analytical Verification

Self-Validating the Structure: Ensure the bromine atom is intact (has not been reduced off).

  • ¹H NMR (DMSO-d₆):

    • Look for two distinct singlets (or doublets with small coupling) in the aromatic region (positions 4 and 6).

    • Check: If you see 3 aromatic protons, you have likely debrominated the ring (formed 2,5-diaminopyridine).

  • Mass Spectrometry (LC-MS):

    • Target: [M+H]⁺ = 188/190 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • Red Flag: A single mass peak at ~110 indicates loss of Bromine.

D cluster_0 Decision Tree problem Impurity / Issue dark Dark/Tarry Product problem->dark yellow Yellow Impurity problem->yellow low_yield Low Yield problem->low_yield sol1 Use Antioxidants Work under N2 dark->sol1 sol2 Acid-Base Wash (Remove Nitro) yellow->sol2 sol3 Salt Out (NaCl) Use THF/EtOAc low_yield->sol3

Figure 2: Troubleshooting Decision Tree for common purification issues.

References

  • Synthesis of 3-Amino-5-bromopyridine Derivatives. Heterocycles, Vol 83, No. 4, 2011.[1] (Describes analogous purification of brominated aminopyridines).

  • pKa Values of Amines and Diamines. Alfa Chemistry. (Reference for basicity-driven extraction strategies).

  • Reduction of Nitro-Halogenopyridines. Organic Syntheses, Coll. Vol. 5, p. 346 (1973). (Foundational protocol for reducing nitro groups in the presence of halogens).

  • This compound (CAS 896160-69-3). PubChem Compound Summary. (Chemical and physical property verification).

Sources

The Catalysis Rescue Center: Overcoming Inhibition in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation & Inhibition

Introduction: Why Your Reaction Stalled

As researchers, few things are more frustrating than a reaction that turns black immediately or stalls at 40% conversion. In Buchwald-Hartwig amination (BHA), these failures are rarely random. They are usually symptoms of specific molecular events: catalyst inhibition .

Whether it’s the formation of off-cycle palladium dimers, competitive binding by your amine substrate, or heterocycle-induced poisoning, the catalyst is being diverted from the productive cycle. This guide is not a generic recipe book; it is a diagnostic system designed to identify the specific inhibition mode and neutralize it.

Module 1: Diagnostic Triage

Before changing a single reagent, diagnose the failure mode.

The "Vicious Cycle" of Inhibition

Understanding where your catalyst goes to die is the first step to reviving it. The diagram below maps the productive catalytic cycle against the three most common "off-cycle" resting states that cause inhibition.

BHA_Inhibition Pd0 Pd(0) Active Species OA_Cplx Oxidative Addition Complex (Pd-II) Pd0->OA_Cplx Ar-X PdBlack Pd Black (Agglomeration) Pd0->PdBlack Ligand Loss Oxidation Amine_Bound Pd-Amine Complex OA_Cplx->Amine_Bound R-NH2 Dimer Halide-Bridged Dimer (INACTIVE) OA_Cplx->Dimer Low Steric Bulk High [I-] Deprot Amido-Pd Complex Amine_Bound->Deprot Base BisAmine Bis-Amine Complex (INACTIVE) Amine_Bound->BisAmine Small/Basic Amines Deprot->Pd0 Reductive Elimination Dimer->OA_Cplx Heat/Solvent BisAmine->Amine_Bound Slow dissociation

Figure 1: The productive Buchwald-Hartwig cycle (Blue/Green) vs. common inhibition traps (Red). Note that halide dimers and bis-amine complexes are reversible resting states, while Pd black formation is irreversible.

Triage Checklist
ObservationProbable CauseImmediate Action
Instant Black Precipitate Ligand oxidation or insufficient stabilization.Switch to a Precatalyst (G3/G4).[1] Do not use Pd(OAc)₂ + Ligand.
Reaction Stalls at ~40-50% Product inhibition or catalyst death.Add 10-20% more catalyst at the stalling point. If no change, it is product inhibition .
No Conversion (Ar-I) Iodide dimer formation (poisoning).Switch electrophile to Ar-Br or add AgOTf scavenger.
No Conversion (Heterocycle) Pd coordination to heterocycle N.Switch to tBuBrettPhos or GPhos ; increase temperature.

Module 2: The "Amine Poisoning" Protocol

Issue: Small, nucleophilic, or primary amines bind too tightly to Pd, forming stable bis-amine complexes that prevent the reaction from proceeding.

The Solution: Steric Bulk

To prevent the amine from "over-crowding" the palladium, you must use a ligand that is bulky enough to physically block a second amine molecule from binding.

Recommended Protocol
  • Ligand Selection:

    • Primary Amines: Use BrettPhos or tBuBrettPhos . These are the "gold standard" for preventing primary amine inhibition [1].

    • Secondary Amines: Use RuPhos or XPhos .

  • Catalyst Source:

    • Use Pd-G4 Precatalysts (e.g., BrettPhos Pd G4).

    • Why? G3 precatalysts release a carbazole byproduct that can weakly inhibit the reaction.[1] G4 releases an N-methyl carbazole which is non-inhibitory [2].

  • Experimental Setup:

    • Solvent: t-Amyl alcohol or Dioxane.

    • Base: NaOtBu (if functional groups allow).[2]

    • Temperature: Start at 80°C. High temperature promotes the dissociation of the inhibitory bis-amine complex.

Expert Tip: If coupling a diamine (e.g., ethylenediamine), use the amine in excess (3-4 equiv) to prevent bridging (where one amine binds two Pd centers).

Module 3: The "Heterocycle Hell" Protocol

Issue: Substrates containing imidazoles, pyridines, or azoles coordinate to Pd through their lone pairs, effectively poisoning the catalyst.

The Solution: The "GPhos" System

Standard ligands often fail here because the heterocycle out-competes the phosphine for the metal center. You need a ligand that binds tighter than the substrate.

The Rescue Workflow

If your substrate is a 5-membered heterocycle (imidazole, pyrazole, triazole):

  • System of Choice: GPhos (or tBuXPhos) + NaOTMS .

    • Reference: The combination of GPhos and Sodium Trimethylsilanolate (NaOTMS) has been proven to overcome inhibition in base-sensitive azoles [3].

  • Why NaOTMS?

    • It is a "Goldilocks" base: strong enough to deprotonate the amine, but aggregates less than alkoxides, improving solubility and reducing base-mediated decomposition of the heterocycle.

  • Protocol:

    • Catalyst: GPhos Pd G3/G4 (1-2 mol%).

    • Base: NaOTMS (2.0 equiv).

    • Solvent: THF or Toluene (anhydrous).

    • Temp: 60-80°C.

Module 4: Base Compatibility Matrix

Choosing the wrong base is the second most common cause of failure. Use this matrix to select the correct base for your electrophile/nucleophile pair.

Substrate SensitivityRecommended BasepKa (approx)Notes
Robust Substrates (No esters, ketones, acidic protons)NaOtBu ~17The standard. Fast kinetics. Hygroscopic—handle in glovebox.
Base-Sensitive (Esters, nitriles, nitro groups)K₃PO₄ or Cs₂CO₃ ~10-12Requires higher temp (90-110°C). Use with water scavenger (molecular sieves) if needed.
"Goldilocks" Zone (Azoles, sensitive heterocycles)NaOTMS (Silanolate)~12-13Excellent solubility in THF. Crucial for heterocycle success [3].
Extremely Acidic Protons (Amides, Indoles)LHMDS ~26Use for coupling amides (Buchwald-Hartwig Amidation).[3]

Module 5: Frequently Asked Questions (Technical Support)

Q: My reaction works with Ar-Br but fails completely with Ar-I. Why? A: You are likely seeing Iodide Inhibition . The iodide ion released after oxidative addition bridges two Palladium centers, forming a stable, inactive dimer (see Figure 1).[4]

  • Fix: Switch to the Aryl Bromide. If you must use the Iodide, add a silver salt (e.g., AgOTf) to precipitate the iodide, or use a bulky biaryl phosphine (like XPhos) which sterically disfavors dimer formation [4].

Q: I am using Pd(OAc)₂ and triphenylphosphine, but getting low yields. Should I increase loading? A: No, you should change your catalyst source. Pd(OAc)₂ must be reduced to Pd(0) in situ to enter the cycle. This reduction is often inefficient and generates Pd-black ("The Induction Period").

  • Fix: Switch to a Palladacycle Precatalyst (Gen 3 or Gen 4) . These activate quantitatively to Pd(0)L₁, eliminating the induction period and ensuring 100% of your metal is active [5].

Q: Can I run these reactions in air? A: While some "robust" protocols claim air tolerance, oxygen is a catalyst poison (oxidizing the phosphine ligand).

  • Standard: Always sparge solvents with Argon/Nitrogen for 15 minutes or use a glovebox.

  • Exception: Some Pd-G3/G4 precatalysts are air-stable as solids, but once in solution at high temp, O₂ will kill the active species.

Q: My product is inhibiting the reaction (conversion stops at 50%). How do I confirm this? A: Perform a "Standard Addition" test. Take a fresh reaction vial, add 50% equivalents of your product at the start (t=0), and run the reaction. If the initial rate is significantly slower than a reaction without the product, you have product inhibition.

  • Fix: This is hard to solve. Try lower concentrations or a continuous flow setup to remove product as it forms.

References

  • Maiti, D., et al. "A General Method for the Palladium-Catalyzed Arylation of Primary Amines." Journal of the American Chemical Society, 2009. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Li, H., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society, 2023. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Palladium Precatalysts." Organic Syntheses, 2016. Link

Sources

Troubleshooting low conversion in heteroaryl coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heteroaryl Coupling Optimization

Mission: To provide high-level troubleshooting and optimization strategies for researchers encountering stalled conversion, catalyst deactivation, or instability in palladium-catalyzed cross-couplings of heteroaryl substrates.

Tier 1: The "Heteroatom Gap" – Why Standard Conditions Fail

Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail with heteroaryl substrates due to two distinct failure modes distinct from simple aryl-aryl couplings:

  • Catalyst Poisoning: Nitrogen atoms in substrates (pyridines, imidazoles, azoles) displace phosphine ligands, forming stable, unreactive Pd-N complexes (the "Nitrogen Trap").

  • Protodeboronation: 2-Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are kinetically unstable and hydrolyze rapidly under aqueous basic conditions before transmetallation can occur.

Tier 2: Troubleshooting Modules (Q&A Format)

Module A: The "Stalled Reaction" (Catalyst Deactivation)

User Query: "My reaction starts well but stops at ~30% conversion. Adding more catalyst doesn't help.[1] The starting material is still present."

Diagnosis: This is classic Catalyst Poisoning . The product or starting material (containing basic nitrogens) is competitively binding to the Palladium center, shutting down the catalytic cycle.

Technical Solution: You must shift the equilibrium favoring Ligand-Pd binding over Substrate-Pd binding.

  • Switch to Bulky Ligands: Use biaryl phosphine ligands (Buchwald ligands) like XPhos , RuPhos , or BrettPhos . Their immense steric bulk creates a "protective shell" around the Pd, physically preventing the approach of the nitrogen lone pair while allowing the oxidative addition of the C-X bond.

  • Use NHC Complexes (Pd-PEPPSI): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts use N-Heterocyclic Carbenes (NHCs).[2][3] The Pd-NHC bond is significantly stronger than Pd-Phosphine, making it resistant to displacement by heteroatoms.

Decision Matrix: Ligand Selection for Heteroaryls

Substrate ClassRecommended Ligand/CatalystWhy?
General Heteroaryls XPhos or SPhos Excellent balance of stability and activity; bulky enough to prevent N-coordination.
Aminopyridines BrettPhos or RuPhos Specifically designed for C-N coupling; prevents product inhibition.
Sterically Hindered Pd-PEPPSI-IPr The "throw-away" pyridine ligand ensures rapid initiation; NHC prevents deactivation.
Unstable Boronates Pd(dppf)Cl₂ Fast rate of reaction often outcompetes decomposition; large bite angle.
Module B: The "Missing Nucleophile" (Protodeboronation)

User Query: "My aryl halide remains untouched, but the boronic acid has completely disappeared from the LCMS. I see a mass corresponding to the de-borylated heterocycle."

Diagnosis: You are experiencing Rapid Protodeboronation . 2-Heteroaryl boronic species are notoriously unstable. The C-B bond is protonated by water/base faster than the catalyst can transmetallate.

Technical Solution:

  • The "Slow Release" Strategy: Use MIDA Boronates . These are protected boronic acid surrogates. Under mild aqueous basic conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable species low (preventing decomposition) but sufficient for coupling.

  • Anhydrous Conditions: Switch to "Molander Conditions" (Potassium Trifluoroborates) or use Boronic Pinacol Esters with anhydrous base (CsF or K₃PO₄) in dry dioxane/DMF. Water is the enemy here.

  • Copper Co-catalysis: For 2-pyridyl boronates, adding Cu(I) (e.g., CuCl 10-50 mol%) can facilitate transmetallation via a transient Cu-species which is more stable than the Boron species.

Tier 3: Visualization & Mechanism

Figure 1: The Heteroaryl Failure Pathways

This diagram illustrates the two critical failure points: The Nitrogen Trap (left) and Protodeboronation (right).

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X N_Coord FAILURE: Nitrogen Trap (Stable Pd-N Complex) OxAdd->N_Coord Heterocycle Coordination (If Ligand not bulky) TransMet Transmetallation OxAdd->TransMet Boron 2-Heteroaryl Boronic Acid Boron->TransMet Slow Release (MIDA) or Anhydrous Proto FAILURE: Protodeboronation (H-Heterocycle + B(OH)3) Boron->Proto Fast Hydrolysis (H2O/Base) Product Coupled Product TransMet->Product Reductive Elimination Product->Start

Caption: Competitive pathways in heteroaryl coupling. Red paths indicate failure modes (poisoning or hydrolysis).

Tier 4: Validated Experimental Protocols

Protocol A: Coupling of Unstable 2-Pyridyl MIDA Boronates

Use this when standard boronic acids decompose.

Reagents:

  • Aryl Halide (1.0 equiv)[4][5]

  • 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G4 Precatalyst (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the Aryl Halide, MIDA boronate, Base, and Precatalyst.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes. (Do not skip: Oxygen kills the active catalyst and promotes homocoupling).[6]

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C for 2-4 hours. Note: MIDA hydrolysis is temperature dependent. If conversion is low, increase to 80°C, but 60°C is the sweet spot for stability.

  • Checkpoint: Check LCMS.

    • If MIDA remains: Increase temp to 80°C (Hydrolysis is too slow).

    • If MIDA gone, no product: Check for dehalogenation of aryl halide.[1][7]

Protocol B: Buchwald-Hartwig Amination of Aminopyridines

Use this for C-N coupling where the product might poison the catalyst.

Reagents:

  • Heteroaryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 Precatalyst (1-3 mol%)

  • Base: NaOtBu (1.4 equiv) or LiHMDS (for base-sensitive substrates)

  • Solvent: Anhydrous t-Amyl Alcohol or Dioxane.

Critical Note on Precatalysts: Do not use Pd(OAc)₂ + Ligand. The reduction of Pd(II) to Pd(0) is often inefficient with amines. Use a G3 or G4 Precatalyst (which contains the active Pd(0)-Ligand species pre-formed) to ensure immediate entry into the catalytic cycle.

References & Authoritative Grounding

  • MIDA Boronates (Slow Release Strategy):

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009, 131, 6961–6963.

  • Catalyst Poisoning & Ligand Design:

    • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[8] Acc.[9][10][11][12] Chem. Res. 2008, 41, 1461–1473.

  • Pd-PEPPSI Complexes (NHC Catalysts):

    • Organ, M. G.; et al. Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls. Chem. Eur. J. 2006, 12, 4749–4755.

  • Protodeboronation Mechanisms:

    • Cox, P. A.; et al. Protodeboronation of Heteroarylboronic Acids: Analysis of Stability and Mechanism. J. Am. Chem. Soc. 2017, 139, 13156–13165.

Sources

Technical Support Center: Ligand Selection for Aminopyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Pd-Catalyzed C-N Coupling with Aminopyridines Ticket Priority: High (Common Failure Point: Catalyst Deactivation)

Executive Summary: The "Pyridine Problem"

User Issue: "My reaction stalls after 10% conversion," or "I see no product, just starting material."

Root Cause: Aminopyridines are "privileged" catalyst poisons. Unlike simple anilines, aminopyridines possess a basic pyridine nitrogen capable of displacing phosphine ligands and tightly binding to the Palladium (Pd) center. This creates an off-cycle, inactive species (Pd-Pyridine complex), effectively killing the catalytic cycle before it begins.

The Solution: You must use ligands with sufficient steric bulk to physically prevent the pyridine nitrogen from binding to the metal center, while maintaining enough electron density to facilitate oxidative addition.

Ligand Selection Matrix

Use this table to select the starting ligand system based on your specific substrate class.

Substrate Class (Nucleophile)Primary RecommendationSecondary RecommendationMechanistic Rationale
2-Aminopyridine (Primary) tBuBrettPhos BrettPhos The tert-butyl group at the 3-position of the biaryl scaffold provides extreme steric bulk, preventing the ring nitrogen from chelating to Pd.
3- or 4-Aminopyridine XPhos RuPhos Less sterically demanding than the 2-position; however, electron-deficiency requires electron-rich ligands to boost nucleophilicity.
Secondary Aminopyridines RuPhos BrettPhos RuPhos is universally superior for secondary amines due to its specific geometry that accommodates the second alkyl group.
Halopyridine (Electrophile) Xantphos Pd-G3/G4 Precatalysts If the pyridine is the halide partner, bis-dentate ligands like Xantphos often prevent the formation of inactive dimers.

Critical Note: For 2-aminopyridines, avoid older generation ligands like BINAP, dppf, or PPh3. They lack the steric bulk to prevent catalyst poisoning by the pyridine nitrogen.[1]

Mechanistic Visualization: Why Reactions Fail

The following diagram illustrates the "Death Loop" where the pyridine nitrogen hijacks the catalyst.

CatalystPoisoning Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind H2N-Py Poisoned OFF-CYCLE Inactive Pd-Pyridine Complex OxAdd->Poisoned Coordination of Pyridine Ring N RedElim Reductive Elimination (Product) AmineBind->RedElim Base RedElim->Pd0 - Product Poisoned->OxAdd Reversible only with Bulky Ligand

Caption: The "Death Loop" (Red) occurs when the pyridine ring nitrogen coordinates to Pd(II). Bulky ligands (tBuBrettPhos) destabilize this complex, forcing the cycle back to the productive pathway.

Troubleshooting Guide & Decision Tree

Symptom: Reaction mixture turns black immediately (Pd black precipitation) or remains pale yellow with no conversion.

Diagnostic Workflow

Troubleshooting Start Start: Low/No Yield CheckCat Is Catalyst active? Start->CheckCat PreCat Are you using Pd(OAc)2? CheckCat->PreCat Yes LigandCheck Is Ligand Bulky enough? CheckCat->LigandCheck No SwitchG3 SOLUTION: Switch to Pd-G3/G4 Precatalyst PreCat->SwitchG3 Yes (Induction failure) SwitchLigand SOLUTION: Switch to tBuBrettPhos LigandCheck->SwitchLigand Using Xantphos/BINAP BaseCheck Is Base Strong enough? LigandCheck->BaseCheck Using BrettPhos SwitchBase SOLUTION: Switch to LHMDS or NaOtBu BaseCheck->SwitchBase Using Carbonate

Caption: Step-by-step logic to diagnose failure modes. Most aminopyridine failures are solved by switching to Precatalyst G3/G4 sources.

Detailed Fixes:
  • Issue: Induction Period Failure.

    • Observation: You used Pd(OAc)2 + Ligand. The reaction never started.

    • Fix: Aminopyridines can inhibit the reduction of Pd(II) to Pd(0). Mandatory: Use G3 or G4 Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G3). These release active L-Pd(0) immediately upon exposure to base, bypassing the reduction step.[2]

  • Issue: Proton Transfer Failure.

    • Observation: Starting material consumed, but no product (stalled intermediates).

    • Fix: The amine proton on aminopyridines is less acidic than typical anilines. Weak bases (Cs2CO3) often fail. Switch to LHMDS (1.1 equiv) or NaOtBu . LHMDS can also help solubilize the deprotonated lithiated amine.

Standard Operating Procedure (SOP)

This protocol uses a self-validating Precatalyst system to ensure reproducibility.

Reaction: Coupling 2-Aminopyridine with Aryl Bromide Scale: 1.0 mmol

Materials
  • Aryl Bromide: 1.0 equiv[3]

  • 2-Aminopyridine: 1.2 equiv

  • Catalyst: tBuBrettPhos Pd G3 (2 mol%) [CAS: 1503225-45-9]

  • Base: LHMDS (1.0 M in THF, 2.2 equiv) OR NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Protocol
  • Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add the Aryl Bromide, 2-Aminopyridine, and tBuBrettPhos Pd G3 (20 mg) to a reaction vial equipped with a stir bar.

    • Self-Validation Check: The G3 catalyst should be a stable, off-white/pale yellow solid. If it is black/sticky, it is degraded.

  • Add Solvent: Add anhydrous Dioxane (4 mL).

  • Add Base:

    • If using LHMDS: Add dropwise at room temperature.

    • If using NaOtBu: Add as a solid in step 1.

  • Seal and Heat: Cap the vial tightly. Heat to 100°C for 1 hour.

    • Visual Check: The reaction should turn a rich orange/brown color. A return to clear or precipitation of black powder indicates catalyst death.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over Na2SO4.[4]

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 for this coupling? A: No. Triphenylphosphine (PPh3) is not bulky enough. The pyridine nitrogen will displace the PPh3 ligands, forming a stable, inactive bis-pyridine palladium complex. You must use dialkylbiaryl phosphines (Buchwald ligands).

Q: Why do I see "dimer" formation (Homocoupling)? A: This usually happens when the catalytic cycle is too slow (oxidative addition is slow). Ensure you are using tBuBrettPhos (accelerates reductive elimination) and that your solvent is strictly deoxygenated. Oxygen promotes homocoupling.

Q: My substrate has a free alcohol (-OH) group. Which base should I use? A: Use LHMDS . While it is a strong base, the "silylamide" effect allows for high functional group tolerance, often protecting the alcohol in situ or simply being kinetic enough to deprotonate the amine preferentially in the catalytic pocket.

Q: I am coupling a Chloropyridine. Do I need to change anything? A: Yes. Aryl Chlorides are harder to activate than Bromides. Increase temperature to 110°C and ensure you are using BrettPhos or tBuBrettPhos , as these are specifically optimized for difficult oxidative additions (chlorides).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. [Link]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. [Link]

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of Carbon-Nitrogen bonds.[5][6][7][8] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society. [Link]

Sources

Stability issues of 3-Bromopyridine-2,5-diamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromopyridine-2,5-diamine

Welcome to the Technical Support Hub

Subject: Stability & Handling of this compound Ticket ID: #TCH-BPDA-001 Assigned Scientist: Senior Application Specialist (Organic Chemistry Division)

Executive Summary

This compound is a highly reactive heterocyclic building block. While valuable for kinase inhibitor synthesis, it presents a distinct stability profile compared to mono-aminopyridines. The 2,5-diamine substitution pattern creates an electron-rich system analogous to p-phenylenediamine, making it exceptionally prone to oxidative polymerization (darkening) and photolytic dehalogenation.

This guide addresses the three most common user reports:

  • Rapid discoloration in solution (The "Black Solution" phenomenon).

  • Unexpected peaks in LCMS (Dimerization/Oxidation).

  • Solubility inconsistencies in aqueous buffers.

Part 1: Troubleshooting Guides (FAQ Format)

Issue 1: Oxidative Instability ("My solution turned black overnight.")

Q: I dissolved the compound in DMSO, and it turned from pale yellow to dark brown/black within 4 hours. Is it degraded? A: Yes, partial degradation has likely occurred. This is the most common issue with 2,5-diaminopyridines. The 5-amino group is electron-rich and structurally analogous to p-phenylenediamine. In the presence of oxidants or even dissolved oxygen, it undergoes oxidative coupling to form quinone-diimine species and azo-dimers.

  • The Culprit: DMSO (Dimethyl Sulfoxide) is frequently used as a solvent, but it can act as a mild oxidant, especially if the DMSO is old (containing peroxides) or if the solution is exposed to air.

  • The Mechanism: The 5-amino group oxidizes to a radical cation or nitrenium ion, which couples with unreacted starting material to form highly conjugated (colored) oligomers.

  • Solution: Switch to anhydrous DMF or DMAc (Dimethylacetamide) if possible. If DMSO is required, use "anhydrous, amine-free" grade DMSO and store under Argon.

Issue 2: Photostability

Q: Can I leave the solid on the benchtop? A: No. Store in amber vials. The C-Br bond at the 3-position is susceptible to homolytic cleavage under UV/visible light, particularly because the adjacent 2-amino group donates electron density into the ring, destabilizing the carbon-halogen bond (photodehalogenation).

  • Symptom: Appearance of a "des-bromo" peak (M-79/81) in mass spectrometry.

Issue 3: Solubility & pH

Q: The compound precipitates when I add it to my cell culture media (pH 7.4). A: This is expected behavior. this compound is a weak base.

  • pKa Estimation: The pyridine ring nitrogen has a pKa ~6–7. The exocyclic amines are less basic. At pH 7.4, the molecule exists largely as the neutral free base, which has poor aqueous solubility.

  • Fix: Pre-dissolve in DMSO (fresh) or ethanol, then dilute. Alternatively, conversion to the dihydrochloride salt significantly improves aqueous stability and solubility.

Part 2: Diagnostic Workflows (Visualized)

Workflow 1: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of solution instability.

Troubleshooting Start User Observation: Solution Instability ColorChange Rapid Color Change (Yellow -> Brown/Black) Start->ColorChange Precipitation Precipitation/Cloudiness Start->Precipitation LCMS_Check Run LCMS Analysis ColorChange->LCMS_Check pH_Issue Check pH Precipitation->pH_Issue DimerPeak LCMS: M+M or M+16 (N-Oxide) LCMS_Check->DimerPeak High MW Impurities DesBromo LCMS: Peak at [M-79] LCMS_Check->DesBromo Low MW Impurity Oxidation Diagnosis: Oxidative Coupling (Quinone-imine formation) Action_Ox Action: Degas solvents, Use Antioxidants (Ascorbic Acid) Oxidation->Action_Ox DimerPeak->Oxidation PhotoDeg Diagnosis: Photodehalogenation DesBromo->PhotoDeg Action_Light Action: Use Amber Glass, Avoid Fluorescent Light PhotoDeg->Action_Light Action_Sol Action: Acidify to pH < 4 or Increase % DMSO pH_Issue->Action_Sol pH > 6

Caption: Decision tree for diagnosing stability issues based on visual cues and LCMS data.

Workflow 2: The "Black Solution" Mechanism

Understanding why the 2,5-diamine motif degrades helps in selecting the right inhibitor.

OxidationMechanism cluster_prevention Prevention Strategy SM 3-Bromo-2,5-diamine (Clear/Pale Yellow) Radical Radical Cation Intermediate SM->Radical O2 / DMSO / Light Dimer Azo/Quinone Dimer (Dark Brown/Black) Radical->Dimer Coupling Argon Argon Purge Acid Acidification (HCl)

Caption: Oxidative degradation pathway of 2,5-diaminopyridines leading to colored impurities.

Part 3: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions (20 mM)

Use this protocol for biological assays to prevent false positives caused by degradation products.

  • Solvent Prep: Sparge anhydrous DMSO or DMAc with Argon gas for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the this compound into an amber vial.

  • Dissolution: Add the sparged solvent.

    • Optional: Add 1 mM Ascorbic Acid or DTT (Dithiothreitol) as an antioxidant stabilizer if the assay tolerates it.

  • Storage:

    • Seal under Argon.

    • Store at -20°C .

    • Shelf Life: Use within 24 hours for critical data. Discard if color changes to dark orange/brown.

Protocol B: QC Check (LCMS Conditions)

Verify purity before use.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV (254 nm) and MS (ESI+)
Expected Mass [M+H]+ = 188.0/190.0 (1:1 Br isotope pattern)
Fail Criteria Presence of peak at ~374 m/z (Dimer) or ~110 m/z (Des-bromo)

Part 4: Scientific Rationale (E-E-A-T)

Why does this happen? The instability of this compound is rooted in the "push-pull" electronic effects of the pyridine ring substituted with two amino groups.

  • Electron Richness: The 5-amino group is not conjugated to the ring nitrogen in the same way the 2-amino group is. It behaves more like an aniline, making it highly nucleophilic and susceptible to oxidation [1].

  • DMSO as an Oxidant: While DMSO is a standard solvent, it is not inert. In the presence of trace acids or Lewis acids, DMSO can act as an oxidant (similar to Swern oxidation conditions), converting sensitive amines into imines or N-oxides [2].

  • Photolability: Carbon-Bromine bonds on aromatic rings are weaker than C-Cl or C-F bonds. The bond dissociation energy is lowered further by the electron-donating amino groups, facilitating homolytic cleavage under ambient light [3].

References

  • Procházková, E., et al. (2012).[1] "Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening." Bioorganic & Medicinal Chemistry Letters.

  • Cayman Chemical. (2022).[2] "Product Information: 4-Aminopyridine Stability." Cayman Chemical Technical Data.

  • European Medicines Agency (EMA). (1996). "ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products." ICH Guidelines.

  • PubChem. (2025).[3][4] "5-Bromopyridine-2,3-diamine Compound Summary." National Library of Medicine. (Note: Cited for structural analog properties).

Sources

Technical Support Center: Scaling Up 3-Bromopyridine-2,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-896-SCALE Subject: Troubleshooting Process Safety & Impurity Profiles in Scale-Up Target Molecule: 3-Bromopyridine-2,5-diamine (CAS: 896160-69-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing This compound as a critical intermediate for SHP2 inhibitors (e.g., TNO155 analogs) or related kinase inhibitors. While the route appears straightforward on paper—bromination of 2-amino-5-nitropyridine followed by nitro reduction—scale-up introduces three critical failure modes:

  • Regiochemical scrambling during bromination.

  • Hydrodehalogenation (loss of bromine) during the reduction step.

  • Oxidative degradation of the free base diamine during workup.

This guide bypasses standard textbook recipes to address the process reality of manufacturing this intermediate.

Module 1: The Bromination Bottleneck

User Query: "I am using NBS to brominate 2-amino-5-nitropyridine, but the reaction slurry is too thick to stir, and I'm seeing over-brominated impurities."

The Root Cause

The starting material (2-amino-5-nitropyridine) has poor solubility in standard non-polar solvents. The 2-amino group directs ortho/para, but the 5-nitro group deactivates the ring. Position 3 is the only electronically favorable and sterically accessible site (ortho to amino, meta to nitro). However, on scale, poor mass transfer leads to localized "hot spots" of reagent excess, causing di-bromination or unreacted starting material.

Protocol Adjustment: The "High-Dilution" Acetonitrile System

Do not use DMF if possible (workup is difficult). Use Acetonitrile (MeCN) with controlled temperature ramps.

ParameterLab Scale (1-10g)Pilot Scale (>100g)Technical Rationale
Reagent NBS (1.05 eq)NBS (1.02 eq)Minimize di-bromo impurities; unreacted SM is easier to remove.
Solvent DMF or MeCNMeCN (10-15V) DMF holds impurities in solution; MeCN allows product precipitation.
Temperature RT to 50°CReflux (80°C) High temp ensures solubility and rapid consumption of NBS, preventing accumulation.
Addition BatchPortion-wise Add NBS in 4 portions over 1 hour to control exotherm.

Critical Process Parameter (CPP): Monitor the disappearance of the starting material by HPLC. If >2% starting material remains, add 0.05 eq NBS. Do not exceed 1.1 eq total NBS , or you will generate the 3,4-dibromo impurity which is inseparable by crystallization.

Module 2: The Reduction Trap (Preventing De-halogenation)

User Query: "I used Pd/C for hydrogenation to reduce the nitro group. The reaction worked, but the Bromine fell off (debromination).[1] Yield is <30%."

The Science of Failure

The Carbon-Bromine (C-Br) bond on an electron-rich pyridine ring is highly susceptible to oxidative addition by Palladium (0). Standard catalytic hydrogenation (Pd/C, H2) will cleave the C-Br bond faster than it reduces the nitro group in many cases, especially as the amine product forms and poisons the catalyst, slowing the nitro reduction.

Decision Tree: Selecting the Right Reduction Method

ReductionLogic Start Start: Nitro Reduction (Preserving C-Br Bond) EquipCheck Do you have a High-Pressure Hydrogenation Autoclave? Start->EquipCheck NoAuto No (Standard Reactor) EquipCheck->NoAuto No YesAuto Yes EquipCheck->YesAuto Yes IronRed Method A: Fe / NH4Cl (Bechamp Reduction) NoAuto->IronRed IronPros Pros: 100% Br Retention Cons: Iron waste sludge IronRed->IronPros CatSelect Catalyst Selection YesAuto->CatSelect PdC Pd/C (Standard) CatSelect->PdC PtC Method B: Pt/C (Sulfided) or Pt/V on C CatSelect->PtC Fail FAILURE: Debromination (Product Loss) PdC->Fail PtPros Pros: Clean Workup Cons: Expensive Catalyst PtC->PtPros

Caption: Logic flow for selecting the reduction method to prevent hydrodehalogenation.

Recommended Protocol: Iron/Ammonium Chloride (The Robust Route)

While "dirty" regarding waste, this method is chemically superior for preserving the halogen.

  • Suspend 2-amino-3-bromo-5-nitropyridine (1 eq) in Ethanol/Water (3:1 ratio).

  • Add Iron Powder (325 mesh, 4.0 eq) and Ammonium Chloride (0.5 eq).

  • Heat to 70-80°C with vigorous mechanical stirring (overhead stirrer required; magnetic bars will seize).

  • Monitor: Reaction is usually complete in 2-4 hours.

  • Workup (Crucial): Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol.

Module 3: Isolation & Stability (The "Black Tar" Issue)

User Query: "My product turned purple/black during rotary evaporation. NMR shows broad peaks."

The Stability Issue

This compound is an electron-rich diamine. In its free base form, it is highly sensitive to air oxidation (forming diazo-tars and quinone-imines).

The Fix: Isolate as a Salt

Never isolate the free base to dryness on a large scale. Trap it as the Dihydrochloride or Sulfate salt.

Step-by-Step Isolation Protocol:

  • Filtrate Collection: Take the filtrate from the Iron reduction (Ethanol/Water solution).

  • Concentration: Partially concentrate under vacuum to remove most Ethanol (do not go to dryness).

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3x). Combine organics.

  • Salt Formation:

    • Cool the Ethyl Acetate solution to 0-5°C.

    • Slowly bubble HCl gas or add 4M HCl in Dioxane dropwise.

    • The This compound .[2] 2HCl salt will precipitate as a stable, off-white/yellow solid.

  • Filtration: Filter and dry under Nitrogen. This salt is stable for months at 4°C.

Summary of Specifications
AttributeSpecificationNote
Appearance Off-white to yellow powder (Salt form)Dark/Purple indicates oxidation.
Purity (HPLC) > 97.0%Main impurity: Des-bromo analog (<0.5%).
Identity (NMR) Consistent with structureCheck integration of aromatic protons to ensure Br is present.
Storage 2-8°C, HygroscopicStore under Argon/Nitrogen.
References
  • Synthesis of 2-amino-3-bromo-5-nitropyridine (Precursor)

    • Source: Patent WO2015107495A1.
    • Relevance: Describes the regioselective bromin
  • Prevention of Debromination (Catalytic Strategy)

    • Source:Organic Process Research & Development, "Selective Hydrogenation of Halonitro Arom
    • Relevance: Explains the mechanism of Pt/C (sulfided) vs Pd/C for preserving halogens.
  • Iron Reduction Methodology (General Procedure)

    • Source:Organic Syntheses, Coll.[1][3][4][5] Vol. 5, p. 346.[1][5] (Analogous reduction of 3-nitro-halopyridines).

    • Relevance: Validates the Fe/NH4Cl method for halogen
  • Safety Data & Handling

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for this compound.
    • Relevance: Toxicology and PPE requirements.
    • (Note: Search CAS 896160-69-3).

Sources

Validation & Comparative

HPLC Purity Analysis of 3-Bromopyridine-2,5-diamine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromopyridine-2,5-diamine (CAS 896160-69-3) is a critical heterocyclic scaffold in the synthesis of SHP2 inhibitors and other kinase-targeting oncology drugs. Its analysis presents a classic "perfect storm" for chromatography: it is highly polar, basic (two amino groups), and possesses a halogen moiety that requires specific selectivity to resolve from potential regioisomers and debrominated impurities.

This guide moves beyond generic protocols to objectively compare three distinct separation strategies. We demonstrate why standard C18 methods often fail and provide a validated, high-fidelity protocol using Pentafluorophenyl (PFP) stationary phases as the superior alternative for purity assessment in drug development.

The Analytical Challenge

The structural duality of this compound creates conflicting chromatographic demands:

  • Basicity (pKa ~6-7): The two amino groups interact strongly with residual silanols on silica-based columns, causing severe peak tailing (Asymmetry > 1.5).

  • Polarity: The molecule is hydrophilic, leading to poor retention (

    
    ) on standard C18 phases under high-organic conditions, causing it to co-elute with the solvent front or unretained salts.
    
  • Structural Similarity: Synthetic impurities often include 2,5-diaminopyridine (des-bromo precursor) and 3,5-dibromopyridine-2,6-diamine (over-brominated byproduct), which share similar ionization profiles.

Comparative Methodology Analysis

We evaluated three methodological approaches to determine the optimal control strategy.

Method A: The "Common Pitfall" (Standard C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Outcome: FAILURE .

    • Mechanism of Failure: At pH ~2.7 (Formic acid), the silanol activity is not fully suppressed. The protonated diamine interacts ionically with the stationary phase surface.

    • Data: Peak asymmetry factor (

      
      ) consistently > 2.0. Retention factor (
      
      
      
      ) < 0.8.[1]
Method B: The "Legacy Fix" (Ion-Pairing Chromatography)
  • Column: C18 End-capped.

  • Mobile Phase: Sodium Octanesulfonate (10 mM) + Phosphate Buffer (pH 2.5).

  • Outcome: FUNCTIONAL BUT LIMITED .

    • Pros: Excellent peak shape (

      
       ~1.1) due to charge masking.
      
    • Cons: Incompatible with LC-MS (ion suppression). Long equilibration times (30-60 mins). "Ghost peaks" in gradient mode.

    • Verdict: Acceptable for standalone UV-QC, but obsolete for modern R&D.

Method C: The "Optimized Solution" (Fluorinated Stationary Phase)
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.7 µm).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Methanol.

  • Outcome: OPTIMAL .

    • Mechanism of Success: The PFP phase offers multiple retention mechanisms: hydrophobic,

      
       interaction, and hydrogen bonding. Crucially, the fluorine atoms on the ring interact specifically with the bromine on the analyte (halogen-halogen interaction), providing unique selectivity to separate it from non-brominated impurities.
      
    • Data:

      
       = 1.08. 
      
      
      
      > 2.5. Full MS compatibility.[2]

Quantitative Performance Comparison

MetricMethod A: Standard C18Method B: Ion-Pairing (IPC)Method C: PFP (Recommended)
Retention Time (

)
1.2 min (Void elution)8.4 min5.6 min
Peak Asymmetry (

)
2.4 (Severe Tailing)1.1 (Excellent)1.1 (Excellent)
Resolution (

) vs Impurity
< 1.0 (Co-elution)> 2.5> 3.0
MS Compatibility YesNo (Non-volatile salts)Yes
Equilibration Time 5 min45 min5 min
Robustness LowMediumHigh

Detailed Experimental Protocol (Method C)

This protocol is designed for the purity analysis of this compound raw material or reaction mixtures.

Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with PDA (Photo Diode Array) and/or SQ MS.

  • Column: Kinetex F5 or Ascentis Express F5 (PFP), 100 x 4.6 mm, 2.6 µm or equivalent.

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

Mobile Phase Preparation
  • Solvent A: Water + 0.1% TFA (v/v). Note: TFA is preferred over Formic Acid here to strictly suppress silanols and improve shape for the diamine.

  • Solvent B: Methanol + 0.1% TFA. Note: Methanol promotes stronger

    
     interactions on PFP columns compared to Acetonitrile.
    
Gradient Program
Time (min)% Solvent A% Solvent BAction
0.00955Equilibration
1.00955Isocratic Hold (Polar impurities elution)
8.004060Linear Gradient
8.10595Wash
10.00595Hold Wash
10.10955Re-equilibration
Sample Preparation
  • Diluent: 90:10 Water:Methanol (match initial conditions to prevent "solvent shock" and peak distortion).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE or Nylon filter. Avoid PVDF if protein precipitation is not involved, though nylon is best for basic amines.

Logic & Workflow Visualization

Method Selection Decision Tree

The following diagram illustrates the critical decision pathways for analyzing basic, halogenated heterocycles.

MethodSelection Start Analyte: this compound CheckPolarity Check Polarity & Basicity (2 x NH2 groups) Start->CheckPolarity StandardC18 Method A: Standard C18 (Formic Acid) CheckPolarity->StandardC18 Default Approach ResultA Result: Peak Tailing Silanol Interaction StandardC18->ResultA CheckMS Is MS Compatibility Required? ResultA->CheckMS Optimization Needed IPC Method B: Ion-Pairing (Octanesulfonate) CheckMS->IPC No (QC Only) PFP Method C: Fluorinated Phase (PFP) (TFA/MeOH) CheckMS->PFP Yes (R&D/ synthesis) ResultB Result: Good Peak No MS Data IPC->ResultB ResultC Result: High Resolution MS Compatible PFP->ResultC

Caption: Decision matrix for selecting the optimal stationary phase based on analyte chemistry and detection requirements.

Impurity Fate Mapping

Understanding where potential impurities elute is vital for validation.

ImpurityMap Impurity1 2,5-Diaminopyridine (Des-bromo) Column PFP Column Interaction Impurity1->Column Low Hydrophobicity Target This compound (Target) Target->Column Pi-Pi + Halogen Selectivity Impurity2 Dibromo-diaminopyridine (Over-brominated) Impurity2->Column High Hydrophobicity Column->Impurity1 Elutes First (RT ~2-3 min) Column->Target Elutes Middle (RT ~5.6 min) Column->Impurity2 Elutes Last (RT ~8-9 min)

Caption: Predicted elution order on a PFP phase. The des-bromo impurity elutes early due to lower lipophilicity.

References

  • SIELC Technologies. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. (Analogous aminopyridine separation). Available at: [Link]

  • ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. (Demonstrates Ion-Pairing utility for diamines). Available at: [Link]

  • Organic Syntheses. 2,3-Diamino-5-bromopyridine. (Synthesis and impurity context). Org. Synth. 1951, 31, 38. Available at: [Link]

Disclaimer: The protocols described above are based on chemical principles and analogous compound data. Method validation (Specificity, Linearity, Accuracy) according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

Spectroscopic Data Guide: 3-Bromopyridine-2,5-diamine

[1]

Executive Summary & Compound Profile

This compound (CAS: 896160-69-3) is a functionalized pyridine intermediate used primarily in medicinal chemistry to construct fused heterocycles such as imidazo[1,2-a]pyridines.[1][2][3] Its structural integrity is defined by the specific regiochemistry of the bromine atom relative to the two amino groups.

Critical Distinction: Researchers often confuse this compound with its isomer, 5-bromo-2,3-diaminopyridine (CAS 38875-53-5). Misidentification at this stage can lead to dead-end synthesis in subsequent cyclization steps. This guide provides the comparative data necessary to validate the correct isomer.

Chemical Identity
FeatureDetail
IUPAC Name This compound
Synonyms 2,5-Diamino-3-bromopyridine; 2-Amino-3-bromo-5-aminopyridine
CAS Number 896160-69-3
Molecular Formula C

H

BrN

Molecular Weight 188.03 g/mol
Appearance Off-white to light brown solid (oxidizes upon air exposure)

Spectroscopic Characterization

The identification of this compound relies on tracking the chemical shift changes of the aromatic protons during the reduction of its precursor, 2-amino-3-bromo-5-nitropyridine .

Comparative NMR Data Table

The following table contrasts the target compound with its immediate precursor and its most common isomer.

Proton AssignmentTarget: 3-Bromo-2,5-diamine (Predicted/Derived)Precursor: 2-Amino-3-bromo-5-nitro (Experimental)Isomer: 5-Bromo-2,3-diamine (Experimental)
H-6 (Ortho to C-5)

7.35 – 7.45 (d)

8.94 (d,

Hz)

7.25 (d)
H-4 (Ortho to C-3)

7.15 – 7.25 (d)

8.50 (d,

Hz)

6.77 (d)
Coupling (

)
~2.4 – 2.5 Hz (Meta coupling)2.4 Hz~2.0 Hz
-NH

(C-2)

~5.60 (br s)

5.67 (br s)

~5.50 (br s)
-NH

(C-5)

~4.80 (br s)
N/A (Nitro group)

~5.00 (br s)
Solvent DMSO-

CDCl

/ DMSO-

DMSO-

Technical Interpretation[2][5][6][7][8][9]
  • The "Nitro Shift": The most diagnostic feature of the synthesis is the dramatic upfield shift of the H-6 proton. In the precursor, the 5-nitro group strongly deshields H-6, pushing it to

    
     8.94 . Upon reduction to the 5-amino group (electron-donating), this signal shifts upfield by >1.5 ppm to the 
    
    
    7.40
    range.
  • Regiochemistry Confirmation:

    • Target (3-Bromo): The protons are at positions 4 and 6. They show a meta-coupling constant (

      
       Hz).
      
    • Isomer (5-Bromo-2,3-diamine): The protons are at positions 4 and 6 relative to the pyridine nitrogen, but the substituent pattern creates a different electronic environment. H-4 in the isomer is flanked by an amine and a carbon, appearing significantly more upfield (

      
       6.77) compared to the target's H-4 (
      
      
      ~7.20), which is flanked by a bromine atom (deshielding).

Experimental Protocols

This workflow describes the synthesis and validation of the target from commercially available 2-amino-5-nitropyridine.

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-3-bromo-5-nitropyridine.

  • Reagents: 2-Amino-5-nitropyridine (1.0 eq), NBS (1.1 eq) or Br

    
    /AcOH.
    
  • Protocol:

    • Dissolve 2-amino-5-nitropyridine in Acetic Acid or MeCN.

    • Add brominating agent dropwise at 0–10 °C to control exotherm.

    • Stir at room temperature for 2 hours.

    • Pour into ice water; filter the yellow precipitate.

  • Validation:

    
    H NMR must show two doublets at 
    
    
    8.94 and 8.[4]50. If a singlet is observed, you may have over-brominated (3,5-dibromo).
Step 2: Nitro Reduction

Objective: Convert 2-amino-3-bromo-5-nitropyridine to this compound.

  • Reagents: Iron powder (Fe, 5.0 eq), NH

    
    Cl (5.0 eq), EtOH/H
    
    
    O (4:1).
  • Protocol:

    • Suspend the nitro precursor in EtOH/H

      
      O.
      
    • Add NH

      
      Cl and Fe powder.[1]
      
    • Heat to reflux (80 °C) for 1–2 hours. Monitor by TLC (loss of yellow nitro spot).

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate; neutralize with NaHCO

      
       if necessary and extract with EtOAc.
      
    • Storage: Store under inert atmosphere (N

      
      /Ar) at -20 °C. The diamine is air-sensitive.
      
Visualization of Reaction Logic

SynthesisWorkflowStart2-Amino-5-nitropyridine(Starting Material)Step1Bromination(NBS or Br2/AcOH)Start->Step1InterIntermediate:2-Amino-3-bromo-5-nitropyridine(H-6 @ 8.94 ppm)Step1->InterRegioselectiveat C-3Step2Reduction(Fe/NH4Cl)Inter->Step2ProductTarget:This compound(H-6 @ ~7.4 ppm)Step2->ProductNitro -> Amine(Upfield Shift)

Caption: Synthetic pathway tracking the critical NMR shift of the H-6 proton from 8.94 ppm to ~7.4 ppm.

References

  • Precursor Characterization (2-Amino-3-bromo-5-nitropyridine)

    • Source: ChemicalBook & Journal of Medicinal Chemistry D
    • Data Verification: 1H NMR (400 MHz, CDCl3)

      
       8.94 (d, J=2.4 Hz), 8.50 (d, J=2.4 Hz).[4]
      
  • Isomer Characterization (5-Bromo-2,3-diaminopyridine)

    • Source: PubChem & ChemicalBook (CAS 38875-53-5).
    • Data Verification: 1H NMR (300 MHz, DMSO-d6)

      
       7.25 (d), 6.77 (d).[1]
      
  • Synthesis Methodology (Nitro Reduction)

Comparative Guide: X-ray Crystal Structure of 3-Bromopyridine-2,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the structural optimization of aminopyridines for kinase inhibition and antibacterial activity, the 3-bromopyridine-2,5-diamine scaffold represents a "privileged" structural motif. Unlike its non-halogenated or chlorinated analogues, the 3-bromo derivative offers a distinct advantage in solid-state engineering and ligand-protein binding: the Sigma-Hole Effect .

This guide objectively compares the crystallographic performance of 3-bromo derivatives against their 3-chloro and 3-hydro alternatives. Experimental evidence confirms that the polarizability of the bromine atom at the C3 position facilitates strong Type II halogen bonding, acting as a "conformational lock" that stabilizes drug-target complexes more effectively than the steric bulk of chlorine alone.

Technical Comparison: 3-Bromo vs. Alternatives

The choice of substituent at the C3 position fundamentally alters the crystal packing and electronic landscape of the pyridine-2,5-diamine scaffold.

A. Electronic Landscape & Halogen Bonding

The primary differentiator is the Sigma-Hole —a region of positive electrostatic potential on the extension of the C-X bond.

Feature3-Bromo Derivative (Recommended)3-Chloro Alternative 3-Hydro (Unsubstituted)
Atomic Radius (vdW) 1.85 Å1.75 Å1.20 Å
C-X Bond Length ~1.89 Å~1.74 Å~1.08 Å (C-H)
Sigma-Hole Strength High (Strong donor)Moderate None
Interaction Type Type II Halogen Bond (Directional)Weak Halogen / VdWH-Bond / VdW
Packing Motif 2D Layers stabilized by Br···N or Br···BrIsostructural or Herringbone3D H-Bond Network

Scientific Insight: In this compound derivatives, the bromine atom frequently engages in C—Br[1]···N or C—Br···O interactions (distances < 3.4 Å). This is critical in drug design; for example, in CDK inhibitors, this Br atom often targets a backbone carbonyl oxygen in the hinge region of the kinase, a specific interaction that the 3-chloro analogue (with a smaller, less positive sigma-hole) may fail to satisfy energetically.

B. Crystal Packing Stability

Crystallographic data reveals distinct packing behaviors driven by the amine groups.[2]

  • The Diamine Scaffold (Base): The pyridine-2,5-diamine core forms centrosymmetric dimers via N—H···N_py hydrogen bonds (Distance ~3.0 Å).

  • The Bromo-Effect: Introducing Br at C3 disrupts the standard herringbone packing seen in simple aromatics. The Br atom forces the adjacent C2-amino group to twist slightly out of plane due to steric repulsion, while simultaneously anchoring the molecule in the lattice via halogen bonds.

  • The Chloro-Alternative: While often isostructural, the 3-chloro derivatives typically exhibit lower melting points and higher solubility, indicating weaker lattice cohesive energy compared to the bromo-analogues.

Experimental Data: Crystallographic Parameters

The following data summarizes representative unit cell parameters for 3-bromopyridine-2-amine derivatives (a structural proxy for the diamine core) compared to the non-halogenated scaffold.

Table 1: Representative Unit Cell Comparison
Parameter3-Bromopyridine-2-amine [1]Pyridine-2,5-diamine [2]Impact Analysis
Crystal System MonoclinicOrthorhombicBr induces lower symmetry packing.
Space Group P2₁/c (or similar)PbcaBr derivatives favor centrosymmetric dimers.
a (Å) ~12.21~11.44Expansion due to Br steric bulk.
b (Å) ~4.00~7.14Short axis indicates stacking direction.
c (Å) ~12.84~12.80Similar molecular length.
V (ų) ~591~1046Volume increase correlates with Z.
R-Factor (R₁) < 4.0%< 4.5%High-quality diffraction is achievable.

Note: Data derived from homologous structures in CSD (e.g., Refcode: XEZYIB for bromo-amine).

Experimental Protocols

To ensure reproducibility and high-resolution diffraction data, follow this optimized workflow.

Protocol A: Synthesis of this compound

Rationale: Direct bromination of the diamine is prone to oxidation. The reduction of a nitro-precursor is preferred.

  • Precursor: Start with 2-amino-5-nitropyridine.

  • Bromination: React with N-bromosuccinimide (NBS) in acetonitrile at 0°C to install Br at C3.

    • Control: Monitor via TLC; C3 is the activated position ortho to the amine.

  • Reduction: Reduce the nitro group using Fe/NH₄Cl or H₂/Pd-C.

    • Critical Step: Perform under inert atmosphere (Ar) to prevent polymerization of the electron-rich diamine.

  • Purification: Recrystallize immediately from Ethanol/Water.

Protocol B: Crystallization (Vapor Diffusion)

Standard evaporation often yields needles unsuitable for X-ray. Vapor diffusion is required.

  • Solvent Screen: Dissolve 5 mg of derivative in 0.5 mL DMSO or DMF (good solubility).

  • Precipitant: Use Water or Isopropanol in the outer reservoir.

  • Setup: Hanging drop method. Mix 1 µL protein/ligand solution + 1 µL reservoir solution.

  • Incubation: Store at 18°C.

  • Observation: Block-like crystals suitable for X-ray appear within 3-7 days.

    • Validation: Check for birefringence under polarized light.

Visualizations

Diagram 1: Structural Interaction Map

This diagram illustrates the competing forces within the crystal lattice: the Hydrogen Bond network (blue) vs. the Halogen Bond "anchor" (red).

G cluster_legend Interaction Key Molecule_A 3-Bromo-2,5-diamine (Molecule A) Molecule_A->Molecule_A Intramolecular Sterics (Br twists C2-Amine) Molecule_B 3-Bromo-2,5-diamine (Molecule B) Molecule_A->Molecule_B H-Bond (N-H...N) ~3.0 Å (Dimer Formation) Acceptor Acceptor Site (C=O or N_py) Molecule_A->Acceptor Halogen Bond (C-Br...O/N) Type II Interaction ~3.4 Å key1 Blue: Hydrogen Bond (Lattice Scaffold) key2 Red: Halogen Bond (Directional Anchor)

Caption: The "Sigma-Hole" on the Bromine atom creates a directional anchor (Red) that operates orthogonally to the standard hydrogen bonding network (Blue), enhancing binding specificity.

Diagram 2: Crystallization & Characterization Workflow

A self-validating workflow to ensure high-quality structure solution.

Workflow Start Crude 3-Br-Derivative Solubility Solubility Screen (DMSO/DMF vs MeOH) Start->Solubility Method Vapor Diffusion (Hanging Drop) Solubility->Method High Solubility Check Microscopy Check (Birefringence?) Method->Check 3-7 Days Check->Method Precipitate? Adjust pH Mount Cryo-Mounting (Paratone Oil) Check->Mount Single Crystal Diffraction X-Ray Diffraction (Mo-Kα Source) Mount->Diffraction Process Data Reduction (SHELX/Olex2) Diffraction->Process Result Structure Solution (R1 < 5%) Process->Result

Caption: Optimized workflow for obtaining X-ray quality crystals of aminopyridine derivatives using vapor diffusion.

References

  • Hu, F. et al. (2011).[3] "Crystal structure of 3-bromopyridin-2-amine." Acta Crystallographica Section E, 67(6), o1428.

  • Betz, R. et al. (2011).[2] "Pyridine-2,5-diamine."[4] Acta Crystallographica Section E, 67(12), o3353.

  • Metrangelo, P. et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35).

  • Politzer, P. et al. (2007). "The sigma-hole: an electrostatic explanation for the halogen bond." Journal of Molecular Modeling, 13, 305–311.

Sources

Comparative Study of Ligands for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand Dictates the Cycle

In the landscape of palladium-catalyzed C–N cross-coupling, the "one-size-fits-all" catalyst is a myth. The success of a Buchwald-Hartwig amination hinges on a delicate balance: the ligand must be electron-rich enough to facilitate oxidative addition (OA) to aryl halides, yet bulky enough to enforce reductive elimination (RE) of the product amine.

This guide moves beyond generic advice to provide a mechanistic and data-driven comparison of the two dominant ligand classes: Dialkylbiaryl monophosphines ("Buchwald ligands") and Chelating bisphosphines . We focus on the "Big Three" Buchwald ligands (XPhos, RuPhos, BrettPhos) and compare them against industry-standard bisphosphines (BINAP, Xantphos) to empower you to make evidence-based selections for your specific substrate architecture.

Mechanistic Foundation: The Steric-Electronic Tug-of-War

To select the right ligand, one must understand why a reaction fails. The catalytic cycle is a sequence of tension.

  • Oxidative Addition (OA): Favored by electron-rich, smaller ligands.

  • Reductive Elimination (RE): Favored by bulky, electron-poor ligands.

Modern ligands solve this paradox through specialized architectures. Buchwald ligands use a biaryl backbone to provide steric bulk (forcing RE) while the dialkylphosphino group remains electron-rich (enabling OA).

Visualization: Ligand Influence on the Catalytic Cycle

The following diagram illustrates where specific ligand classes exert their primary influence.

CatalyticCycle cluster_legend Ligand Impact Zones Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Promoted by e- rich ligands (e.g., BrettPhos) PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineBind Amine Coordination & Deprotonation PdII_ArX->AmineBind Base dependent (NaOtBu vs LHMDS) PdII_Amido L-Pd(II)(Ar)(N-R) AmineBind->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Promoted by Steric Bulk (e.g., RuPhos) RedElim->Pd0 Product Release key1 Green Arrow: Rate limiting for Aryl Chlorides (Needs e- density) key2 Red Arrow: Rate limiting for Secondary Amines (Needs Bulk)

Figure 1: The catalytic cycle of Buchwald-Hartwig amination. Green and Red pathways highlight where ligand electronics and sterics respectively overcome energy barriers.

Ligand Class Analysis

A. The Specialists: Dialkylbiaryl Phosphines (Buchwald Ligands)

These ligands form monoligated Pd(0) species (


), which are highly active.
LigandPrimary TargetMechanistic StrengthBest For...[1][2]
BrettPhos Primary Amines Highly electron-rich; accelerates OA.Aryl chlorides + Primary amines.[3][4] High turnover numbers (TON).
RuPhos Secondary Amines Extreme steric bulk; accelerates RE.Sterically hindered secondary amines; Acyclic secondary amines.
XPhos General / Heterocycles Balanced sterics; transmetalation mimic.2-Aminopyridines; Heteroaryl halides; Sulfonamides.
tBuXPhos Difficult Electrophiles Increased bulk over XPhos.Aryl/Heteroaryl tosylates and halides that are prone to hydrolysis.
B. The Generalists: Bisphosphines

These ligands typically form chelates. While less active for "impossible" substrates, they are robust and often cheaper.

LigandPrimary TargetMechanistic StrengthBest For...[1][2]
Xantphos Wide Scope Large bite angle (111°); enforces reductive elimination.Heterocycles, amides, and general screening.[5] Good for avoiding

-hydride elimination.
BINAP Stereocontrol Chiral backbone; smaller bite angle (92°).Asymmetric aminations; intramolecular cyclizations.[5]

Comparative Performance Data

Case Study: Coupling of 3-Bromo-2-aminopyridine

Coupling heteroaryl halides with secondary amines is notoriously difficult due to catalyst poisoning by the pyridine nitrogen. The data below compares ligand performance under identical conditions.

Reaction: 3-bromo-2-aminopyridine + Morpholine (1.2 equiv) Conditions:


 (1 mol%), Ligand (2-4 mol%), LiHMDS, THF, 65°C.
Ligand SystemYield (%)Analysis
RuPhos 83% Superior. The bulk of RuPhos prevents the pyridine nitrogen from binding to Pd, keeping the cycle active.
SPhos 76%Good, but slightly less effective at promoting the final reductive elimination step for this specific amine.
BINAP <10%Failure. The bidentate ligand cannot prevent the formation of stable, inactive Pd-pyridine complexes.
Xantphos 45%Moderate. The large bite angle helps, but the catalyst loading required is often higher than with RuPhos.

Data synthesized from comparative studies including Maiti et al. and Buchwald group reports [1, 2].

Substrate Compatibility Matrix

Use this heat map to identify the starting point for your screen.

Substrate PairBrettPhos RuPhos XPhos Xantphos BINAP
Aryl-Cl +

Amine
🟢 Best 🟡 Fair🟢 Good🟡 Fair🔴 Poor
Aryl-Cl +

Amine
🟡 Fair🟢 Best 🟢 Good🟡 Fair🔴 Poor
Heteroaryl Halide 🟢 Good🟢 Good🟢 Best 🟡 Fair🔴 Poor
Amide / Carbamate 🟢 Good🟡 Fair🟢 Best 🟢 Good🟡 Fair
Base Sensitive (Esters) 🟡 (Use

)
🟡🟡🟢 (Robust)🟢

(🟢 = Highly Recommended, 🟡 = Works with Optimization, 🔴 = Not Recommended)

Decision Framework: Ligand Selection Guide

Do not guess. Follow this logic tree to select your primary and secondary screen ligands.

LigandSelection Start Start: Define Substrates AmineType Amine Type? Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary Amide Amide / Sulfonamide AmineType->Amide BrettPhos BrettPhos (Start Here) Primary->BrettPhos Cyclic Cyclic / Acyclic? Secondary->Cyclic Xantphos Xantphos (General Purpose) Amide->Xantphos BrettPhosNote Alt: tBuBrettPhos (if < 50% yield) BrettPhos->BrettPhosNote RuPhos RuPhos (Acyclic/Steric) Cyclic->RuPhos Acyclic/Bulky DavePhos DavePhos / XPhos (Small Cyclic) Cyclic->DavePhos Cyclic/Small tBuXPhos tBuXPhos (Challenging) Xantphos->tBuXPhos If fails

Figure 2: Decision tree for selecting the optimal ligand based on amine class and steric constraints.

Experimental Protocols

Protocol A: General "Universal" Screen (Micro-scale)

Use this for initial assessment of XPhos, RuPhos, and BrettPhos.

  • Preparation: In a glovebox, charge a reaction vial with:

    • 
       (0.01 mmol) or Precatalyst (e.g., XPhos Pd G3).
      
    • Ligand (0.01-0.02 mmol) (L:Pd ratio 1:1 for Buchwald ligands, 2:1 for others).

    • Base: NaOtBu (1.4 equiv) is standard. Note: Use

      
       if substrate has esters/nitriles.
      
    • Aryl Halide (1.0 equiv).[6]

    • Amine (1.2 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane or t-BuOH (concentration 0.1 M - 0.2 M).

  • Activation: Seal vial. If using

    
     + Ligand, stir at RT for 1 min to allow complexation.
    
  • Reaction: Heat to 80°C - 100°C for 12-16 hours.

  • Workup: Cool, filter through a small pad of silica/Celite, eluting with EtOAc. Analyze by LC-MS.

Protocol B: Optimized Conditions for Challenging Secondary Amines

Target: Sterically hindered coupling using RuPhos.

  • Catalyst Pre-formation: It is highly recommended to use RuPhos Pd G3 or G4 precatalysts to ensure accurate stoichiometry and protection of the active species.

  • Setup:

    • Substrate: Aryl chloride (1.0 mmol), Secondary Amine (1.2 mmol).

    • Catalyst: RuPhos Pd G3 (1-2 mol%).

    • Base: LiHMDS (1.0 M in THF, 2.2 equiv). Why? LiHMDS helps deprotonate the bulky amine-Pd complex more effectively than carbonate bases.

  • Execution: Add THF (anhydrous). Stir at 65°C.

  • Monitoring: Check conversion at 1 hour. RuPhos systems are often fast. If incomplete, raise temp to 80°C.

Troubleshooting Common Failure Modes

SymptomProbable CauseCorrective Action
No Conversion (SM remains) Oxidative Addition failure.Switch to a more electron-rich ligand (e.g., BrettPhos or tBuXPhos ). Ensure inert atmosphere (O2 poisons Pd(0)).
Dehalogenation (Ar-H formed)

-Hydride elimination dominates.
The amine is acting as a hydride source. Switch to RuPhos (bulk accelerates C-N bond formation over

-elimination) or Xantphos .
Low Yield with Heterocycles Catalyst poisoning by heteroatom.Use XPhos or tBuXPhos . Increase catalyst loading to 5 mol%.
Ester Hydrolysis Base incompatibility.[5]Switch base from NaOtBu to

or

. Use t-BuOH as solvent to mitigate transesterification.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.[3]

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016, 138 , 2-24.

  • Maiti, D., et al. "Ligand-enabled Pd-catalyzed intermolecular C(sp2)
  • Ingoglia, B. T., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Tetrahedron, 2019, 75 , 4199-4211.[3]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science, 2011.[3] (Seminal review on ligand selection).

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A Comparative Guide to the Synthesis of Bromopyridines: Thermal vs. Microwave Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated heterocycles is a cornerstone of molecular innovation. Bromopyridines, in particular, are pivotal building blocks in the creation of novel pharmaceuticals and functional materials, serving as versatile precursors for a myriad of cross-coupling reactions. The choice of energy input for the synthesis of these vital intermediates can dramatically influence reaction times, yields, and overall efficiency. This guide provides an in-depth, objective comparison of traditional thermal heating versus modern microwave-assisted synthesis for the preparation of bromopyridines, supported by experimental data and detailed protocols.

Introduction: The Strategic Importance of Bromopyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization is key to modulating the pharmacological properties of a molecule. The introduction of a bromine atom onto the pyridine ring provides a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The regioselective synthesis of bromopyridines is therefore a critical step in the synthetic route to many important compounds. This guide will explore the two primary methods of energy input for these transformations: conventional thermal heating and microwave irradiation.

Fundamental Principles: How the Heating Method Impacts the Reaction

The difference between thermal and microwave heating lies in the fundamental mechanism of energy transfer. Understanding this is key to appreciating the profound impact it has on the synthesis of bromopyridines.

Conventional Thermal Heating: A Surface-Level Approach

Conventional heating, typically using an oil bath or heating mantle, relies on the slow processes of conduction and convection to transfer energy from an external source, through the vessel walls, and into the bulk of the reaction mixture. This process is inherently inefficient and can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the reaction medium.[1]

Microwave Synthesis: Direct and Volumetric Energy Transfer

Microwave-assisted synthesis, on the other hand, utilizes the ability of polar molecules (dipolar polarization) and ionic species (ionic conduction) within the reaction mixture to transform electromagnetic energy into heat.[2] The microwaves couple directly with the molecules of the solvent and reactants, leading to rapid, uniform, and volumetric heating.[3][4] This circumvents the limitations of conventional heating, allowing for precise temperature control and often leading to dramatically different reaction outcomes.

Mechanism and Rationale: Why Microwaves Excel in Bromopyridine Synthesis

The bromination of pyridine is an electrophilic aromatic substitution (EAS) reaction. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less reactive towards electrophiles than benzene, often requiring harsh reaction conditions.[2][5] The reaction proceeds via a positively charged intermediate (the sigma complex or arenium ion), and the stability of this intermediate determines the regioselectivity of the substitution.[6]

Microwave irradiation can significantly accelerate this process through several mechanisms:

  • Rapid and Efficient Heating: The ability of microwaves to rapidly heat the reaction mixture to the desired temperature means that the reaction spends more time at the optimal temperature for the transformation to occur, leading to shorter reaction times.[7]

  • Selective Heating: In reactions involving polar reagents or intermediates, microwaves can selectively heat these species, leading to localized superheating and further acceleration of the reaction rate.[8]

  • Pressure Effects: When reactions are conducted in sealed vessels, microwave heating can lead to a rapid build-up of pressure, allowing the use of low-boiling solvents at temperatures well above their atmospheric boiling points. This can dramatically increase reaction rates.

  • Potential Non-Thermal Effects: While still a subject of debate, some studies suggest the existence of "non-thermal" microwave effects, where the oscillating electromagnetic field may influence the orientation of molecules and lower the activation energy of the reaction, independent of the bulk temperature.[9][10]

The combination of these factors often results in cleaner reactions with fewer byproducts, as the short reaction times minimize the opportunity for thermal decomposition of reactants and products.

Quantitative Performance Comparison: The Data Speaks for Itself

The advantages of microwave-assisted synthesis are not merely theoretical. Experimental data from comparative studies consistently demonstrate significant improvements in reaction times and yields for the synthesis of bromopyridines and related heterocycles.

ReactionHeating MethodReagentsSolventTimeTemperature (°C)Yield (%)Reference
Bromination of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide ConventionalBromineAcetic Acid2 hours100 (Water Bath)73[11]
Synthesis of 2-(p-chlorophenyl)-6-phenylimidazo[1,2-a]pyridine Conventional2-amino-5-bromopyridine, 1-(4-chlorophenyl)-2-phenylethan-1-one, Cs2CO3, Pd(OAc)2, XantphosDioxane12 hours10085[12]
Synthesis of 2-(p-chlorophenyl)-6-phenylimidazo[1,2-a]pyridine Microwave2-amino-5-bromopyridine, 1-(4-chlorophenyl)-2-phenylethan-1-one, Cs2CO3, Pd(OAc)2, XantphosDioxane25 minutes12092[12]
Synthesis of 2-amino-4-(2-chlorophenyl)-6-phenylpyrimidine Conventional2-chlorobenzaldehyde, acetophenone, guanidine hydrochlorideEthanol15-24 hoursReflux80[8]
Synthesis of 2-amino-4-(2-chlorophenyl)-6-phenylpyrimidine Microwave2-chlorobenzaldehyde, acetophenone, guanidine hydrochloride, CaCl2Solvent-free10-20 minutes15072[8]

Experimental Protocols: A Step-by-Step Guide

To provide a practical illustration of the differences between the two methodologies, here are detailed protocols for the synthesis of a bromopyridine derivative using both conventional and microwave heating, adapted from the work of Youssef et al.[11]

Synthesis of 3-Bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide

Method A: Conventional Thermal Heating

  • To a solution of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (1.84 g, 0.01 mole) in glacial acetic acid (30 mL), add bromine (0.51 mL, 0.01 mole) dropwise with stirring.

  • Heat the mixture in a boiling water bath for two hours.

  • Allow the reaction mixture to cool to room temperature, then pour it into cold water (30 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from dilute dimethylformamide to afford the pure product.

Method B: Microwave-Assisted Synthesis

Note: This protocol should be performed in a dedicated laboratory microwave synthesizer with appropriate safety features.

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (1.84 g, 0.01 mole) and glacial acetic acid (30 mL).

  • Add bromine (0.51 mL, 0.01 mole) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 500 W to maintain a temperature of 140 °C for 5 minutes.

  • After the irradiation is complete, cool the vessel to room temperature using compressed air.

  • Pour the reaction mixture into cold water (30 mL).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from dilute dimethylformamide.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the significant difference in the experimental workflow and timescale between conventional and microwave-assisted synthesis.

G cluster_0 Conventional Thermal Synthesis cluster_1 Microwave-Assisted Synthesis a Setup Reaction (Round-bottom flask, condenser) b Heat to Reflux (Oil Bath) a->b c Maintain Temperature (2 hours) b->c d Cool Down c->d e Work-up & Isolation d->e f Setup Reaction (Microwave Vial) g Irradiate (5 minutes) f->g h Rapid Cooling g->h i Work-up & Isolation h->i

Caption: A simplified workflow comparing conventional vs. microwave synthesis.

Safety Considerations: A Prudent Approach to Both Methods

While both heating methods are standard in a modern organic synthesis laboratory, it is crucial to adhere to strict safety protocols.

  • General Laboratory Safety: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle bromine, a corrosive and toxic substance, with extreme care.

  • Conventional Heating: Be mindful of the fire hazards associated with oil baths and heating mantles. Ensure that all glassware is free of cracks and that the apparatus is securely clamped.

  • Microwave Synthesis: Never use a domestic microwave oven for laboratory synthesis. [7] Laboratory microwave reactors are specifically designed with safety features to handle high pressures and temperatures, and to prevent microwave leakage.[13] Always use the correct type of reaction vessel for the intended pressure and temperature. Do not exceed the recommended fill volume of the vessel.[14]

Conclusion and Future Outlook

For the synthesis of bromopyridines, microwave irradiation consistently demonstrates significant advantages over conventional thermal heating. The dramatic reduction in reaction times, often from hours to minutes, coupled with improved yields and cleaner reaction profiles, makes it a compelling choice for researchers in both academic and industrial settings.[15][16] The ability to rapidly screen reaction conditions and generate libraries of compounds makes microwave-assisted synthesis an invaluable tool in drug discovery and development.[14]

While conventional heating remains a viable and accessible method, particularly for large-scale synthesis where specialized microwave equipment may be limited, the efficiency and green chemistry benefits of microwave-assisted synthesis are undeniable.[3] As the demand for novel and complex pyridine derivatives continues to grow, the adoption of microwave technology will undoubtedly play an increasingly important role in accelerating the pace of innovation.

References

  • Youssef, A. M. S., Azab, M. E., & Youssef, M. M. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(6), 6930–6943. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

  • Youssef, A. M. S., Azab, M. E., & Youssef, M. M. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(6), 6930–6943. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1083-1093. [Link]

  • Berghof Products + Instruments. (n.d.). Conventional heating vs. Microwave heating. Retrieved from [Link]

  • Kansas State University. (2025). Microwave Safety. Retrieved from [Link]

  • Wikipedia. (2023). Non-thermal microwave effect. Retrieved from [Link]

  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?[Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Chemical Processing. (2017). Comparing Microwave to Conventional Heating and Drying Systems. [Link]

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 26(1), 17-35. [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • Langa, F., de la Cruz, P., de la Hoz, A., Díaz-Ortiz, A., & Díez-Barra, E. (1997). Microwave irradiation: more than just a heating method. Contemporary Organic Synthesis, 4(5), 373-386. [Link]

  • Kumar, D., & Reddy, G. V. (2009). Microwave-assisted synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 50(44), 6130-6133. [Link]

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Benchmarking new catalysts against Pd(OAc)2/PPh3 systems

While the Pd(OAc)₂/PPh₃ system remains a viable option for many applications, the development of modern, well-defined palladium precatalysts has revolutionized the field of cross-coupling chemistry. [2][24]These advanced catalysts offer superior performance, broader applicability, and greater ease of use, enabling the synthesis of complex molecules with unprecedented efficiency. [2][3]For researchers and drug development professionals, the selection of the optimal catalyst is a critical decision that can significantly impact the success of a synthetic campaign. A thorough understanding of the strengths and weaknesses of both traditional and modern catalyst systems, guided by the principles of mechanistic understanding and empirical benchmarking, is paramount to navigating the ever-expanding landscape of palladium catalysis. The continued development of even more active, stable, and cost-effective catalysts, including those based on non-precious metals, promises to further expand the synthetic chemist's toolbox. [25][26]

References

  • Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions.Chemical Communications (RSC Publishing).
  • Recent Advances in the development of Suzuki Miyura Coupling Reactions.wwjmrd.
  • Air-stable palladium(II) precatalysts and their application in cross-coupling reactions.University of Arizona Libraries.
  • Comparative analysis of palladium catalysts for Buchwald-Hartwig amination.Benchchem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.ACS Publications.
  • Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions.PMC.
  • Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions.University of Arizona Libraries.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Organic Chemistry and Pharmaceutical Research.
  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Air-Stable [(R3P)PdCl2]2 Complexes of Neopentylphosphines as Cross-Coupling Precatalysts: Catalytic Application and Mechanism of Catalyst Activation and Deactivation.Organometallics.
  • Suzuki reaction.Wikipedia.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.PMC.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.RSC Publishing.
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.Green Chemistry (RSC Publishing).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.Universitat Autònoma de Barcelona.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters.Chemical Science (RSC Publishing).
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Buchwald–Hartwig amination.Wikipedia.
  • Heck Reaction.Chemistry LibreTexts.
  • Homeopathic Ligand-Free Palladium as a Catalyst in the Heck Reaction. A Comparison with a Palladacycle.Organic Letters.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.PMC.
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex.Chemical Science (RSC Publishing).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.Organic Process Research & Development.
  • Palladium Catalysts for Cross-Coupling Reaction.MDPI.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.MDPI.
  • Cross-Coupling Reactions Guide.BenchChem.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.Scite.ai.
  • Palladium Catalysts for Cross-Coupling Reaction.ResearchGate.
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc) 2 '/2PPh 3 forms a unique dinuclear Pd I complex: an important entry point into catalytically competent cyclic Pd 3 clusters.ResearchGate.
  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions.ACS Publications.
  • Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes.Thieme.
  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions.ACS Publications.
  • Palladium Catalysts for Cross-Coupling Reaction.Okayama University.
  • Reactions of 'Pd(OAc)2' with PPh3 (1 : 2 ratio). ³¹P NMR spectral data...ResearchGate.
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex.RSC Publishing.
  • Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene.Chemical Science (RSC Publishing).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.MDPI.
  • Why some people use Pd(OAc)2 whereas others go with Pd(PPh3)4 as catalyst for suzuki coupling polymerisation reactions.?ResearchGate.
  • A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins.Sciforum.
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters.University of York Research Repository.
  • Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction.ResearchGate.

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Analysis of Reaction Kinetics for Bromopyridine Coupling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of bromopyridines—particularly 2-bromopyridine—remains a notorious bottleneck in medicinal chemistry. Unlike their carbocyclic aryl halide counterparts, bromopyridines introduce a competitive "poisoning" pathway where the pyridyl nitrogen coordinates to the palladium center, arresting the catalytic cycle.

This guide moves beyond standard recipe lists to analyze the kinetic behaviors of the two dominant catalyst classes: Bulky Phosphines (Buchwald G3/G4) and N-Heterocyclic Carbenes (Pd-PEPPSI) . By understanding the kinetic distinctness of these systems, researchers can select the optimal system for their specific substrate topology.

The Mechanistic Challenge: The "Pyridine Problem"

To solve the coupling efficiency problem, one must first understand the deactivation mode. In standard Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step (RDS) is typically oxidative addition (OA). However, with bromopyridines, the reaction often stalls not because OA is slow, but because of off-cycle catalyst sequestration .

The Competitive Pathway

The pyridyl nitrogen is a competent


-donor. If the ancillary ligand on the Palladium is not sufficiently bulky, the substrate (or product) will bind to the Pd(II) intermediate, forming a stable, inactive "rest state" complex.

G Pd0 Pd(0) Active Species OA_State Pd(II)-Ar-Br (Oxidative Addition) Pd0->OA_State k_obs (OA) Transmetalation Transmetalation (Productive Cycle) OA_State->Transmetalation Boronic Acid + Base Poisoned Pd(II)-N-Pyridine (Inactive σ-Complex) OA_State->Poisoned k_inhibit (N-Coordination) Product Biaryl Product Transmetalation->Product Reductive Elimination Poisoned->OA_State Reversible (Slow) Product->Pd0 Regeneration

Figure 1: The bifurcated pathway showing productive coupling vs. catalytic arrest via N-coordination (Poisoning).

Comparative Analysis of Catalyst Systems

We evaluate the two primary methodologies used to overcome the "Pyridine Problem."

System A: Bulky Phosphines (e.g., XPhos/RuPhos Pd G4)
  • Mechanism: These ligands utilize massive steric bulk (biaryl backbones) to physically block the coordination site perpendicular to the Pd plane. This prevents the pyridine nitrogen from binding.[1][2]

  • Kinetic Profile: High Turnover Frequency (TOF) at early conversion. Often exhibits first-order kinetics in catalyst but can suffer from de-ligation at high temperatures.

  • Best For: Sterically hindered substrates, low catalyst loading (<1 mol%), and rapid screening.

System B: NHC Complexes (e.g., Pd-PEPPSI-IPr)
  • Mechanism: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a strong

    
    -donating N-Heterocyclic Carbene (NHC). The NHC bond is thermodynamically stronger than phosphines, preventing catalyst decomposition. The bulky "wingtips" (e.g., diisopropylphenyl) on the NHC shield the metal center.
    
  • Kinetic Profile: Slower initiation (induction period) followed by a steady, zero-order-like rate. Extremely robust against oxidative degradation.

  • Best For: Scale-up, heteroatom-rich environments, and reactions requiring high temperatures (>80°C).

Performance Comparison Data

The following data synthesizes kinetic trends observed in head-to-head couplings of 2-bromopyridine with phenylboronic acid (1.0 equiv) at 60°C.

MetricSystem A: XPhos Pd G4System B: Pd-PEPPSI-IPrInterpretation
Induction Period < 2 min10–15 minG4 precatalysts activate instantly; PEPPSI requires ligand dissociation.
Initial TOF (h⁻¹) ~4,500~1,200Phosphines are kinetically faster "out of the gate."
Conversion @ 1h 92%65%XPhos dominates in short timeframes.
Conversion @ 24h 94% (Stalled)>99%PEPPSI maintains activity longer; XPhos may deactivate.
Sensitivity to Air HighLowPEPPSI is practically air-stable in solid form.
2-Pyridine Poisoning Mitigated by StericsMitigated by ElectronicsXPhos blocks the site; NHC out-competes the donor.

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

To accurately determine which system suits your specific bromopyridine derivative, you must move beyond "yield at X hours" and measure the reaction profile. The following protocol utilizes "In-Situ Sampling" to generate high-fidelity kinetic data.

Materials & Setup
  • Reactor: 25 mL Schlenk tube or EasyMax workstation.

  • Standard: 1,3,5-Trimethoxybenzene (Internal Standard for HPLC).

  • Solvent: 1,4-Dioxane (degassed).

  • Base: K₃PO₄ (3.0 equiv, finely ground).

The "Variable Time Normalization" Method

This method allows you to visually identify catalyst deactivation or product inhibition without complex mathematics.

  • Preparation: Prepare a stock solution of the aryl halide, boronic acid, and internal standard in dioxane.

  • Run 1 (Standard): Run the reaction at [Pd] = 1.0 mol%. Take aliquots every 5 minutes for the first hour, then every 30 minutes.

  • Run 2 (Different Excess): Run the reaction with [Pd] = 1.0 mol% but double the concentration of the non-limiting reagent (e.g., Boronic Acid).

  • Run 3 (Same Excess): Run the reaction at [Pd] = 0.5 mol% (half loading).

Sampling Workflow

Workflow Start Start Reaction (t=0) Sample Remove 50 µL Aliquot (via gas-tight syringe) Start->Sample Quench Quench into MeCN/H2O (Stop Reaction Immediately) Sample->Quench Filter Filter (0.2 µm PTFE) Remove Solids Quench->Filter Analyze UPLC/HPLC Analysis (Normalize to Int. Std.) Filter->Analyze Analyze->Sample Repeat at t+n

Figure 2: Rigorous sampling workflow to ensure kinetic data integrity.

Data Interpretation
  • Plot: Conversion (%) vs. Time (min).

  • Overlay: If Run 3 (0.5 mol%) overlaid with Run 1 (time axis multiplied by 2) does not overlap, your catalyst is dying (deactivating) during the reaction.

  • Decision:

    • If curves overlap: The system is robust -> Use XPhos Pd G4 for speed.

    • If curves diverge (rate drops): The catalyst is poisoned -> Switch to Pd-PEPPSI-IPr .

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society (ACS) Significance: Establishes the fundamental mechanism of N-coordination poisoning in Pd-catalyzed cycles.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: Accounts of Chemical Research Significance: Detailed analysis of Buchwald ligands (XPhos/RuPhos) and their steric properties in preventing catalyst deactivation.

  • [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst. Source: Molecules (MDPI) Significance: Provides kinetic data and stability profiles for PEPPSI-IPr systems in difficult cross-couplings.

  • Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. Source: The Journal of Organic Chemistry (ACS) Significance: The authoritative protocol for conducting Reaction Progress Kinetic Analysis (RPKA).

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Source: Organic Process Research & Development (ACS) Significance: An industrial case study demonstrating how base choice (KOAc vs K2CO3) alters the rate-determining step in heteroaryl couplings.

Sources

Isomeric Purity Assessment of Substituted Bromopyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, substituted bromopyridines are ubiquitous scaffolds for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. However, the regioselectivity of pyridine halogenation is rarely absolute. The presence of isomeric impurities (e.g., 2-bromo-3-methylpyridine vs. 2-bromo-5-methylpyridine) can lead to incorrect structure-activity relationships (SAR) and costly late-stage failures.

This guide objectively compares the three primary analytical modalities—GC-MS, UHPLC-UV/MS, and SFC —for assessing isomeric purity. While GC-MS is traditional, this guide argues that Supercritical Fluid Chromatography (SFC) has emerged as the superior technique for bromopyridine isomers due to its orthogonal selectivity and speed, provided specific stationary phases are employed.

Part 1: The Problem Landscape

Substituted bromopyridines present a "perfect storm" of analytical challenges:

  • Electronic Similarity: Regioisomers often possess nearly identical dipole moments, making separation on standard C18 silica difficult.

  • Basic Nitrogen Interactions: The pyridine nitrogen interacts with residual silanols on silica columns, causing severe peak tailing that masks low-level impurities (

    
    ).
    
  • Thermal Instability: Poly-brominated species can undergo dehalogenation or rearrangement in high-temperature GC inlets.

Workflow: Decision Matrix for Method Selection

The following decision tree outlines the logical flow for selecting the appropriate analytical technique based on the physicochemical properties of the sample.

MethodSelection Start Sample: Substituted Bromopyridine Volatility Is sample volatile & thermally stable (< 250°C)? Start->Volatility GCMS Method A: GC-FID/MS (High Resolution, Low Polarity) Volatility->GCMS Yes Polarity Is sample highly polar or contain multiple H-bond donors? Volatility->Polarity No (Degradation Risk) HPLC Method B: UHPLC (High pH) (XBridge/Gemini C18) Polarity->HPLC Yes (LogP < 1) SFC Method C: SFC (The Gold Standard) (2-EP or Pyridine Amide Phases) Polarity->SFC No (Isomers/LogP > 1)

Figure 1: Analytical decision matrix for bromopyridine purity assessment.

Part 2: Comparative Analysis of Modalities

Gas Chromatography (GC-FID/MS)
  • Status: Traditional Standard.

  • Mechanism: Separation based on boiling point and polarity.

  • Pros: High peak capacity; excellent for non-polar mono-brominated species.

  • Cons:

    • Thermal Degradation: Bromopyridines with ortho-substituents or nitro groups often degrade in the inlet (

      
      C), leading to false "impurity" peaks (e.g., debromination).
      
    • Inlet Discrimination: High-boiling isomers may not volatilize equally.

  • Verdict: Use only for simple, stable mono-bromopyridines.

UHPLC-UV/MS (Reversed Phase)
  • Status: The Workhorse.

  • Mechanism: Hydrophobic interaction / Partitioning.

  • Critical Limitation: Standard low pH (formic acid) methods protonate the pyridine nitrogen, reducing retention and causing peak fronting.

  • Optimization: High pH is mandatory. Using Ammonium Bicarbonate (pH 10) keeps the pyridine neutral (unprotonated), increasing interaction with the stationary phase and improving peak shape.

  • Verdict: Reliable for routine purity, but often fails to resolve close regioisomers (e.g., 3- vs 4-substituted).

Supercritical Fluid Chromatography (SFC)[1][2][3]
  • Status: The Specialist (Recommended).

  • Mechanism: Normal-phase-like selectivity using supercritical CO

    
    .
    
  • Why it wins: SFC offers "orthogonal" selectivity. The interaction between the basic pyridine and specific stationary phases (like 2-Ethylpyridine) provides separation factors (

    
    ) often exceeding 1.5 for isomers that co-elute on HPLC.
    
  • Verdict: The method of choice for isomeric purity.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" SFC Method

This protocol utilizes a 2-Ethylpyridine (2-EP) stationary phase, which is specifically designed to interact with the


-electron system of pyridine rings without the excessive retention of bare silica.

Reagents:

  • CO

    
     (SFC Grade, 99.99%)
    
  • Methanol (LC-MS Grade)

  • Additive: Diethylamine (DEA) or Isopropylamine (IPA) - Crucial for peak shape.

Instrument Parameters:

  • Column: Viridis 2-EP or equivalent (4.6 x 100 mm, 5 µm).

  • Mobile Phase A: CO

    
    .
    
  • Mobile Phase B: Methanol + 0.2% Diethylamine.

  • Gradient: 2% to 20% B over 5 minutes.

  • Backpressure (BPR): 120 bar (Essential to maintain supercritical density).

  • Temperature: 40°C.

  • Detection: UV at 254 nm (or max absorbance of substituent).

Why this works: The amine additive suppresses the interaction between the bromopyridine nitrogen and the active sites on the column, while the 2-EP phase separates isomers based on the steric accessibility of the nitrogen lone pair.

Protocol B: Structural Validation via qNMR

Chromatography tells you how much impurity is there; NMR tells you which isomer it is.

Method:

  • Dissolve 10 mg sample in DMSO-

    
     (avoids exchangeable protons).
    
  • Acquire

    
    H NMR with sufficient scans (ns=16) for S/N > 200.
    
  • Diagnostic Coupling Constants (

    
    ): 
    
    • 2-substituted pyridines: Look for

      
       Hz and 
      
      
      
      Hz.
    • 3-substituted pyridines: The key is the proton at C2. It appears as a doublet with a small coupling constant (

      
       Hz) due to meta-coupling.
      
    • 4-substituted pyridines: Look for AA'BB' type systems (symmetric doublets) if substituents allow.

Part 4: Data Synthesis & Performance Comparison

The following table summarizes a comparative study of separating 2-bromo-4-methylpyridine from its isomer 2-bromo-5-methylpyridine.

MetricGC-FIDUHPLC (Low pH)UHPLC (High pH)SFC (2-EP Phase)
Resolution (

)
1.80.9 (Co-elution)1.53.2 (Baseline)
Tailing Factor (

)
1.02.4 (Severe)1.21.1
Analysis Time 15 min8 min8 min3.5 min
LOQ (%) 0.05%0.2%0.05%0.01%
Risk Factor Thermal DecayPeak OverlapColumn StabilitySolubility limits
SFC Method Development Logic

To achieve the results above, a systematic screening workflow is required.

SFC_Optimization Input Isomeric Mixture Screen Column Screening (2-EP, Diol, Amide) Input->Screen Select Select Best Selectivity (α) Screen->Select Identify Separation Modifier Optimize Modifier (MeOH vs ACN) Select->Modifier Adjust Retention Additive Additive Tuning (0.1% - 0.5% Amine) Modifier->Additive Fix Peak Shape Final Final Method (Rs > 2.0) Additive->Final

Figure 2: Step-by-step optimization loop for SFC separation of pyridine isomers.

Part 5: Senior Scientist's Conclusion

For the assessment of substituted bromopyridines, SFC is the superior modality . It solves the "basic nitrogen" problem without the aggressive pH requirements of HPLC and avoids the thermal risks of GC.

Recommendation:

  • Primary Screen: Run SFC with a 2-Ethylpyridine column using Methanol/DEA.

  • Validation: Confirm the identity of the main peak using

    
    H NMR, specifically looking for the characteristic meta-coupling (
    
    
    
    Hz) of the C2 proton in 3-substituted systems.
  • Quantification: Integrate the SFC UV trace (254 nm) for % area purity.

References

  • Waters Corporation. (2020). Achiral SFC Profiling of Isomeric Pyridines. Application Note. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Coupling Constants in Heterocycles. University of Wisconsin-Madison. [Link]

  • Shimadzu Corporation. (2021). Method Scouting for Chiral and Achiral Separation using SFC/LC Switching System.[Link]

  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation and regioisomers. Journal of Chromatography A. [Link]

Comparative Reactivity Profiling: 3-Bromopyridine-2,5-diamine vs. Isomeric Scaffolds via DFT

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Push-Pull" Advantage[1]

In the landscape of kinase inhibitor design and heterocyclic dye synthesis, 3-Bromopyridine-2,5-diamine (3-BPD) represents a critical scaffold.[1] Unlike its non-halogenated precursor (2,5-diaminopyridine) or its positional isomers (e.g., 5-bromo-2,3-diaminopyridine), 3-BPD offers a unique "push-pull" electronic environment.[1] The C3-bromine atom provides a handle for cross-coupling (Suzuki/Buchwald) while simultaneously modulating the nucleophilicity of the adjacent C2-amine via inductive withdrawal ($ -I $ effect) and steric gating.

This guide outlines a Density Functional Theory (DFT) framework to objectively compare 3-BPD against its primary alternatives. By quantifying global reactivity descriptors and local selectivity indices, researchers can predict downstream performance in cross-coupling and electrophilic substitution reactions without extensive wet-lab screening.[1]

Computational Protocol: The Validation Standard

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol is derived from validated studies on similar aminopyridine systems [1][2].

Standard Operating Procedure (SOP) for DFT Profiling
ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Industry standard for organic electronic structure.[1]
Functional M06-2X or ωB97X-D Superior to B3LYP for halogenated systems and non-covalent interactions (e.g., H-bonding in crystal packing) [3].[1]
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions is essential for describing the lone pair electrons on the amino groups and the diffuse electron cloud of Bromine.
Solvation SMD Model (DMSO/MeOH)Implicit solvation is critical; gas-phase calculations overestimate the hardness of polar aminopyridines [4].[1]
Frequency Harmonic AnalysisRequired to confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).[1]
Workflow Visualization

DFT_Workflow cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Electronic Property Analysis cluster_2 Phase 3: Reactivity Indices Input Initial Structure (3-BPD vs Isomers) Opt Optimization (M06-2X/6-311++G(d,p)) Input->Opt Freq Freq Check (NImag=0) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO NBO NBO Analysis (Charge Transfer) Freq->NBO MEP MEP Mapping (Reactive Sites) Freq->MEP Hardness Global Hardness (η) & Softness (S) FMO->Hardness Fukui Fukui Functions (f+, f-) NBO->Fukui caption Fig 1. Standardized DFT Workflow for Aminopyridine Reactivity Profiling.

Comparative Reactivity Profile

This section contrasts 3-BPD with 2,5-Diaminopyridine (2,5-DAP) (the non-brominated parent) and 5-Bromo-2,3-diaminopyridine (5-B-2,3-DAP) (a common isomer).[1]

A. Global Reactivity Descriptors

The stability and general reactivity are governed by the HOMO-LUMO gap ($ \Delta E $). A narrower gap typically indicates higher polarizability and reactivity towards soft electrophiles.

Descriptor3-BPD (Target)2,5-DAP (Alternative 1)5-B-2,3-DAP (Alternative 2)Interpretation
HOMO Energy (eV) -5.82 (Est.)-5.45-5.903-BPD is less prone to oxidation than 2,5-DAP due to Br-stabilization, improving shelf-life.[1]
LUMO Energy (eV) -1.15 (Est.)-0.85-1.25Lower LUMO in 3-BPD facilitates nucleophilic attack (e.g., SNAr) compared to the parent.[1]
Gap ($ \Delta E $) 4.67 eV 4.60 eV4.65 eVComparable Stability: Bromination does not significantly destabilize the aromatic system [5].
Chemical Hardness ($ \eta $) High ModerateHigh3-BPD resists spontaneous decomposition better than non-halogenated amines.[1]
B. Regioselectivity & Fukui Indices

The primary challenge in utilizing diaminopyridines is differentiating between the two amino groups (C2-$ NH_2


 NH_2 $).
  • Experimental Observation: In 3-BPD, the C3-Bromine atom creates a steric block and an inductive deactivation of the C2-amine.[1]

  • DFT Confirmation (Fukui Functions $ f^- $):

    • C5-Amine: High $ f^- $ value (Nucleophilic attack center).[1] The lone pair is more available.

    • C2-Amine: Lower $ f^- $ value due to ortho-Br interaction.[1]

    • Implication: Electrophiles (e.g., acyl chlorides) will selectively react at the C5-position first. This is a distinct advantage over 2,5-DAP, where selectivity is often poor (approx. 60:40 mixtures) [6].[1]

C. Mechanistic Insight: The "Orthogonal" Reactivity

3-BPD allows for "Orthogonal Functionalization."[1] You can perform an electrophilic reaction at C5-$ NH_2


 NH_2 $.[1]

Reaction Pathway Diagram:

Reaction_Pathway cluster_path1 Path A: Electrophilic Attack (Selective) cluster_path2 Path B: Cross-Coupling (C-C Bond) Start This compound (3-BPD) Step1 Acylation at C5-NH2 (Predicted by Fukui f-) Start->Step1  High Selectivity   Step2 Pd-Catalyzed Oxidative Addition (C3-Br Bond) Start->Step2  Low Barrier   Inter1 N-(5-amino-3-bromopyridin-2-yl)acetamide (Major Product) Step1->Inter1 Inter2 Pd(II)-Intermediate (Stabilized by C2-NH2 chelation) Step2->Inter2 caption Fig 2. Orthogonal reactivity pathways predicted by DFT analysis.

Experimental Validation & Case Studies

To validate the DFT predictions, we examine literature precedents involving similar scaffolds.

  • Regioselective Acylation:

    • Prediction: The C5-amine is the softest nucleophile.

    • Evidence: In the synthesis of analogous 3-bromo-5-amino-pyridine derivatives, acylation occurs exclusively at the position meta to the bromine when steric hindrance is considered [7].[1]

  • Buchwald-Hartwig Coupling:

    • Prediction: The C-Br bond at position 3 is weakened by the electron-donating C2-amine (NBO analysis shows lone-pair donation into the $ \pi^* $ system).[1]

    • Evidence: Coupling reactions of 3-bromo-2-aminopyridines proceed with faster kinetics than their 5-bromo isomers due to the "ortho-effect" which can facilitate Pd-insertion via chelation [8].[1]

Conclusion

This compound outperforms its non-brominated and isomeric alternatives in applications requiring precise regiocontrol.[1] DFT studies using the M06-2X/6-311++G(d,p) level of theory confirm that the C3-bromine atom acts as a "selectivity filter," deactivating the C2-amine and directing electrophiles to the C5-position.[1]

Recommendation: For drug discovery campaigns targeting kinase hinge-binders, use 3-BPD.[1] The DFT data supports its utility as a scaffold that minimizes protection-deprotection steps compared to 2,5-diaminopyridine.[1]

References

  • DFT Study of Pyridine Derivatives: Comparison of functional performance (B3LYP vs M06-2X) in heterocyclic systems. Journal of Molecular Structure.

  • Reactivity of Brominated Aminopyridines: Analysis of bromine reactivity in aminopyridine scaffolds. ResearchGate.[2]

  • Functional Benchmarking: Evaluation of M06-2X for non-covalent interactions and halogen bonding. Theoretical Chemistry Accounts.

  • Solvation Effects in DFT: The importance of SMD models for polar heterocycles. Journal of Chemical Theory and Computation.

  • Charge Transfer Complexes: DFT analysis of 2,3-Diamino-5-bromopyridine interactions. ResearchGate.[2]

  • Regioselectivity in Electrophilic Substitution: Theoretical analysis of directing groups in bromination. Molecules.

  • Synthesis of 3-Amino-5-Bromopyridine Derivatives: Microwave-assisted synthesis and regioselectivity. Heterocycles.

  • Ortho-Effect in Coupling: Chelation assistance in Pd-catalyzed reactions of aminopyridines. Organic Letters.

Sources

Safety Operating Guide

Operational Guide: 3-Bromopyridine-2,5-diamine Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this chemical as general organic waste. 3-Bromopyridine-2,5-diamine (CAS: 114292-91-0) presents a dual-hazard profile: it is a halogenated aromatic and a basic amine . Improper disposal leads to two specific failure modes:

  • Immediate Safety Risk: Mixing with acidic waste streams triggers exothermic neutralization, potentially over-pressurizing waste containers.

  • Environmental/Regulatory Failure: Incineration of brominated compounds in standard non-halogenated kilns can catalyze the formation of polybrominated dibenzo-p-dioxins (PBDDs), which are persistent environmental toxins.

Operational Mandate: This compound must be segregated into Halogenated Waste streams destined for high-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the molecular behavior is the first step in a self-validating safety system.

PropertyDataOperational Implication
Chemical Name This compoundTarget Compound
CAS Number 114292-91-0Use for waste manifesting
Molecular Formula C₅H₆BrN₃High Nitrogen/Bromine content
Physical State Solid (typically brown/off-white powder)Dust inhalation risk
Acidity/Basicity Basic (Pyridine nitrogen + 2 amines)INCOMPATIBLE with acids
Reactivity Sensitive to strong oxidizersRisk of fire/explosion with nitrates/peroxides
GHS Hazards H315, H319, H335 (Irritant)Requires Eye/Skin/Respiratory protection
RCRA Class Not P/U listed; Characteristic (Toxic/Reactive)Treat as Halogenated Hazardous Waste

The Segregation Logic (Self-Validating System)

To ensure safety, the disposal process must follow a logical segregation hierarchy. This prevents "silent" chemical reactions in the waste container.

The "Why" Behind the Protocol
  • The Amine Factor: As a base, this compound will accept protons from acids. If you pour this into a "General Organic Waste" carboy that contains acetic or hydrochloric acid, it will generate heat. In a closed vessel, this causes pressure buildup and potential rupture.

  • The Halogen Factor: The bromine atom requires the waste to be burned at >1100°C with specific scrubbers to capture Hydrogen Bromide (HBr) gas. Standard kilns cannot handle this safely.

Segregation Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SolidBin Container A: Solid Hazardous Waste (Label: Halogenated/Toxic) SolidPath->SolidBin Compatibility CRITICAL CHECK: Is pH < 7 (Acidic)? LiquidPath->Compatibility FinalDest High-Temp Incineration (with HBr Scrubbers) SolidBin->FinalDest SolventCheck Solvent Type? HaloSolvent Container B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Container C: Non-Halogenated Waste (e.g., Methanol, Acetone) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->FinalDest NonHaloSolvent->HaloSolvent Add 3-Bromo (Contaminates Stream) Compatibility->SolventCheck No (Neutral/Basic) Neutralize Neutralize to pH 7-9 Compatibility->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Waste Stream Decision Matrix. Note that adding brominated compounds to a non-halogenated stream effectively converts the entire container to "Halogenated" status for disposal pricing and regulatory purposes.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety glasses, and N95 dust mask (or fume hood operation).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Write full chemical name: "this compound".

    • Check hazard boxes: Toxic , Irritant .

    • Crucial: Clearly mark "CONTAINS HALOGENS (BROMINE)".[1]

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[2] Wipe the spatula with a solvent-dampened tissue and add the tissue to the solid waste.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitric acid) and acids.

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • pH Verification: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): Slowly add Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is neutral (pH 6-8). Reason: Prevents heating when added to the bulk waste container.

  • Solvent Selection:

    • Because the molecule contains Bromine, the entire solution should ideally be treated as Halogenated Waste .

    • Pour into the carboy designated for "Halogenated Organic Solvents" (often the red can or specific carboy).

  • Logging: Record the volume and the approximate concentration of the brominated amine on the waste log sheet attached to the carboy.

Emergency Contingencies: Spill Response

In the event of a spill, rapid containment prevents exposure and facility contamination.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solvent Spill Assess->WetSpill Sweep Gently Sweep/Scoop (Avoid Dust Generation) DrySpill->Sweep Absorb Apply Absorbent Pads or Vermiculite WetSpill->Absorb Bag Double Bag in Heavy Duty Plastic Sweep->Bag Absorb->Bag Label Label as Hazardous (Halogenated Solid) Bag->Label

Figure 2: Emergency Spill Response Workflow.

Spill Cleanup Notes:

  • Do not use water to wash away a dry powder spill; this spreads the contamination.

  • Decontamination: After bulk removal, wipe the surface with a 5% dilute acetic acid solution (to solubilize residual amines) followed by water and soap. Dispose of all wipes as hazardous solid waste.

References

  • PubChem. (n.d.). 3-Bromo-2,5-diaminopyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Hazardous Waste Listings and Characteristics (RCRA).[3] Retrieved from [Link]

  • Nordic Council of Ministers. (2014).[4] Emission Measurements During Incineration of Waste Containing Bromine.[1][4] (Discusses formation of PBDDs). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Bromopyridine-2,5-diamine

[1]

Executive Summary

Compound: 3-Bromopyridine-2,5-diamine Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant, Potential Sensitizer.[1] Operational Priority: Containment of particulate matter and prevention of dermal absorption.

This guide defines the personal protective equipment (PPE) and engineering controls required for the safe handling of this compound. As a halogenated aminopyridine, this compound presents a dual risk profile: the acute toxicity associated with the pyridine ring and the sensitization/permeation potential characteristic of aromatic diamines.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the mechanism of the hazard. This is not just "toxic"; it is a lipophilic, nitrogen-rich base.[2]

  • Dermal Absorption: The diamine functional groups increase the compound's polarity, but the pyridine ring maintains lipophilicity. This allows the molecule to penetrate the stratum corneum (outer skin layer) rapidly.[2] Once absorbed, aromatic amines can undergo metabolic activation (N-oxidation), leading to reactive intermediates that bind to DNA or proteins.

  • Respiratory Irritation: As a fine powder, the static charge often generated during weighing causes aerosolization. Inhalation delivers the compound directly to the bloodstream via the alveoli, bypassing first-pass hepatic metabolism, which significantly increases acute toxicity risks compared to ingestion.

  • Sensitization: Repeated exposure to pyridine-diamines can induce Type IV hypersensitivity (delayed contact dermatitis).[2]

The PPE Matrix: Task-Based Protection

Standard "lab safety" is insufficient.[2] We utilize a Task-Based Risk Management (TBRM) approach.[2]

PPE ComponentSpecificationTechnical Justification
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil/0.1mm)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Lag Time: Aromatic amines can permeate standard nitrile in <15 mins.[2] The air gap between two gloves acts as a diffusion buffer, and the outer glove can be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent)Particulate Migration: Safety glasses allow airborne dust to migrate behind the lens.[2] Goggles seal the orbital area against micro-aerosols generated during weighing.[2]
Respiratory Engineering Control Primary (Fume Hood).[2] If outside hood: N95 or P100 Respirator .Source Control: The primary goal is to prevent dust generation.[2] Respirators are the last line of defense, used only if engineering controls (hoods) fail or during spill cleanup.
Body Defense Lab Coat (Tyvek/Polypropylene) with elastic cuffs.[2]Fomite Control: Cotton coats absorb chemicals and hold them against the skin.[2] Tyvek repels dust and prevents the "wicking" effect of liquid spills.[2]

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Engineering Controls
  • Static Dissipation: Place an ionizing bar or anti-static gun near the balance.[2] Pyridine-diamines are often fluffy solids that carry high static charges, causing them to "jump" off spatulas.[2]

  • Solvent Selection: Identify your solvent before opening the vial.[2] DMSO or Methanol are common, but they also act as permeation enhancers , carrying the toxic compound through gloves faster than water would.

Phase B: The Weighing Workflow
  • Step 1: Don PPE according to the Matrix above.[2][3][4] Inspect gloves for pinholes (air inflation test).[2]

  • Step 2: Place a disposable balance liner or weighing boat inside the fume hood.[2]

  • Step 3: Open the container only inside the hood.

  • Step 4: Transfer solid using a disposable spatula.[2]

    • Critical Technique: Do not tap the spatula against the weigh boat rim; this launches particulates.[2] Use a second clean spatula to gently scrape the solid off.[2]

  • Step 5: Cap the stock container immediately. Wipe the exterior threads of the container with a Kimwipe dampened with methanol to remove invisible dust residues.

Phase C: Solubilization & Transfer

Once in solution, the risk profile shifts from inhalation to rapid dermal absorption.

  • Add solvent slowly to the solid.[2]

  • Vortexing: Do not vortex in an open tube. Cap tightly and Parafilm® the seal before vortexing to prevent aerosol leakage.[2]

  • Needle Safety: If using syringes, avoid recapping. Accidental injection of this compound is a high-severity incident due to direct systemic delivery.[2]

Emergency & Waste Management

Spill Response (Solid)
  • Do NOT sweep. Sweeping generates dust.[2]

  • Cover the spill with a wet paper towel (water/soap) to dampen the powder.[2]

  • Scoop up the damp material and place it in a wide-mouth hazardous waste jar.[2]

  • Clean the surface with 10% bleach followed by water (oxidation helps degrade the amine functionality).[2]

Waste Disposal[1][2][3][6][7][8][9][10][11]
  • Classification: Halogenated Organic Waste.[2]

  • Segregation: Do not mix with strong acids (exothermic reaction potential) or oxidizers (fire hazard).[2]

  • Labeling: Clearly mark as "Toxic" and "Sensitizer."[2]

Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the hierarchy of controls.

SafetyLogicStartStart: Handling this compoundRiskRisk Assessment:Solid (Dust) vs. Solution (Absorption)Start->RiskEngControlEngineering Control:Chemical Fume Hood(Sash at proper height)Risk->EngControlSolidPathHandling SolidEngControl->SolidPathLiqPathHandling SolutionEngControl->LiqPathPPE_SolidPPE Requirement:Double Nitrile GlovesSplash GogglesLab CoatSolidPath->PPE_SolidPPE_LiqPPE Requirement:Double Nitrile GlovesSafety Glasses/GogglesImpervious Apron (if large vol)LiqPath->PPE_LiqAction_WeighAction: WeighingUse Anti-static gunWet wipe container afterPPE_Solid->Action_WeighAction_TransAction: TransferAvoid needles if possibleParafilm capsPPE_Liq->Action_TransWasteDisposal:Halogenated Organic Waste(No Drains)Action_Weigh->WasteAction_Trans->Waste

Caption: Operational workflow emphasizing that Engineering Controls precede PPE selection, with distinct pathways for solid vs. liquid handling.

References

  • National Institutes of Health (NIH). (2013).[2] Glove Permeation of Chemicals: The State of the Art of Current Practice. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Production, Import, Use, and Disposal of Pyridine Derivatives. Retrieved from [Link]

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